1-Adamantyl bromomethyl ketone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCDIRFSULAMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199229 | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-82-7 | |
| Record name | Adamantyl bromomethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Adamantyl bromomethyl ketone chemical properties
An In-Depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: Properties, Synthesis, and Reactivity
Authored by: A Senior Application Scientist
Foreword
The adamantane cage, a rigid, tricyclic hydrocarbon, has long captured the fascination of chemists. Its unique steric and electronic properties have made it a valuable scaffold in medicinal chemistry and materials science.[1] When functionalized, this diamondoid structure imparts desirable characteristics such as high stability and lipophilicity to parent molecules. This compound is a key intermediate that combines the distinctive adamantane moiety with a reactive α-haloketone functionality, opening a gateway to a diverse array of more complex adamantane derivatives. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a colorless solid that is stable at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BrO | [2][3] |
| Molar Mass | 257.17 g/mol | [2][3] |
| Melting Point | 76-79 °C (lit.) | [2][3][4] |
| Boiling Point (Predicted) | 320.3 ± 15.0 °C | [2] |
| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [2] |
| Flash Point | 61.1 °C | [2] |
| Storage Temperature | Room Temperature | [2] |
| CAS Number | 5122-82-7 | [2][3] |
Synthesis and Mechanistic Pathways
The most common and efficient synthesis of this compound involves the α-bromination of its precursor, 1-adamantyl methyl ketone.
Synthetic Protocol: α-Bromination of 1-Adamantyl Methyl Ketone
A widely employed method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantyl methyl ketone (1.0 equivalent) in a mixed solvent system of petroleum ether and methanol.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 333 K or 60 °C) and maintain for 2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Workup and Isolation: After the reaction is complete, cool the mixture and slowly pour it into ice-cold water with continuous stirring for about 10 minutes. The resulting solid product is collected by filtration.
-
Purification: Wash the collected solid sequentially with distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure this compound.[4]
Mechanistic Insights
The α-halogenation of ketones can proceed via different mechanisms depending on the reaction conditions (acidic, basic, or neutral). The use of NBS suggests a radical or an acid-catalyzed pathway. In the presence of a small amount of acid (often generated in situ), the reaction proceeds through an enol intermediate.[5]
The causality behind this experimental choice lies in the controlled and selective monobromination at the α-position. The enol form of the ketone acts as a nucleophile, attacking the bromine source.[5] Symmetrical ketones or those with only one enolizable carbon, like 1-adamantyl methyl ketone, are ideal substrates to ensure a single product.[5]
Caption: Synthetic workflow for this compound.
Key Reactions and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of the α-haloketone moiety. This functional group has several electrophilic sites that can be targeted by nucleophiles.[6]
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the bromine. Due to the presence of the adjacent electron-withdrawing carbonyl group, this carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6]
The reaction typically proceeds via an SN2 mechanism.[7] SN1 pathways are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position.[7] The use of less basic nucleophiles is generally preferred to avoid competing side reactions such as enolate formation, which can occur with strongly basic nucleophiles.[7]
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a carboxylic acid, phenol, or thiol; 1.5 equivalents) and a mild base such as potassium carbonate (1.2 equivalents).[4]
-
Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Workup and Purification: The reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The product can then be purified by column chromatography or recrystallization.
Caption: SN2 reaction mechanism at the α-carbon.
Spectroscopic Analysis
The rigid and highly symmetric nature of the adamantane cage provides distinct spectroscopic signatures.[1] The substitution at the 1-position (a bridgehead) maintains a C₃ᵥ symmetry, which simplifies the NMR spectra compared to substitution at the 2-position.[1]
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | - The spectrum will be relatively simple due to the molecule's symmetry.[1]- A singlet corresponding to the two protons of the bromomethyl group (CH₂Br) is expected.- Several broad singlets or multiplets corresponding to the protons of the adamantyl cage will be observed.[1] |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O).- A signal for the bromomethyl carbon (CH₂Br).- Four distinct signals for the carbons of the adamantane cage, reflecting the C₃ᵥ symmetry. |
| Infrared (IR) Spectroscopy | - A strong absorption band characteristic of the carbonyl (C=O) stretch.- Characteristic C-H and C-C vibrational modes of the adamantane cage.[1] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observable.- A prominent fragmentation pathway is the loss of the bromomethyl ketone group to form the stable 1-adamantyl cation.[1][8] |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.[2][3]
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |
| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory system | P261, P271 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2] A dust mask (type N95 or equivalent) is also recommended.[3]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store at room temperature in a tightly sealed container.[2]
-
In Case of Contact: If the substance comes into contact with the eyes, rinse immediately with plenty of water and seek medical advice.[2] In case of skin contact, wash thoroughly with soap and water. Contaminated clothing should be removed immediately.[2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its preparation is straightforward, and the reactivity of the α-haloketone functionality allows for the introduction of a wide range of substituents via nucleophilic substitution. The unique properties conferred by the adamantyl group make this compound and its derivatives of significant interest in the development of new pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.
References
- ChemBK. (2024, April 9). This compound.
- JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones.
- Boschman, L., et al. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 25(10), 1746–1754.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 5122-82-7 [sigmaaldrich.com]
- 4. This compound | 5122-82-7 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Advantage: A Technical Guide to 1-Adamantyl Bromomethyl Ketone
In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, the adamantane moiety stands out as a "lipophilic bullet," a rigid, three-dimensional hydrocarbon cage that can significantly enhance a molecule's metabolic stability, modulate its bioavailability, and provide a robust anchor for interacting with biological targets.[1][2] This guide provides an in-depth technical overview of 1-Adamantyl bromomethyl ketone (CAS 5122-82-7), a key building block that serves as a gateway to a diverse array of adamantane-containing compounds for researchers, medicinal chemists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound, also known as 1-(bromoacetyl)adamantane, is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[3] Its rigid, cage-like adamantyl group, combined with a reactive α-bromoketone functionality, makes it a versatile intermediate in organic synthesis.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5122-82-7 | |
| Molecular Formula | C₁₂H₁₇BrO | |
| Molecular Weight | 257.17 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [3][6] |
| Melting Point | 76-79 °C | [7] |
| Boiling Point | 320.3 ± 15.0 °C (Predicted) | [6][7] |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Soluble in organic solvents like diethyl ether and methanol | [3] |
Note: Predicted values are based on computational models and should be considered estimates.
The presence of the bromine atom significantly enhances the electrophilic character of the adjacent carbon, making it highly susceptible to nucleophilic attack.[4] The ketone group itself offers a handle for a variety of chemical transformations, including condensation reactions and reductions.[4]
Synthesis and Mechanistic Insights
The primary and most direct route to this compound is through the α-bromination of its precursor, 1-Adamantyl methyl ketone. This reaction is a classic example of an acid-catalyzed halogenation of a ketone, proceeding through an enol intermediate.
Synthesis of the Precursor: 1-Adamantyl Methyl Ketone
1-Adamantyl methyl ketone (CAS 1660-04-4) is itself a valuable intermediate.[8] It is typically synthesized from 1-adamantanecarboxylic acid. One established method involves the reaction of 1-adamantanecarboxylic acid with acetic acid in the gas phase over a metal oxide catalyst, such as calcium oxide, at high temperatures (470-480 °C).[9] Another common laboratory-scale synthesis involves the conversion of 1-adamantanecarboxylic acid to its acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with a suitable methylating agent, such as a methyl Grignard reagent (methylmagnesium iodide).[10]
α-Bromination of 1-Adamantyl Methyl Ketone
The conversion of 1-Adamantyl methyl ketone to the target compound is efficiently achieved through reaction with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of an acid catalyst.[3]
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Adamantyl methyl ketone (1.0 equivalent) in a mixed solvent system, such as petroleum ether and methanol.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60 °C or 333 K) and maintain for 2 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution. Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. It allows for a controlled reaction.
-
Acid Catalysis and Enol Formation: The reaction is acid-catalyzed because the protonation of the carbonyl oxygen facilitates the formation of the enol tautomer. This enol is the nucleophilic species that attacks the electrophilic bromine.[11][12] The rate-determining step is the formation of this enol.[11]
-
Solvent System: The choice of a mixed solvent system like petroleum ether and methanol helps to dissolve the starting material while allowing for the precipitation of the product upon formation, aiding in its isolation.[3]
Diagram: Acid-Catalyzed Bromination Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound | 5122-82-7 [chemicalbook.com]
- 4. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 5122-82-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]
- 10. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 1-Adamantyl Bromomethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Adamantane Moiety in Modern Drug Discovery
The adamantane scaffold, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), has emerged as a privileged structural motif in medicinal chemistry.[1] Its unique combination of properties, including high lipophilicity, metabolic stability, and a three-dimensional structure that allows for precise spatial orientation of functional groups, makes it an invaluable component in the design of novel therapeutics.[2][3] Adamantane-containing drugs are currently utilized in the treatment of a range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes.[4] The incorporation of the adamantyl group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate by, for example, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
This guide focuses on a key building block for the synthesis of adamantane-based pharmaceuticals: 1-Adamantyl bromomethyl ketone (also known as 1-(bromoacetyl)adamantane). This bifunctional molecule, featuring the robust adamantane cage and a reactive α-bromoketone moiety, serves as a versatile intermediate for the introduction of the adamantyl group into a wide array of bioactive molecules.[4] A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective utilization in drug development pipelines.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol .[5] The molecule's structure is characterized by a carbonyl group and a bromine atom attached to the methyl group, which is in turn bonded to one of the four equivalent bridgehead positions of the adamantane cage.
Diagram 1: Molecular Structure of this compound
Sources
1-Adamantyl bromomethyl ketone melting point
An In-depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: Properties, Synthesis, and Characterization
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in synthetic organic chemistry and drug discovery. Its unique polycyclic adamantane cage imparts desirable pharmacological properties such as high lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, purification, and characterization.
Physicochemical Properties and Safety Data
This compound, also known as 1-(bromoacetyl)adamantane, is a white crystalline solid at room temperature.[1] A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development.
Structural and Physical Data
The adamantane cage structure is a rigid, strain-free, and highly symmetrical tricyclic alkane. This unique three-dimensional structure is central to the compound's utility in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 5122-82-7 | [2] |
| Molecular Formula | C₁₂H₁₇BrO | [2] |
| Molecular Weight | 257.17 g/mol | |
| Melting Point | 76-79 °C (lit.) | [2][3][4][5] |
| 75-79 °C | [6] | |
| 80-90 °C | [7] | |
| Boiling Point | 320.3 ± 15.0 °C (Predicted) | [2][4] |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Appearance | White crystalline powder |
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant.[2]
-
Hazard Statements : Irritating to eyes, respiratory system, and skin.[2]
-
Precautionary Measures :
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of its precursor, 1-adamantyl methyl ketone. The choice of brominating agent and reaction conditions is critical to achieving a high yield and purity of the final product.
Synthetic Pathway: Bromination of 1-Adamantyl Methyl Ketone
A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.[1][4] This reagent is favored for its selectivity and ease of handling compared to liquid bromine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system, where successful execution leads to the desired product with high purity, verifiable through the characterization methods outlined in the subsequent section.
Materials:
-
1-Adamantyl methyl ketone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Petroleum ether
-
Methanol
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantyl methyl ketone in a mixed solvent system of petroleum ether and methanol.[1][4]
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.[1][4]
-
Heat the reaction mixture to reflux at 333 K (60 °C) and maintain for 2 hours.[1][4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, allow the mixture to cool to room temperature, during which the product will precipitate.[1][4]
-
Purify the collected solid by recrystallization from ethanol to yield pure this compound.[1][4]
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should be acquired to confirm the presence of key functional groups. The prominent carbonyl (C=O) stretching vibration is expected in the region of 1700-1725 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will provide characteristic signals for the adamantyl cage protons and the bromomethyl protons. The singlet corresponding to the -CH₂Br protons is a key diagnostic peak.
-
¹³C NMR : The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the adamantane framework.
-
ChemicalBook provides reference spectra for this compound which can be used for comparison.[8]
Purity Assessment
The purity of the final product is typically assessed by chromatographic methods and melting point analysis. A sharp melting point range, consistent with the literature values (76-79 °C), is a strong indicator of high purity.[1][2][3][4][5] Commercial suppliers often provide the compound with a purity of 97% or higher.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis.[2] Its rigid and lipophilic adamantane core makes it an attractive building block in drug design, particularly for antiviral agents.[9] The bromo-keto functionality allows for a variety of subsequent chemical transformations, enabling the synthesis of more complex molecules. It is a key intermediate in the synthesis of various derivatives and is used in chemical synthesis studies.[4][10]
Caption: Key application areas of this compound.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its fundamental physicochemical properties and safe handling procedures to its synthesis and characterization. The provided protocols and data are intended to equip researchers and drug development professionals with the necessary information for the successful application of this important chemical intermediate. The unique structural features of the adamantane moiety continue to make this compound and its derivatives valuable tools in the pursuit of novel chemical entities with significant therapeutic potential.
References
- This compound. ChemBK. [Link]
- GHS 11 (Rev.11) SDS Word 下载CAS: 5122-82-7 Name... XiXisys. [Link]
Sources
- 1. 5122-82-7 | CAS DataBase [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5122-82-7 Name: Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone [xixisys.com]
- 4. This compound | 5122-82-7 [chemicalbook.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 5122-82-7 Cas No. | 1-(Bromoacetyl)adamantane | Apollo [store.apolloscientific.co.uk]
- 7. combi-blocks.com [combi-blocks.com]
- 8. This compound(5122-82-7) 1H NMR [m.chemicalbook.com]
- 9. 1-(Bromoacetyl)adamantane (5122-82-7) at Nordmann - nordmann.global [nordmann.global]
- 10. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Solubility Profile of 1-Adamantyl Bromomethyl Ketone
Abstract
1-Adamantyl bromomethyl ketone (CAS: 5122-82-7) is a key synthetic intermediate whose bulky, lipophilic adamantane cage makes it a valuable building block in medicinal chemistry and materials science.[1][2] The successful application of this reagent in synthesis, purification, and formulation hinges on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the physicochemical properties that govern its solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and offer insights into the expected solubility profile in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this and similar adamantane derivatives.
Introduction: The Significance of a Well-Defined Solubility Profile
This compound is a solid organic compound featuring a tricyclic adamantane moiety attached to a bromomethyl ketone functional group.[3][4] The adamantane structure is a rigid, three-dimensional hydrocarbon cage that imparts high lipophilicity and unique steric properties.[1] These characteristics are highly sought after in drug discovery to modulate a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, often enhancing permeability across the blood-brain barrier.[1]
The utility of this compound as a synthetic precursor is well-documented, serving as a starting point for novel ester derivatives and other complex molecules.[5][6] However, its large, non-polar nature presents challenges in selecting appropriate reaction solvents, purification methods (such as recrystallization), and, if relevant, formulation media. An accurately determined solubility profile is not merely academic; it is a critical parameter that dictates:
-
Reaction Kinetics and Yield: Ensuring the reagent is fully dissolved can be essential for achieving optimal reaction rates and maximizing product yield.
-
Process Development & Scale-Up: Knowledge of solubility is fundamental for designing efficient and reproducible crystallization and purification protocols.[5]
-
Formulation for In-Vitro Assays: For biological screening, achieving sufficient concentration in aqueous or mixed-solvent systems is a prerequisite for obtaining meaningful data.[7]
This guide provides the necessary framework to experimentally establish the solubility of this compound with high fidelity.
Physicochemical Characteristics
A foundational understanding of a compound's intrinsic properties is essential before undertaking solubility studies. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5122-82-7 | [3][4] |
| Molecular Formula | C₁₂H₁₇BrO | [2][3] |
| Molecular Weight | 257.17 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 76-79 °C (lit.) | [3][4][5] |
| Purity | ≥95% - 97% (Typical) | [2][4] |
| Storage Conditions | Room Temperature | [3] |
The Theoretical Basis of Solubility
Thermodynamic ("Equilibrium") Solubility
This guide focuses on the determination of thermodynamic solubility, which is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions (temperature, pressure).[8] This is a fundamental, intrinsic property of the compound-solvent system. It is distinct from kinetic solubility, which measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium.[9] While kinetic solubility is useful for high-throughput screening, thermodynamic solubility is the "gold standard" required for biopharmaceutical characterization, pre-formulation, and process chemistry.[8][9]
Structural Impact on Solubility
The solubility of this compound is a tale of two competing structural features:
-
The Adamantane Cage: This large, rigid, and non-polar hydrocarbon group dominates the molecule's character, driving its lipophilicity ("fat-loving") nature. It is expected to interact favorably with non-polar and moderately polar organic solvents through van der Waals forces. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units, significantly favoring partitioning into organic phases over aqueous ones.[1]
-
The Bromomethyl Ketone Group: The carbonyl (C=O) group introduces polarity and a hydrogen bond acceptor site, while the bromine atom adds further polarity. These features provide some capacity for interaction with more polar solvents.
The overall solubility will be dictated by the balance of these forces. It is anticipated that the compound will exhibit poor solubility in water and high solubility in a range of common organic solvents.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the universally recognized benchmark for determining thermodynamic solubility.[8][10] The underlying principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a sufficient period to reach equilibrium. The subsequent challenge, and the focus of this protocol, is to accurately separate the saturated supernatant from the undissolved solid and quantify the analyte concentration.[10]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
This protocol emphasizes self-validation and analytical robustness.
4.2.1 Materials & Equipment
-
This compound (purity ≥97%)
-
HPLC-grade solvents (e.g., Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Ethyl Acetate, Water)
-
2-4 mL glass vials with screw caps and PTFE septa
-
Analytical balance (4 decimal places)
-
Calibrated positive displacement pipettes
-
Shaking incubator or orbital shaker with temperature control
-
Benchtop centrifuge with temperature control
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.22 µm PTFE, optional, for validation)
4.2.2 Protocol
-
Preparation of Vials:
-
To a series of 2 mL glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]
-
Causality: Adding a clear excess makes the exact mass added non-critical; the system's equilibrium concentration is independent of the amount of excess solid.
-
-
Solvent Addition:
-
Accurately add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial. Perform each solvent experiment in triplicate for statistical validity.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a predetermined period, typically 24 to 72 hours. An initial time-course experiment (sampling at 12, 24, 48, 72 hours) is recommended to determine when the concentration in solution reaches a plateau, thereby empirically defining the true equilibrium time.
-
Trustworthiness: Without confirming the time to equilibrium, one might prematurely sample and report a falsely low (non-equilibrium) solubility value.
-
-
Phase Separation:
-
After equilibration, transfer the vials to a centrifuge set to the same temperature as the incubator.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Expertise: Centrifugation is often preferred over filtration for initial phase separation to avoid potential compound adsorption onto the filter membrane, which could artificially lower the measured solubility.[7]
-
-
Sampling and Dilution:
-
Immediately after centrifugation, carefully withdraw an aliquot (e.g., 100 µL) from the middle of the supernatant, taking extreme care not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that is expected to fall within the linear range of the analytical method's calibration curve.
-
-
Analytical Quantification (HPLC-UV):
-
Analyze the diluted samples using a validated HPLC-UV method. The method should be proven for linearity, accuracy, and precision.
-
Prepare a multi-point calibration curve (typically 5-7 points) using accurately weighed standards of this compound dissolved in the mobile phase.
-
Trustworthiness: A validated analytical method is non-negotiable. Using HPLC ensures that the measurement is specific to the parent compound and is not inflated by the presence of soluble impurities or degradants.[7]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the linear regression of the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Report the final solubility in appropriate units (e.g., mg/mL or mol/L) as the mean ± standard deviation of the triplicate measurements.
-
Anticipated Solubility Profile
While specific, publicly available quantitative data is scarce, an informed prediction of the solubility profile can be made based on physicochemical principles and information from synthesis literature.
-
Aqueous Solvents (e.g., Water, Buffers): Expected to be very low . The highly lipophilic adamantane cage will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): Expected to be moderate to high . These solvents can effectively solvate the polar ketone portion of the molecule without the high energetic penalty of disrupting a hydrogen-bonding network. DMF was used as a reaction solvent, suggesting good solubility.[5] Acetone was used for recrystallization, also indicating significant solubility.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be moderate to high . Ethanol is successfully used for recrystallization, which implies high solubility at elevated temperatures and moderate solubility at room temperature.[5] These solvents can interact with the ketone group via hydrogen bonding.
-
Non-Polar Solvents (e.g., Hexane, Petroleum Ether): Expected to be low to moderate . While these solvents will interact well with the adamantane cage, they are poor at solvating the polar bromomethyl ketone group. Its synthesis in a petroleum ether/methanol mixture suggests some solubility in less polar systems.[5]
Table for Experimental Data Recording:
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
|---|---|---|---|
| Water | 25.0 | ||
| Ethanol | 25.0 | ||
| Acetone | 25.0 | ||
| Acetonitrile | 25.0 | ||
| Ethyl Acetate | 25.0 | ||
| Dimethylformamide | 25.0 |
| Hexane | 25.0 | | |
Conclusion
The solubility of this compound is a critical parameter that directly impacts its successful application in research and development. Due to its pronounced lipophilicity, a quantitative understanding of its behavior in various organic solvents is essential for optimizing synthetic protocols, purification, and formulation. The shake-flask method, coupled with a robust and specific analytical technique like HPLC-UV, represents the gold standard for obtaining reliable thermodynamic solubility data. The detailed protocol and theoretical framework provided in this guide equip scientists with a self-validating system to accurately characterize this important building block, enabling more efficient and predictable scientific outcomes.
References
- ChemBK. (2024, April 9). This compound.
- Bergström, C. A., et al. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Bevan, M., & Lloyd, P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Technology Networks.
- Sobczak, A., et al. (2013, May). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
Sources
- 1. connectsci.au [connectsci.au]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 5122-82-7 [chemicalbook.com]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Mechanism of Action of 1-Adamantyl Bromomethyl Ketone
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 1-Adamantyl bromomethyl ketone. We will delve into the unique chemical properties conferred by the adamantyl cage and the bromomethyl ketone functional group, which together define its reactivity and biological activity. This document will explore its role as a covalent modifier of biological macromolecules, a characteristic that underpins its utility as a versatile chemical probe and a precursor for targeted therapeutic agents. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action.
Introduction: The Structural and Chemical Uniqueness of this compound
This compound, also known as 1-(bromoacetyl)adamantane, is a polycyclic organic compound featuring a rigid adamantane cage structure appended to a reactive bromomethyl ketone functional group.[1][2] The adamantane moiety, a diamondoid hydrocarbon, imparts a high degree of lipophilicity and steric bulk, properties that significantly influence its interaction with biological systems.[3] The bromomethyl ketone group, on the other hand, is a potent electrophile, rendering the molecule susceptible to nucleophilic attack.[2] This duality of a bulky, lipophilic anchor and a reactive electrophilic warhead is central to its mechanism of action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇BrO | [1][4] |
| Molecular Weight | 257.17 g/mol | [1][4] |
| Melting Point | 76-79 °C | [4][5][6] |
| Appearance | White to off-white solid | [2][4] |
| CAS Number | 5122-82-7 | [1][4] |
The Core Mechanism: Covalent Modification of Nucleophilic Residues
The primary mechanism of action of this compound is its function as an irreversible covalent inhibitor. The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. This electrophilicity drives the reaction with nucleophilic residues in biological macromolecules, most notably the side chains of amino acids in proteins.
Key nucleophilic amino acid residues that are susceptible to modification by this compound include:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a common target for electrophilic compounds.
-
Histidine: The imidazole ring of histidine can be alkylated.
-
Lysine: The primary amine (-NH₂) in the side chain of lysine can act as a nucleophile.
-
Serine: While the hydroxyl group (-OH) of serine is a weaker nucleophile, it can be a target, particularly in the active sites of enzymes where its reactivity is enhanced.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the electrophilic carbon, displacing the bromide ion as a leaving group. This results in the formation of a stable covalent bond between the adamantyl ketone moiety and the target molecule.
Figure 1: General mechanism of covalent modification by this compound.
Biological Implications and Potential Targets
The ability of this compound to covalently modify proteins makes it a valuable tool for identifying and characterizing enzyme active sites and other functional protein domains. While this compound itself is primarily a research chemical, the adamantyl ketone scaffold is present in a variety of potent and selective enzyme inhibitors.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A significant body of research has focused on adamantyl heterocyclic ketones as potent and selective inhibitors of 11β-HSD1.[7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases such as diabetes and obesity.[7][8] While this compound is a synthetic precursor to these more complex inhibitors, its core structure contributes to the binding and inhibitory activity.[8] The adamantyl group provides a lipophilic anchor that can interact with hydrophobic pockets in the enzyme's active site.
Potential Inhibition of Phospholipase A₂ (PLA₂) Enzymes
Bromomethyl ketones are a known class of inhibitors for phospholipase A₂ (PLA₂) enzymes. For instance, p-bromophenacyl bromide is a classic inhibitor of PLA₂. Given the structural similarity, it is plausible that this compound could also inhibit PLA₂ activity. Cytosolic PLA₂ (cPLA₂) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.[9] Irreversible inhibition of cPLA₂ by a covalent modifier like this compound would block this pathway.
Broader Kinase Inhibition
The adamantyl moiety has been incorporated into inhibitors of other kinases, such as c-Jun N-terminal kinase (JNK).[10] The bulky adamantyl group can confer selectivity by interacting with specific hydrophobic regions near the ATP-binding site of certain kinases.[10] This suggests that this compound could serve as a scaffold for the development of novel kinase inhibitors.
Figure 2: Hypothetical inhibition of the cPLA₂ inflammatory pathway by this compound.
Experimental Protocols for Assessing Covalent Inhibition
To experimentally validate the mechanism of action of this compound, a series of biochemical and cellular assays can be employed.
In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (e.g., IC₅₀) of this compound against a purified enzyme.
Methodology:
-
Enzyme Preparation: Purify the target enzyme (e.g., cPLA₂) to homogeneity.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points to assess time-dependent inhibition, a hallmark of irreversible inhibitors.
-
Assay Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀ value.
Mass Spectrometry for Adduct Identification
This protocol aims to identify the specific amino acid residue(s) modified by the inhibitor.
Methodology:
-
Inhibition Reaction: Incubate the target protein with an excess of this compound.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the adamantyl ketone moiety (mass of C₁₂H₁₇O). Fragmentation data will pinpoint the modified amino acid.
Figure 3: Workflow for identifying the site of covalent modification by mass spectrometry.
Conclusion
The mechanism of action of this compound is rooted in its unique chemical architecture. The adamantyl group provides a lipophilic scaffold for engaging with hydrophobic pockets in target proteins, while the bromomethyl ketone functional group acts as an electrophilic warhead that covalently modifies nucleophilic amino acid residues. This irreversible mode of action makes it a powerful tool for chemical biology and a promising starting point for the design of targeted covalent inhibitors for a range of enzymes implicated in human disease. Further research is warranted to fully elucidate the specific protein targets of this compound and to explore its potential in drug discovery and development.
References
- Su, X., et al. (2011). Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 6(8), 1335-1343. [Link]
- Su, X., et al. (2011). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ChemMedChem, 6(8), 1335-1343. [Link]
- Department of Pharmacology. Adamantyl, phenyl, and benzyl ketone derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type I useful in the treatment of diseases and preparation and pharmaceutical compositions thereof. [Link]
- Su, X., et al. (2010). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. ChemMedChem, 5(7), 1026-1044. [Link]
- Lindsley, C. W., et al. (2012). Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor. ACS Medicinal Chemistry Letters, 3(10), 824-828. [Link]
- ChemBK. This compound. [Link]
- ResearchGate. Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. [Link]
- Lio, Y. C., & Dennis, E. A. (1995). Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones. The Journal of biological chemistry, 270(1), 445-451. [Link]
- Frazier, K. S., et al. (1998). Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. Toxicology letters, 94(2), 105-113. [Link]
- de Meijere, A., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmaceuticals, 7(5), 576-656. [Link]
- Dolan-O'keefe, M., & Nick, H. S. (1999). Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells. Gastroenterology, 116(4), 855-864. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 5122-82-7 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound 97 5122-82-7 [sigmaaldrich.com]
- 7. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery
Abstract
The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocyclic motif, has carved a significant niche in modern drug discovery. Its unique physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug design, such as metabolic instability and poor bioavailability.[1] This technical guide provides an in-depth exploration of the adamantane scaffold's role in medicinal chemistry, detailing its impact on drug properties, its application in diverse therapeutic areas, and the experimental methodologies used to evaluate adamantane-containing compounds. From the pioneering antiviral agents to sophisticated enzyme inhibitors and central nervous system modulators, the adamantane core has proven to be a versatile and privileged structure.[2][3]
Part 1: The Adamantane Advantage: Core Physicochemical Properties
The utility of the adamantane moiety in drug design stems from a confluence of advantageous structural and physicochemical characteristics.[4] Unlike flat, aromatic systems that dominate many drug candidates, adamantane provides a robust, three-dimensional framework that can be strategically exploited.[1][5]
-
Lipophilicity and Bioavailability: The bulky and non-polar nature of the adamantane cage significantly increases the lipophilicity of a molecule.[1][6] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), thereby improving its bioavailability and central nervous system (CNS) penetration.[5][6] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) by a significant margin, facilitating the transport of drugs to their target sites.[1]
-
Three-Dimensionality and Target Engagement: In an era where drug discovery is often criticized for producing overly planar molecules, the adamantane scaffold provides a rigid, three-dimensional framework.[1][5] This rigidity allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective and selective interaction with the binding sites of biological targets, particularly ion channels and enzymes.[1][7]
-
Metabolic Stability: The rigid, cage-like structure of adamantane is highly resistant to metabolic degradation.[4][5] By incorporating this moiety, medicinal chemists can shield adjacent functional groups from enzymatic cleavage, thereby increasing the metabolic stability and plasma half-life of a drug.[5]
Table 1: Physicochemical Properties of Key Adamantane-Based Drugs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Therapeutic Class |
| Adamantane | C₁₀H₁₆ | 136.24 | 2.9 | Scaffold |
| Amantadine | C₁₀H₁₇N | 151.25 | 2.4 | Antiviral, Anti-Parkinsonian |
| Memantine | C₁₂H₂₁N | 179.30 | 3.3 | NMDA Receptor Antagonist |
| Rimantadine | C₁₂H₂₁N | 179.30 | 3.3 | Antiviral |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 0.6 | Anti-Diabetic (DPP-4 Inhibitor) |
| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 1.4 | Anti-Diabetic (DPP-4 Inhibitor) |
Part 2: Therapeutic Applications and Mechanisms of Action
The versatility of the adamantane scaffold is evident in its successful application across a range of diseases.[2]
A. Antiviral Activity: The Genesis of Adamantane Therapeutics
Adamantane derivatives were among the first antiviral drugs discovered, marking a significant milestone in medicinal chemistry.[3][8] Amantadine and its α-methyl derivative, rimantadine, were foundational in demonstrating the therapeutic potential of this scaffold against the influenza A virus.[9][10]
Mechanism of Action: M2 Proton Channel Blockade
The primary antiviral mechanism of amantadine and rimantadine involves the inhibition of the influenza A virus M2 protein, which functions as a proton-selective ion channel.[9][10][11] This channel is critical for the early stages of viral replication. After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification process is essential for the uncoating of the virus, which releases the viral ribonucleoprotein (vRNP) complex into the cytoplasm, allowing replication to begin.[9][11] Amantadine and rimantadine bind to the pore of the M2 channel, physically blocking the passage of protons.[9] This inhibition of viral uncoating effectively halts the replication cycle.[11][12]
Caption: Workflow of Influenza A M2 channel inhibition by adamantane derivatives.
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
This protocol outlines a standard method for determining the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC₅₀).
-
Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until they reach 90-100% confluency.
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of Influenza A virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the adamantane test compound in an overlay medium (e.g., MEM containing 1% agarose and trypsin).
-
Overlay and Incubation: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to each well. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a 10% formaldehyde solution. Stain the cells with a 0.1% crystal violet solution to visualize the plaques (clear zones where cells have been lysed).
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
B. Neurological Disorders: Harnessing CNS Penetration
The inherent lipophilicity of the adamantane scaffold makes it ideal for designing drugs that can effectively cross the blood-brain barrier.[5][13] This property has been successfully leveraged in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15]
Mechanism 1: NMDA Receptor Antagonism (Memantine)
In Alzheimer's disease, neuronal damage is partly caused by excitotoxicity, a process driven by the excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate.[14][16] This overstimulation leads to a prolonged influx of Ca²⁺ ions, triggering downstream pathways that result in cell death.[16][17]
Memantine is a clinically useful drug for treating Alzheimer's disease.[18][19] It acts as an uncompetitive, low-to-moderate affinity, open-channel blocker of the NMDA receptor.[18][20] This mechanism is unique and crucial to its therapeutic success. It preferentially blocks the excessive, pathological activation of NMDA receptors associated with disease states while sparing the normal, transient physiological activation required for learning and memory.[14][16] This distinguishes it from other high-affinity NMDA antagonists that block all receptor activity and cause significant side effects.[18]
Caption: Modulation of NMDA receptor-mediated excitotoxicity by memantine.
Mechanism 2: Dopaminergic Modulation (Amantadine)
In Parkinson's disease, the symptomatic benefits of amantadine are attributed to its modulation of dopaminergic neurotransmission.[14] It is believed to enhance the release of dopamine from neurons and inhibit its reuptake, helping to restore the depleted levels of this neurotransmitter in the basal ganglia and alleviate motor symptoms.[14]
Experimental Protocol: In Vitro NMDA Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor.
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue through homogenization and differential centrifugation.
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.4) for the binding assay.
-
Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, as the ligand.
-
Incubation: In a 96-well plate, combine the prepared membranes, the radioligand, and varying concentrations of the adamantane test compound. Include a control for non-specific binding using an excess of a known unlabeled antagonist (e.g., unlabeled MK-801).
-
Equilibration: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.[14] Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[14]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound (the concentration that displaces 50% of the radioligand) and subsequently calculate the inhibition constant (Ki) value.[14]
C. Metabolic Diseases: Precision Enzyme Inhibition
The adamantane scaffold's ability to orient functional groups for optimal target engagement has been instrumental in developing highly selective enzyme inhibitors.[21] Vildagliptin and saxagliptin are prime examples, used in the management of type 2 diabetes.[1][2]
Mechanism of Action: DPP-4 Inhibition
Vildagliptin and saxagliptin are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease.[1][22] The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[23] These incretin hormones are released from the gut after a meal and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion from the pancreas.
By inhibiting DPP-4, these drugs prevent the breakdown of incretins, leading to increased and prolonged activity of GLP-1 and GIP.[23] This enhances glucose-dependent insulin release, reduces glucagon levels, and ultimately improves glycemic control in patients with type 2 diabetes.[24] The adamantane group in these molecules contributes to their potent and selective inhibition of the enzyme.[1][4] Both vildagliptin and saxagliptin form a covalent bond with the serine residue in the active site of DPP-4, leading to sustained inhibition.[22][24]
Caption: Mechanism of DPP-4 inhibition by adamantane-containing gliptins.
Experimental Protocol: Fluorometric DPP-4 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit DPP-4 activity using a fluorogenic substrate.
-
Reagents: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5), recombinant human DPP-4 enzyme, and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
-
Compound Preparation: Prepare serial dilutions of the adamantane test compounds in the reaction buffer.
-
Assay Procedure: In a 96-well black microplate, add the DPP-4 enzyme and the test compound at various concentrations. Include a positive control (a known DPP-4 inhibitor) and a negative control (buffer only).
-
Pre-incubation: Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The cleavage of the AMC group by DPP-4 releases the fluorescent AMC molecule.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
D. Emerging Frontiers: Anticancer and Antimicrobial Research
The application of adamantane derivatives is expanding into new therapeutic areas. In oncology, adamantane-based compounds are being investigated for their diverse anticancer mechanisms, including the induction of apoptosis and the inhibition of tyrosine kinases.[25][26] Hybrid molecules, such as adamantane-conjugated platinum complexes, have demonstrated enhanced cytotoxicity against cancer cell lines.[25] Furthermore, recent studies have highlighted the potential of adamantane derivatives as antimicrobial agents, addressing the growing challenge of bacterial resistance.[27]
Conclusion
The adamantane scaffold represents a privileged structure in drug discovery, offering a unique combination of properties that can be strategically employed to enhance the therapeutic potential of small molecules.[1] Its inherent lipophilicity, rigidity, and three-dimensional nature provide medicinal chemists with a versatile tool to improve pharmacokinetic and pharmacodynamic profiles.[1][5] The clinical success of adamantane-based drugs in treating viral infections, neurological disorders, and metabolic diseases validates its importance. As synthetic methodologies become more advanced, the exploration of novel, multi-substituted adamantane derivatives will undoubtedly continue to yield innovative therapeutics, solidifying the role of this "lipophilic bullet" as a cornerstone of modern medicinal chemistry.[21]
References
- Chen, H. S. V., & Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders. Current Alzheimer Research, 2(2), 147-151. [Link]
- Wikipedia. (n.d.). Amantadine. In Wikipedia. [Link]
- Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Batiha, G. E. S. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Viruses, 13(2), 293. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?.
- Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 18(1), 101-123. [Link]
- BrainKart. (2018). Antiinfluenza Agents: Amantadine and Rimantadine. BrainKart. [Link]
- Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders: Low-Affinity, Uncompetitive Antagonism. Current Alzheimer Research, 2(2), 153-165. [Link]
- Gonzalez, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(16), 1574-1596. [Link]
- ResearchGate. (n.d.). The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin.
- The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.).
- Grieb, P., & Rejdak, K. (2020). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Journal of Clinical Medicine, 9(10), 3293. [Link]
- Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Medical Pharmacology. [Link]
- MedlinePlus. (2016). Memantine.
- Alexander, B., & San-Juan, D. (2024). Memantine. In StatPearls.
- Tzani, A., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(11), 3294. [Link]
- Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy Virusologii, 56(2), 36-39. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
- The adamantane scaffold: Beyond a lipophilic moiety. (2025). European Journal of Medicinal Chemistry. [Link]
- Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
- Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13023-13037. [Link]
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(15), 12151. [Link]
- Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024, June 20). YouTube. [Link]
- Anti-cancer activity of adamantane derivatives. (2020).
- Patsnap Synapse. (2023). Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target.
- A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 238-243. [Link]
- ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity.
- Grieb, P., & Rejdak, K. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 14, 1113540. [Link]
- Tsvetanova, E., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Pharmaceuticals, 15(9), 1047. [Link]
- ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.
- El-Gamal, M. I., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Ahrén, B. (2013). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Medicinal Chemistry, 5(1), 13-24. [Link]
- Tominack, R. L., & Hayden, F. G. (1987). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. Infectious Disease Clinics of North America, 1(2), 459-478. [Link]
- Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (2016). MedChemComm, 7(6), 1185-1192. [Link]
- Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
- Design and synthesis of bioactive 1,2-annulated adamantane derivatives. (2005). Organic & Biomolecular Chemistry, 3(13), 2445-2451. [Link]
- Al-Wahaibi, L. H., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 25(21), 5099. [Link]
- National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
- Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. connectsci.au [connectsci.au]
- 6. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 7. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. brainkart.com [brainkart.com]
- 11. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 12. m.youtube.com [m.youtube.com]
- 13. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. neurodegenerativejournal.com [neurodegenerativejournal.com]
- 16. The Molecular Basis of Memantine Action in Alzheimer's Disease an...: Ingenta Connect [ingentaconnect.com]
- 17. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 18. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 20. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 24. openaccessjournals.com [openaccessjournals.com]
- 25. jchr.org [jchr.org]
- 26. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
An In-depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantyl bromomethyl ketone, a unique bicyclic α-haloketone, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its rigid, lipophilic adamantane cage combined with the reactive bromomethyl ketone functionality provides a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, chemical properties, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility in synthesizing heterocyclic compounds and enzyme inhibitors are presented to empower researchers in leveraging this versatile reagent for their synthetic endeavors.
Introduction: The Adamantane Advantage
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery.[2] Its incorporation into molecular structures imparts a range of desirable physicochemical properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional framework.[2][3] These attributes have made adamantane a privileged scaffold in drug discovery, leading to the development of successful therapeutics for a wide array of diseases, including viral infections, neurodegenerative disorders, and diabetes.[4][5]
This compound harnesses these advantages by attaching a reactive α-bromoketone handle to the adamantane core. This dual functionality allows for a diverse range of chemical transformations, making it an invaluable intermediate for introducing the bulky adamantyl group into various molecular targets.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5122-82-7 | [6][7] |
| Molecular Formula | C12H17BrO | [6][7] |
| Molecular Weight | 257.17 g/mol | [1][7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 76-79 °C | [6][7] |
| Boiling Point | 320.3±15.0 °C (Predicted) | [6] |
| Purity | ≥95% to 97% | [1] |
Safety Profile:
This compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the bromination of 1-adamantyl methyl ketone.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a general procedure for the α-bromination of ketones.[8]
Materials:
-
1-Adamantyl methyl ketone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Petroleum ether
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantyl methyl ketone in a mixed solvent of petroleum ether and methanol.
-
Add N-bromosuccinimide to the solution.
-
Heat the reaction mixture to reflux (approximately 333 K) and maintain for 2 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then pour it slowly into ice-cooled water with continuous stirring for 10 minutes.[8]
-
The resulting solid precipitate of this compound is collected by filtration.[8]
-
The crude product is then purified by recrystallization from ethanol to yield the final product.[8]
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of polybrominated byproducts.
-
Mixed Solvent System: The petroleum ether/methanol solvent system provides good solubility for the reactants while facilitating the precipitation of the product upon cooling.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the radical-initiated bromination reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is highly effective for removing unreacted starting materials and soluble impurities, resulting in a high-purity final product.
Reactivity and Key Transformations
As an α-haloketone, this compound exhibits a rich and versatile reactivity profile. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[9]
Nucleophilic Substitution Reactions
This compound readily undergoes S_N2 reactions with a variety of nucleophiles.[10] This is a cornerstone of its utility, allowing for the direct attachment of the adamantyl ketone moiety to diverse molecular scaffolds.
Caption: General schematic of an S_N2 reaction with this compound.
Common Nucleophiles and Resulting Products:
-
Carboxylates (R-COO⁻): Forms adamantyl-containing esters.
-
Amines (R-NH₂): Leads to the formation of α-amino ketones, which are precursors to various heterocycles.
-
Thiols (R-SH): Yields α-thio ketones.
-
Cyanide (CN⁻): Can lead to the formation of 2-cyanooxiranes through intramolecular substitution.[9]
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives.[11][12] In the case of this compound, which lacks α'-hydrogens, the reaction proceeds through a quasi-Favorskii or semi-benzylic mechanism.[13]
Mechanism of the Quasi-Favorskii Rearrangement:
-
A base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon, forming a tetrahedral intermediate.[12]
-
This is followed by a 1,2-migration of the adamantyl group with the concurrent displacement of the bromide ion.[13]
-
The resulting product is a rearranged carboxylic acid or its corresponding ester or amide, depending on the nucleophile used.[12][13]
Caption: Simplified mechanism of the Quasi-Favorskii rearrangement.
This rearrangement provides a unique pathway to synthesize adamantyl-acetic acid derivatives, which are valuable intermediates in their own right.
Applications in Drug Discovery and Medicinal Chemistry
The adamantane scaffold is a well-established pharmacophore, and this compound serves as a key entry point for incorporating this group into new drug candidates.[14][15]
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of adamantane-containing heterocycles.[16][17] These compounds are of great interest in medicinal chemistry due to their diverse biological activities.[18][19]
Example: Synthesis of Adamantyl-Substituted Thiazoles
The Hantzsch thiazole synthesis can be adapted to use this compound as a key reactant.
Protocol for Adamantyl-Thiazole Synthesis:
-
React this compound with a thioamide in a suitable solvent like ethanol.
-
Heat the mixture to reflux.
-
The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.
This methodology has been used to synthesize a variety of adamantyl-thiazole derivatives with potential antiviral and antimicrobial properties.[18]
Development of Enzyme Inhibitors
The electrophilic nature of the ketone in this compound and its derivatives makes it a useful warhead for targeting specific enzymes.
Case Study: Inhibition of Cytosolic Phospholipase A₂ (cPLA₂)
Cytosolic phospholipase A₂ is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for various inflammatory diseases.[20][21] Studies have shown that α-haloketones can act as inhibitors of cPLA₂.[22][23] While direct inhibition by this compound itself is not extensively documented, its derivatives, particularly those with an electrophilic ketone, have been investigated as potent inhibitors.[22][24] The adamantyl group can serve to anchor the inhibitor in the hydrophobic binding pocket of the enzyme, while the electrophilic ketone reacts with a key active site residue, leading to irreversible inhibition.
Case Study: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
Adamantyl heterocyclic ketones, synthesized from precursors like this compound, have been identified as potent and selective inhibitors of 11β-HSD1.[25] This enzyme is implicated in metabolic syndrome, and its inhibition is a promising strategy for treating diabetes and obesity.[25] The adamantyl moiety plays a crucial role in binding to the enzyme's active site, highlighting the importance of this building block in designing targeted therapies.
Conclusion
This compound is a powerful and versatile synthetic building block that offers a gateway to a vast chemical space of adamantane-containing molecules. Its straightforward synthesis, well-defined reactivity, and the unique properties imparted by the adamantane cage make it an indispensable tool for organic chemists and drug discovery scientists. From the construction of complex heterocyclic systems to the design of potent enzyme inhibitors, the applications of this reagent continue to expand, solidifying its place as a cornerstone in the synthesis of bioactive compounds. As the quest for novel therapeutics continues, the "lipophilic bullet" of the adamantane group, delivered through versatile intermediates like this compound, will undoubtedly continue to hit its mark.[14][15]
References
- This compound - ChemBK. (2024).
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- α-Halo ketone - Wikipedia.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5089.
- Naidoo, K. J., & Cukrowski, I. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2011). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 16(9), 7846–7876.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. (2024).
- Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(1), 105-108.
- Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2917-2933.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- Wang, Y., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(12), 6931-6933.
- Synthesis of adamantyl-containing moecules and some other tricyclic heterocycles. ResearchGate.
- Antiviral Activity of Adamantane-Containing Heterocycles. ResearchGate.
- Butov, G. M., et al. (2010). Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. Russian Journal of Organic Chemistry, 46(7), 1024-1030.
- Favorskii Rearrangement. NROChemistry.
- This compound, 1 X 5 g (149292-5G) - Alkali Scientific.
- Recent advances in adamantane-linked heterocycles: synthesis and biological activity. SpringerLink. (2025).
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, (5), 270-271.
- Favorskii rearrangement mechanism and examples. Chemistry Notes.
- Favorskii rearrangement - Wikipedia.
- Favorskii rearrangement - chemeurope.com.
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications. (2006).
- 1-Bromoadamantane - Wikipedia.
- McKew, J. C., et al. (2006). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Journal of Medicinal Chemistry, 49(4), 1357-1374.
- Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Semantic Scholar.
- Nagase, T., et al. (2000). A Potent Inhibitor of Cytosolic Phospholipase A2, Arachidonyl Trifluoromethyl Ketone, Attenuates LPS-induced Lung Injury in Mice. American Journal of Respiratory and Critical Care Medicine, 162(4 Pt 1), 1577-1581.
- Bonventre, J. V., et al. (2005). Inhibition of Cytosolic Phospholipase A(2) Alpha Protects Against Focal Ischemic Brain Damage in Mice. Journal of Cerebral Blood Flow & Metabolism, 25(11), 1475-1485.
- Suppression of Cytosolic Phospholipase A2 in the Ventromedial Hypothalamus Induces Hyperphagia and Obesity in Male Mice. MDPI.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
Sources
- 1. scbt.com [scbt.com]
- 2. connectsci.au [connectsci.au]
- 3. mdpi.com [mdpi.com]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. chembk.com [chembk.com]
- 7. This compound 97 5122-82-7 [sigmaaldrich.com]
- 8. This compound | 5122-82-7 [chemicalbook.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. scispace.com [scispace.com]
- 15. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A potent inhibitor of cytosolic phospholipase A2, arachidonyl trifluoromethyl ketone, attenuates LPS-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suppression of Cytosolic Phospholipase A2 in the Ventromedial Hypothalamus Induces Hyperphagia and Obesity in Male Mice | MDPI [mdpi.com]
- 22. Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. | Semantic Scholar [semanticscholar.org]
- 24. Inhibition of cytosolic phospholipase A(2) alpha protects against focal ischemic brain damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
The Adamantyl Ketone Scaffold: A Lipophilic Bullet Targeting Diverse Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The adamantyl moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high metabolic stability, predictable substitution patterns, and the ability to engage in favorable hydrophobic interactions with biological targets, have led to its incorporation into a wide array of therapeutic agents. When combined with a ketone functionality, the resulting adamantyl ketone core offers a versatile platform for the development of novel drugs targeting a diverse range of pathologies. This technical guide provides an in-depth exploration of the potential applications of adamantyl ketones in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action in antiviral, metabolic, oncologic, and neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to empower researchers in the design and development of next-generation adamantyl ketone-based therapeutics.
The Adamantyl Ketone Core: Physicochemical Properties and Medicinal Chemistry Rationale
The adamantane cage is a highly symmetrical and sterically demanding hydrocarbon. Its incorporation into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. The lipophilicity of the adamantyl group can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, the rigidity of the scaffold can pre-organize appended functional groups for optimal interaction with a biological target, leading to increased potency and selectivity. The cage structure is also resistant to metabolic degradation, which can prolong the half-life of a drug.[1]
The ketone group, on the other hand, provides a reactive handle for further chemical modification and can participate in key hydrogen bonding interactions within a target's active site. The combination of these two moieties in an adamantyl ketone scaffold creates a powerful building block for medicinal chemists. 1-Adamantyl methyl ketone, for instance, is a key intermediate in the synthesis of the antiviral drug rimantadine.[2]
Antiviral Applications: From Influenza to HIV
The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine against influenza A virus.[3] Adamantyl ketones serve as crucial precursors for the synthesis of amantadine derivatives and other novel antiviral agents.
Targeting Influenza A M2 Proton Channel
Amantadine and its α-methyl derivative, rimantadine, function by blocking the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating.[4] While resistance has become a significant issue, the adamantane scaffold remains a valuable starting point for the development of new anti-influenza agents. Adamantyl ketone derivatives have been explored to overcome resistance and broaden the spectrum of activity.
Novel Antiviral Strategies
Recent research has shown that ketone-stabilized 1-adamantyl singlet nitrenes, derived from adamantyl ketones, are versatile synthons for creating new antiviral drug candidates.[5][6] For example, an N-phenacyl amantadine derivative has demonstrated inhibitory activity against avian influenza A virus (H5N1) replication in vitro.[5][6]
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.[5][7]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
Test compound (adamantyl ketone derivative)
-
Avicel or Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.
Metabolic Diseases: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[8] Overexpression of 11β-HSD1 in adipose tissue and liver is associated with obesity, insulin resistance, and type 2 diabetes. Therefore, inhibitors of 11β-HSD1 are attractive therapeutic targets for metabolic diseases.
Adamantyl ketones, specifically adamantyl ethanone derivatives, have emerged as a potent class of 11β-HSD1 inhibitors.[9][10] The adamantyl group typically occupies a hydrophobic pocket in the enzyme's active site, while the ketone and associated linkers can be modified to optimize potency and selectivity.
Structure-Activity Relationships of Adamantyl Ethanone Inhibitors
Structure-activity relationship (SAR) studies have revealed key features for potent 11β-HSD1 inhibition by adamantyl ethanone derivatives.[11]
| Compound Moiety | SAR Observations |
| Adamantyl Group | Essential for hydrophobic interaction. 1-adamantyl substitution is common. |
| Ethanone Linker | Provides a rigid connection to the heterocyclic core. |
| Heterocyclic Core | A variety of heterocycles (e.g., thiazole, pyridine) are tolerated and can be modified to fine-tune activity and properties.[8] |
| Substituents | Substituents on the heterocyclic ring can significantly impact potency. |
Table 1: SAR Summary for Adamantyl Ethanone 11β-HSD1 Inhibitors
Quantitative Data for 11β-HSD1 Inhibitors
Several adamantyl ethanone derivatives have demonstrated low nanomolar potency against human 11β-HSD1.
| Compound ID | Linker | Heterocycle | Human 11β-HSD1 IC50 (nM) | Reference |
| Compound 8 | Ether | Thiazole | 41 | [8] |
| Compound 14 | Sulfoxide | Thiophene | <50 | [8] |
| Compound 15 | Sulfoxide | Thiophene | <50 | [8] |
| Compound 17 | Sulfone | Thiophene | <50 | [8] |
| Compound 72 | Ether | Benzamide | 50-70 | [9][10] |
Table 2: Potency of Selected Adamantyl Ethanone 11β-HSD1 Inhibitors
Experimental Protocol: 11β-HSD1 Inhibition Assay in HEK293 Cells
This cell-based assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in cells expressing human 11β-HSD1.[8][12]
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium
-
Cortisone (substrate)
-
[³H]-Cortisone (radiolabeled substrate)
-
Test compound
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture HEK293-h11β-HSD1 cells to confluency in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period.
-
Substrate Addition: Add a mixture of cortisone and [³H]-cortisone to each well and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Extraction and Separation: Extract the steroids and separate cortisone and cortisol using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [³H]-cortisol produced using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mechanism of Action: Glucocorticoid Receptor Signaling
11β-HSD1 inhibitors reduce the intracellular concentration of cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR). This leads to a downstream modulation of gene expression involved in glucose metabolism and adipogenesis.
Caption: NF-κB Signaling Pathway and Inhibition by Adamantyl Ketone IKK Inhibitors.
Experimental Protocol: IKKβ Kinase Assay
This in vitro assay measures the activity of IKKβ by quantifying the phosphorylation of a substrate peptide. [13][14] Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate (a peptide containing the IκBα phosphorylation site)
-
ATP and [γ-³²P]ATP
-
Kinase assay buffer
-
Test compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, IKKβ enzyme, IKKtide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of IKKβ activity and determine the IC50 value.
Neurodegenerative Diseases: A Frontier for Adamantyl Ketones
While the use of adamantane derivatives like memantine (an NMDA receptor antagonist) for Alzheimer's disease is well-established, the specific exploration of adamantyl ketones in this area is an emerging field. [11][15]The neuroprotective properties of adamantane derivatives suggest that adamantyl ketones could be valuable scaffolds for developing novel therapies for neurodegenerative disorders. [16][17]
Potential Targets in Neurodegeneration
-
NMDA Receptor Modulation: The adamantyl cage is a known pharmacophore for NMDA receptor antagonists. [18]Adamantyl ketones could be designed to modulate NMDA receptor activity, offering a potential therapeutic strategy for conditions involving excitotoxicity, such as Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease. The lipophilic nature of the adamantyl group could be leveraged to design potent and selective MAO inhibitors.
-
Cholinesterase Inhibition: Some studies have explored adamantane-containing compounds as cholinesterase inhibitors for the treatment of Alzheimer's disease. [3][17]
Future Directions
The design and synthesis of novel adamantyl ketone libraries for screening against targets relevant to neurodegenerative diseases is a promising area for future research. The development of specific adamantyl ketone-based compounds with demonstrated efficacy in preclinical models of Alzheimer's or Parkinson's disease will be a critical step forward.
Synthesis of Adamantyl Ketones: Key Methodologies
The synthesis of adamantyl ketones can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation
This is a common method for the synthesis of 1-adamantyl ketones. Adamantane or a substituted adamantane is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.
From Adamantane Carboxylic Acids
1-Adamantanecarboxylic acid can be converted to the corresponding acid chloride, which can then be reacted with an organometallic reagent (e.g., a Grignard reagent or an organocuprate) to yield the desired ketone. [19]
Experimental Protocol: Synthesis of 1-Adamantyl Bromomethyl Ketone
This compound is a versatile intermediate for the synthesis of various adamantyl ketone derivatives. [6][20] Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride
Procedure:
-
Acid Chloride Formation: Convert 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride by reacting with thionyl chloride.
-
Bromination: React the acid chloride with diazomethane to form the diazoketone, followed by treatment with HBr to yield the bromomethyl ketone. Alternatively, a less hazardous route involves the bromination of 1-acetyladamantane.
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The adamantyl group generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Absorption: The lipophilicity of the adamantyl group can enhance oral absorption.
-
Distribution: Adamantane-containing drugs often exhibit a large volume of distribution due to their lipophilicity.
-
Metabolism: The adamantane cage is highly resistant to metabolic degradation, leading to increased metabolic stability and a longer half-life. Hydroxylation at the tertiary positions of the adamantane ring is a common metabolic pathway.
-
Excretion: Adamantane derivatives and their metabolites are typically excreted via the kidneys.
In silico tools can be used to predict the ADME properties of novel adamantyl ketone derivatives early in the drug discovery process. [21][22]
Conclusion and Future Perspectives
The adamantyl ketone scaffold represents a highly versatile and privileged platform in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability has enabled the development of potent and selective modulators of a wide range of biological targets. From established applications in antiviral therapy to promising new frontiers in the treatment of metabolic, oncologic, and neurodegenerative diseases, the potential of adamantyl ketones is far from exhausted.
Future research in this area will likely focus on:
-
The design and synthesis of novel adamantyl ketone libraries for high-throughput screening against new and challenging targets.
-
The use of computational modeling and structure-based design to optimize the potency, selectivity, and pharmacokinetic properties of adamantyl ketone-based drug candidates.
-
A deeper investigation into the mechanisms of action of adamantyl ketones in various disease models.
By leveraging the unique properties of the adamantyl ketone core, medicinal chemists are well-positioned to develop the next generation of innovative therapeutics to address unmet medical needs.
References
- Development of a novel influenza A antiviral assay
- Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PubMed
- Application Note: Protocol for Plaque Reduction Assay to Evaluate the Antiviral Efficacy of FIT-039 - Benchchem
- Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC - PubMed Central
- Predicted ADME properties of compounds 1-12.
- An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC - NIH
- IKKβ Kinase Assay - Promega Corpor
- Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease - UWSpace - University of W
- IKKbeta Kinase Enzyme System Application Note - Promega Corpor
- Glucocorticoid receptor (GR) architecture and signaling. (A) Schematic...
- Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed
- The glucocorticoid receptor signaling pathway. The cytosolic...
- HEK-293 cells transfected with a plasmid for 11β-HSD1 and either a...
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC
- NF-κB Signaling
- Discovery and optimization of adamantyl carbam
- Glucocorticoid receptor signaling pathway. The glucocorticoid receptor...
- N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS - Farmacia Journal
- HTScan ® IKKβ Kinase Assay Kit #7549 - Cell Signaling Technology
- New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor - Frontiers
- Schematic representation of the NF-κB signaling pathway and the...
- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed
- Inhibition of 11β-HSD1 activity in intact cells (A), Inhibition of...
- IKK Kinase Assay for Assessment of Canonical NF-κB Activ
- New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R
- Adamantane derivatives: Pharmacological and toxicological properties (Review)
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Request PDF - ResearchG
- New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors
- This compound - ChemBK
- This compound | CAS 5122-82-7 | SCBT - Santa Cruz Biotechnology
- Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed
- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed
- NF-κB Signaling P
- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PubMed Central
- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - ResearchG
- Assay: Inhibition of human recombinant 11beta-HSD1 expressed in HEK293 cells assessed as conversion of [1,2-3H]cortisone to cortisol
- Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed
- Predicting ADMET Properties for Commercially Available Anticancer Drugs
- 1-Adamantyl Methyl Ketone: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Influenza virus plaque assay [protocols.io]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. IKKbeta Kinase Enzyme System Application Note [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 20. chembk.com [chembk.com]
- 21. researchgate.net [researchgate.net]
- 22. ijitee.org [ijitee.org]
Foreword: The Adamantane Advantage and the α-Haloketone Challenge
An In-Depth Technical Guide to the Stability and Storage of 1-Adamantyl Bromomethyl Ketone
In the landscape of medicinal chemistry and materials science, the adamantane moiety is a privileged scaffold. Its rigid, three-dimensional structure imparts a unique combination of lipophilicity, metabolic stability, and steric bulk that can significantly enhance the pharmacological properties of a parent molecule.[1][2][3][4] this compound, also known as 1-(bromoacetyl)adamantane, serves as a critical building block for introducing this valuable cage system into a variety of molecular architectures.[5][6]
However, the utility of this reagent is intrinsically linked to its chemical integrity. The molecule presents a duality: the robust and stable adamantane core is appended to a highly reactive α-haloketone functional group.[7][8] This functionality, while essential for its synthetic utility, also renders the compound susceptible to degradation if not handled and stored with meticulous care.
This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond simple storage instructions, we will explore the underlying chemical principles of its reactivity, outline validated protocols for its preservation, and detail analytical methods for assessing its purity. For the researcher, scientist, or drug development professional, a thorough understanding of these principles is paramount for ensuring the reliability of experimental outcomes and the safety of laboratory operations.
Physicochemical Profile
A foundational understanding of a compound's physical properties is the first step in developing appropriate handling and storage strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BrO | [5][9][10] |
| Molecular Weight | 257.17 g/mol | [5][6][10] |
| CAS Number | 5122-82-7 | [5][9][10][11] |
| Appearance | Colorless to off-white solid | [9][10] |
| Melting Point | 76-79 °C (lit.) | [9][10][11] |
| Functional Group Class | α-Haloketone | [8][10] |
| Solubility | Readily soluble in nonpolar organic solvents. | [12] |
The Core of Stability: Understanding Degradation Pathways
While often described as having "high stability at room temperature" in its solid, pure form, this statement belies the compound's inherent reactivity.[9] The stability of this compound is conditional and is primarily threatened by its susceptibility to nucleophiles, particularly water.
The Reactive Center: The α-Haloketone Moiety
The key to understanding the compound's instability lies in the electronic effects within the α-haloketone group. The powerful electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond.[7] This creates a highly electrophilic α-carbon, making it an excellent target for nucleophilic attack (an SN2 reaction).[7][13] This is the primary mode of desired reactivity in synthesis and the primary pathway for undesired degradation during storage.
Primary Degradation Pathway: Hydrolysis
The most common and insidious cause of degradation is exposure to moisture. Water, though a weak nucleophile, can readily attack the electrophilic α-carbon, displacing the bromide ion. This results in the formation of 1-(adamantan-1-yl)-2-hydroxyethan-1-one and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation of surrounding material.
Caption: Primary degradation pathway of this compound.
Other Potential Degradation Routes
-
Reaction with Bases: Strong bases can abstract the acidic α-hydrogen, which can initiate side reactions like the Favorskii rearrangement.[8][14] While the bulky adamantane group may sterically hinder this rearrangement, exposure to basic conditions should be strictly avoided.
-
Photodegradation: While not extensively documented for this specific molecule, related organobromides and ketones can be sensitive to light.[15] UV radiation can provide the energy to homolytically cleave the C-Br bond, generating radical species that can lead to complex side products.
-
Thermal Decomposition: The compound is stable at its melting point, but at higher temperatures, thermal decomposition can occur, leading to the release of irritating and corrosive vapors such as hydrogen halides.[15]
Authoritative Protocols for Long-Term Storage and Handling
The primary objective for storing this compound is to rigorously exclude atmospheric moisture and prevent contact with incompatible chemicals. The following protocol is a self-validating system designed to preserve the compound's integrity.
Recommended Storage Workflow
Caption: Recommended workflow for the proper storage of this compound.
Step-by-Step Storage Methodology
-
Select the Proper Container: Use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap. Amber glass protects against potential photodegradation, while the PTFE liner provides a superior, inert seal against moisture ingress compared to other materials.
-
Establish an Inert Atmosphere: Before sealing, the headspace of the container must be purged with a dry, inert gas such as argon or nitrogen.[15] This displaces atmospheric oxygen and, more importantly, moisture. For long-term storage, it is advisable to perform this operation within a glovebox.
-
Implement Cold Storage: Store the sealed container in a designated, well-ventilated cold storage unit, such as a laboratory refrigerator, at 2-8 °C . While some suppliers indicate room temperature storage is acceptable, this is generally for short-term transit.[9] Lower temperatures significantly reduce the rate of any potential degradation reactions.
-
Ensure Chemical Segregation: Store the compound away from incompatible materials.[16] A dedicated storage tray or secondary container is recommended. Key incompatibilities include:
-
Bases (e.g., hydroxides, amines)
-
Strong oxidizing agents[15]
-
Aqueous solutions
-
Nucleophilic reagents (e.g., alcohols, thiols)
-
-
Maintain Handling Discipline: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, open and dispense the material under a stream of inert gas. Reseal the container tightly under an inert atmosphere immediately after use.
Purity Assessment: A Self-Validating System
Verifying the purity of this compound before use is a critical, non-negotiable step for experimental reproducibility. Degradation introduces impurities that can alter reaction kinetics, yield, and product profiles.
Protocol for Routine Purity Verification
This protocol provides a rapid assessment of material integrity.
-
Visual Inspection: The compound should be a free-flowing, colorless to pale yellow solid. The presence of discoloration, clumping, or a viscous appearance may indicate significant degradation and hydrolysis.
-
Melting Point Analysis: Determine the melting point range of a small sample. High-purity this compound will exhibit a sharp melting range consistent with the literature value of 76-79 °C.[9][10][11] A depressed and broadened melting range is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC):
-
Preparation: Dissolve a small amount of the ketone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Eluent: A non-polar system, such as 9:1 Hexanes:Ethyl Acetate, is a good starting point.
-
Analysis: Spot the solution on a silica gel TLC plate. A pure sample should show a single, well-defined spot. The presence of additional spots, particularly one at the baseline (polar impurity like the hydrolyzed product), indicates degradation.
-
Comprehensive Analytical Methods for Stability Studies
For quantitative analysis or in-depth stability studies, more sophisticated techniques are required.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method for confirming structure and assessing purity. The spectrum of the pure compound will show characteristic signals for the adamantyl cage protons and a distinct singlet for the -CH₂Br protons. The appearance of new signals, especially in the region of the -CH₂- group, can indicate degradation products.[1][11]
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the gold standard for quantitative purity assessment and the tracking of degradation products over time.[17] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water would likely provide good separation.
Conclusion: A Synthesis of Vigilance and Chemistry
The effective use of this compound in research and development hinges on a proactive approach to its storage and handling. Its stability is not an inherent constant but a state that must be actively maintained. By understanding the chemical principles that drive its degradation—primarily its susceptibility to nucleophilic attack by moisture—and by implementing rigorous storage protocols based on an inert, cold, and dry environment, researchers can ensure the compound's integrity. Regular purity verification completes this self-validating system, guaranteeing that this valuable synthetic building block performs reliably and safely, experiment after experiment.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- Stability of ketone bodies in serum in dependence on storage time and storage temper
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2011). Molecules.[Link]
- The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions. (1981). Acta Veterinaria Scandinavica.[Link]
- The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. (2022). Scientific Reports.[Link]
- Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. (n.d.). [Link]
- Nucleophilic substitution reactions of α-haloketones: A computational study. (2019). University of Pretoria.[Link]
- KETONES I | 2555. (2003). NIOSH Manual of Analytical Methods.[Link]
- α-Halo ketone. (n.d.). Wikipedia.[Link]
- Stability Testing in Pharmaceuticals: Why Acetone is Used in Analytical Methods. (2025). Purosolv.[Link]
- Acetone Storage Requirements. (2024). U.S. Chemical Storage.[Link]
- Stability of ketone bodies in serum in dependence on storage time and storage temperature. (1993). European Journal of Clinical Chemistry and Clinical Biochemistry.[Link]
- Safe Storage and Handling of Reactive Materials. (n.d.). National Academic Digital Library of Ethiopia.[Link]
- Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (1953). Journal of the American Chemical Society.[Link]
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006).
- Study on the Debromination of α-Bromomethyl Ketones Catalyzed by HBr. (2019). Chinese Journal of Organic Chemistry.[Link]
- A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (2002). Journal of Pharmaceutical and Biomedical Analysis.[Link]
- Chemical Segregation and Storage Guide. (n.d.). University of Louisville.[Link]
- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.[Link]
- Adamantane-containing drug delivery systems. (2023). Pharmacia.[Link]
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. (2021). Organic Process Research & Development.[Link]
- α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal.[Link]
- The Expanding World of Adamantane Derivatives: Applications and Future Potential. (n.d.). Molekula.[Link]
- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.[Link]
- Adamantane. (n.d.). Wikipedia.[Link]
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules.[Link]
- Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. (2021). Molecules.[Link]
- Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. (2022).
Sources
- 1. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. This compound 97 5122-82-7 [sigmaaldrich.com]
- 11. This compound | 5122-82-7 [chemicalbook.com]
- 12. Adamantane - Wikipedia [en.wikipedia.org]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. louisville.edu [louisville.edu]
- 17. Stability Testing in Pharma: Role of Acetone Explained [purosolv.com]
electrophilic character of 1-Adamantyl bromomethyl ketone
An In-Depth Technical Guide to the Electrophilic Character and Synthetic Utility of 1-Adamantyl Bromomethyl Ketone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule that marries the unique physicochemical properties of a rigid, lipophilic adamantane cage with the versatile reactivity of an α-haloketone. This guide provides a detailed exploration of the compound's pronounced electrophilic character, grounded in fundamental principles of organic chemistry. We will dissect the electronic and steric factors that govern its reactivity, present detailed protocols for its synthesis and subsequent functionalization, and contextualize its utility as a strategic building block in medicinal chemistry and materials science. By explaining the causality behind its reactivity profile, this document serves as a practical resource for scientists seeking to leverage this unique reagent in their research and development endeavors.
The Adamantane Scaffold: A Privileged Structure in Chemistry
The adamantane moiety is far more than a simple saturated hydrocarbon. Its rigid, strain-free, tricyclic cage structure imparts a unique combination of properties that have made it a cornerstone in drug discovery and materials science.[1]
-
Lipophilicity and Pharmacokinetics: The adamantyl group is highly lipophilic, a property frequently exploited to enhance the ability of drug candidates to cross cellular membranes.[1][2] Its introduction into a molecule can significantly improve pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).[3]
-
Metabolic Stability: The steric bulk of the adamantane cage can physically shield adjacent functional groups from degradation by metabolic enzymes, thereby increasing a drug's plasma half-life and overall stability.[3][4][5]
-
Three-Dimensional Scaffolding: Unlike flat aromatic rings, the diamondoid structure of adamantane provides a rigid, three-dimensional framework.[3] This allows for the precise spatial orientation of pharmacophoric elements, facilitating optimal interactions with the binding sites of biological targets like enzymes and ion channels.[2][3] This has been a key strategy to "escape the 'flat land' of modern drug discovery".[3]
Several successful drugs, including the antiviral Amantadine, the Alzheimer's treatment Memantine, and the anti-diabetic agents Saxagliptin and Vildagliptin, feature an adamantane core, underscoring its therapeutic relevance.[3][6]
Electronic Structure and Electrophilic Nature
This compound, also known as 1-(bromoacetyl)adamantane, possesses two primary electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bearing the bromine atom.
Enhanced Reactivity of the α-Carbon
The defining feature of α-haloketones is the heightened electrophilicity of the α-carbon compared to a standard alkyl halide.[7] This enhanced reactivity is a direct consequence of the adjacent carbonyl group, which activates the C-Br bond through two primary mechanisms:
-
Inductive Effect: The electronegative oxygen atom of the carbonyl group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the α-carbon-bromine bond, increasing the partial positive charge (δ+) on the α-carbon and making it a more attractive target for nucleophiles.[7][8]
-
Molecular Orbital Interactions: From a molecular orbital perspective, the reactivity is enhanced by an interaction between the π* (antibonding) orbital of the carbonyl group and the σ* (antibonding) orbital of the C-Br bond. This interaction results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[7][9] A lower-energy LUMO is more energetically accessible for the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thus lowering the activation energy for nucleophilic attack and dramatically accelerating the reaction rate.[9]
This activation is so pronounced that the rate of SN2 reaction for α-chloroacetone is 35,000 times faster than that for propyl chloride.[9] SN1 reactions are generally disfavored for α-haloketones because the resulting α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group.[10]
// Invisible nodes for arrow positioning alpha_C_target [pos="0.4,0.3!", shape=point]; carbonyl_C_target [pos="1.1,-0.8!", shape=point];
alpha_C -> alpha_C_target [arrowhead=vee, color="#EA4335", label="Highly reactive Sₙ2 site"]; carbonyl_C -> carbonyl_C_target [arrowhead=vee, color="#4285F4", label=" Site for nucleophilic addition"]; } dot Figure 1: Electrophilic centers of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 5122-82-7 | [11][12][13][14] |
| Molecular Formula | C₁₂H₁₇BrO | [11][12] |
| Molecular Weight | 257.17 g/mol | [11][12][13][14][15] |
| Appearance | White solid / crystalline powder | [16][17] |
| Melting Point | 76-79 °C | [11][17] |
| Purity | ≥95-97% (Typical) | [11][15] |
Synthetic Pathways and Methodologies
The synthesis of this compound is straightforward and can be reliably achieved from commercially available starting materials.
Synthesis via α-Bromination of 1-Adamantyl Methyl Ketone
The most common and efficient method involves the direct bromination of 1-adamantyl methyl ketone at the α-position.[18] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source under reflux conditions.
Detailed Experimental Protocol: Synthesis of this compound [18]
-
1. Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-adamantyl methyl ketone (1.0 equivalent) in a mixed solvent system of petroleum ether and methanol.
-
2. Bromination: Add N-bromosuccinimide (NBS, 1.1 equivalents) to the solution.
-
3. Reaction: Heat the mixture to reflux (approximately 333 K / 60 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
4. Isolation: Upon completion, cool the reaction mixture. The product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
5. Purification: Purify the crude solid by recrystallization from ethanol to yield the final product as a white crystalline solid.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its facile reaction with a wide range of nucleophiles via an SN2 mechanism at the activated α-carbon. This makes it an excellent building block for introducing the adamantylcarbonylmethyl moiety into larger molecules.
Reactants [label=<
Nu-
+

];
TS [label=<
[
Nu---
---Br
]
‡
Transition State
];
Products [label=<
+
Br-
];
Reactants -> TS [label="Sₙ2 Attack"]; TS -> Products [label="Leaving Group Departure"]; } dot Figure 3: SN2 reaction of this compound with a nucleophile.
O-Alkylation: Synthesis of Adamantyl-Based Esters
A prominent application is the reaction with carboxylates to form ester derivatives, which are themselves of interest in medicinal chemistry.[19]
Detailed Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)-2-oxoethyl Benzoate [18][19]
-
1. Reagent Preparation: In a suitable flask, dissolve this compound (1.0 equivalent) in dimethylformamide (DMF).
-
2. Addition of Nucleophile and Base: Add the desired carboxylic acid (e.g., benzoic acid, 1.5 equivalents) and potassium carbonate (K₂CO₃, 1.2 equivalents). Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the nucleophilic carboxylate in situ.
-
3. Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction's progress by TLC.
-
4. Work-up: Once the reaction is complete, slowly pour the mixture into ice-cold water while stirring continuously. This will precipitate the solid ester product.
-
5. Isolation and Purification: Collect the solid by filtration, wash thoroughly with distilled water, and dry. Further purify the crude product by recrystallization from a suitable solvent like acetone to obtain the pure ester.
Other Nucleophilic Displacements
The compound reacts readily with a variety of other nucleophiles, including:
-
Amines: To form α-amino ketones, which are precursors to many biologically active molecules.
-
Thiols: To generate α-thio ketones.
-
Azides: To produce α-azido ketones, which can be further transformed, for example, via Huisgen cycloaddition ("click chemistry").
Causality in Experimental Design: The choice of a weak base like potassium carbonate is critical.[18] Using strong, basic nucleophiles can lead to competing side reactions, such as the formation of α-haloenolate ions, which can undergo rearrangements or other undesired pathways.[10] Less basic nucleophiles favor the desired SN2 substitution at the α-carbon.[10]
Conclusion: A Strategic Tool for Chemical Innovation
This compound is a powerful and versatile synthetic intermediate. Its electrophilic character is significantly enhanced by the electronic influence of the adjacent carbonyl group, making the α-carbon a prime target for predictable and efficient SN2 reactions. This reliable reactivity, combined with the beneficial steric and pharmacokinetic properties of the adamantane scaffold, establishes the compound as a valuable building block for professionals in drug discovery and materials science. Understanding the principles that govern its electrophilicity allows researchers to rationally design synthetic routes to complex, high-value molecules with precisely engineered properties.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). ConnectSci.
- Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). JoVE.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). ACS Publications.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
- The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Adamantane-containing drug delivery systems. (2023). Pharmacia.
- Use of the Adamantane Structure in Medicinal Chemistry. (2025). ResearchGate.
- Adamantane - Wikipedia. Wikipedia.
- Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.
- This compound | 5122-82-7. (2025). ChemicalBook.
- Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
- The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers. (2025). Benchchem.
- mechanism of alpha-halogenation of ketones. (2019). YouTube.
- Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society.
- The many faces of the adamantyl group in drug design. PubMed.
- Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019). YouTube.
- ChemInform Abstract: The Many Faces of the Adamantyl Group in Drug Design. (2025). ResearchGate.
- CAS 5122-82-7: Adamantyl bromomethyl ketone. CymitQuimica.
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications.
- This compound | CAS 5122-82-7. Santa Cruz Biotechnology.
- Enhanced nucleophilic character of the 1-adamantyl radical in chlorine atom abstraction and in addition to electron-poor alkenes and to protonated heteroaromatic bases. Absolute rate constants and relationship with the Gif reaction. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- This compound. (2024). ChemBK.
- 1-Bromoadamantane - Wikipedia. Wikipedia.
- Diastereofacial selectivity in some 4-substituted (X) 2-adamantyl derivatives: Electronic versus steric effects. (2008). ResearchGate.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Center for Biotechnology Information.
- This compound 97 5122-82-7. Sigma-Aldrich.
- This compound 97 5122-82-7. Sigma-Aldrich.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). MDPI.
- This compound 97 5122-82-7. Sigma-Aldrich.
- Sigma Aldrich this compound 1 g | Buy Online. Fisher Scientific.
- This compound 97 5122-82-7. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 3. connectsci.au [connectsci.au]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. This compound 97 5122-82-7 [sigmaaldrich.com]
- 12. This compound 97 5122-82-7 [sigmaaldrich.com]
- 13. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
- 16. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]
- 17. chembk.com [chembk.com]
- 18. This compound | 5122-82-7 [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
1-Adamantyl bromomethyl ketone discovery and history
An In-Depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: From Discovery to Application in Modern Drug Development
Abstract
The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability, making it a privileged scaffold in drug design. This technical guide delves into the history and discovery of this compound, a pivotal synthetic intermediate that serves as a versatile building block for introducing the adamantane moiety into pharmacologically active molecules. We will explore the historical context of adamantane's discovery, provide detailed, validated synthetic protocols for the ketone's preparation with mechanistic insights, and examine its application in the development of therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
The Genesis of a Scaffold: The Discovery and History of Adamantane
The story of this compound begins with its parent cage hydrocarbon, adamantane. The journey from a chemical curiosity to a widely available synthetic precursor was a multi-decade endeavor that opened new frontiers in organic and medicinal chemistry.
Isolation from Petroleum: The Landa Discovery (1933)
Adamantane (C₁₀H₁₆) was first discovered and isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia.[1][2] The discovery was reported in 1933 by the Czech chemists Stanislav Landa and V. Machacek, who managed to isolate only a few milligrams of the peculiar hydrocarbon.[3] They noted its unusually high melting point for a molecule of its size, a property stemming from its highly symmetric and stable crystal lattice structure.[3]
The Naming and First Synthesis: Lukeš and Prelog
The name "adamantane" was aptly suggested by chemist Rudolf Lukeš, drawing a parallel between the spatial arrangement of its carbon atoms and that of the diamond crystal lattice (from the Greek adamantinos, meaning "like a diamond").[2][3] The first successful, albeit impractical, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941.[1][4] Prelog's multi-step synthesis produced a yield of less than 1%, highlighting the significant challenge in constructing such a complex, strain-free cage structure.[4]
The Schleyer Synthesis (1957): A Paradigm Shift for Adamantane Chemistry
For over two decades, adamantane remained largely a chemical curiosity due to its scarcity. This changed dramatically in 1957 when Paul von Ragué Schleyer developed a remarkably efficient synthesis. Schleyer discovered that tetrahydrodicyclopentadiene could be rearranged to adamantane in high yield using a Lewis acid catalyst like aluminum chloride.[3] This breakthrough made adamantane readily and inexpensively available to the scientific community, catalyzing an explosion of research into its chemistry and potential applications, particularly in pharmacology.[4][5]
This compound: A Key Synthetic Intermediate
Following the widespread availability of adamantane, chemists began to explore its derivatization to create functionalized building blocks. Among the most useful of these is this compound (also known as 1-(Bromoacetyl)adamantane), an α-haloketone that serves as a versatile electrophile for forging new carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties
The key properties of this compound are summarized below, highlighting its suitability as a laboratory reagent.
| Property | Value | Reference(s) |
| CAS Number | 5122-82-7 | [6][7] |
| Molecular Formula | C₁₂H₁₇BrO | [6][8] |
| Molecular Weight | 257.17 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 76-79 °C | [8][9] |
| Purity | ≥95-97% (Typical Commercial Grade) | [6] |
Synthesis and Mechanistic Insights
The preparation of this compound is a well-established, multi-step process that begins with a common adamantane derivative. Understanding the logic behind this synthetic route is crucial for its efficient and safe execution.
Retrosynthetic Analysis
A logical retrosynthetic pathway illustrates how the target molecule can be constructed from simpler, commercially available precursors. The key transformations involve α-bromination of a methyl ketone, formation of the ketone from an acyl chloride, and preparation of the acyl chloride from the corresponding carboxylic acid.
Caption: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol: A Validated Synthesis
The following three-step protocol provides a reliable method for the laboratory-scale preparation of this compound. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using dry solvents.[10]
Step 1: Preparation of Adamantane-1-carbonyl chloride [10]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane-1-carboxylic acid (1.0 eq) and toluene (approx. 1.3 mL per gram of acid).
-
Heat the suspension to 70°C.
-
Slowly add thionyl chloride (SOCl₂) (1.3 eq) dropwise to the stirred suspension.
-
Maintain the reaction mixture at 70°C for 8 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess SOCl₂ and toluene under reduced pressure (azeotropic distillation is effective).
-
Cool the resulting mixture to -15°C to induce crystallization.
-
Filter the pale yellow crystals, wash with cold solvent, and dry under a stream of inert gas to yield adamantane-1-carbonyl chloride.
Step 2: Synthesis of 1-Adamantyl methyl ketone [10]
-
Prepare a solution of adamantane-1-carbonyl chloride (1.0 eq) and a Lewis acid catalyst (e.g., AlCl₃ or CuCl, catalytic amount) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of methylmagnesium iodide (MeMgI) Grignard reagent (1.0 eq) in diethyl ether or THF.
-
Cool the acyl chloride solution to 0°C in an ice bath.
-
Slowly add the Grignard reagent solution to the stirred acyl chloride solution. Maintain the temperature at 0°C to control the reaction's exothermicity.
-
Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Adamantyl methyl ketone, which can be purified by column chromatography or recrystallization.
Step 3: α-Bromination to Yield this compound [11]
-
Dissolve 1-Adamantyl methyl ketone (1.0 eq) in a mixed solvent system of petroleum ether and methanol.
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 60-70°C, or 333 K) and maintain for 2 hours.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration and purify by recrystallization from ethanol to yield the final product.[11]
Causality in Experimental Design: Why These Reagents?
-
Thionyl Chloride (SOCl₂): This is a superior reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Grignard Reagents with Catalysis: The reaction of a highly nucleophilic Grignard reagent with an acyl chloride can be difficult to stop at the ketone stage, often leading to over-addition and the formation of a tertiary alcohol as an undesirable byproduct.[10] The use of a milder transmetalating agent or a catalyst like CuCl helps to moderate the reactivity, favoring the formation of the desired ketone.[10]
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for the α-bromination of ketones over elemental bromine (Br₂). It is a solid that is safer and easier to handle than liquid bromine. It provides a low, constant concentration of Br₂ in the reaction mixture, which minimizes side reactions and improves selectivity for the desired monobrominated product.[11]
The Role of the Adamantane Moiety in Drug Development
The adamantane cage is far more than an inert scaffold; its unique properties are actively exploited by medicinal chemists to overcome common drug development challenges.
The "Lipophilic Bullet": Physicochemical Advantages
The term "lipophilic bullet" aptly describes how the adamantane group functions.[5] Its key advantages include:
-
Rigidity and Defined Structure: The rigid cage structure provides a predictable three-dimensional orientation for attached pharmacophores, allowing for precise interaction with biological targets.
-
High Lipophilicity: This property enhances membrane permeability and can improve a drug's ability to cross the blood-brain barrier, a critical feature for CNS-acting drugs.[5]
-
Metabolic Stability: The adamantane core is sterically hindered and lacks easily oxidizable C-H bonds, making it highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life and duration of action.[3][5]
A Legacy of Success: FDA-Approved Adamantane-Based Drugs
The utility of the adamantane scaffold is validated by the number of clinically successful drugs that incorporate it. These drugs span a wide range of therapeutic areas, demonstrating the scaffold's versatility.[12]
| Drug Name | Therapeutic Area | Brief Mechanism of Action | Reference(s) |
| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Blocks the M2 proton channel of the influenza A virus; non-competitive NMDA receptor antagonist. | [5][12] |
| Rimantadine | Antiviral (Influenza A) | Blocks the M2 proton channel, similar to amantadine. | [5][12] |
| Memantine | Alzheimer's Disease | Uncompetitive, moderate-affinity NMDA receptor antagonist. | [5][12] |
| Saxagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor. | [5][12] |
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor. | [5][12] |
| Adapalene | Dermatology (Acne) | A third-generation topical retinoid. | [4][12] |
Application of this compound in Medicinal Chemistry
This compound is not an end-product but a crucial starting point for synthesizing more complex, biologically active molecules.
A Versatile Building Block
The chemical reactivity of this compound is dominated by the electrophilic carbon adjacent to the bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles (e.g., amines, thiols, carboxylates, and stabilized carbanions), allowing for the facile construction of diverse molecular libraries for screening.
Case Study: Development of 11β-HSD1 Inhibitors
A prominent application of adamantyl ketones is in the discovery of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key target in the treatment of type 2 diabetes and metabolic syndrome.[13] The adamantane moiety serves as a hydrophobic anchor that fits into a specific pocket of the enzyme's active site. This compound can be used as a starting material to synthesize heterocyclic derivatives, such as thiazoles or imidazoles, which are common scaffolds in potent 11β-HSD1 inhibitors.[13]
Workflow: From Building Block to Bioactive Compound
The general workflow for utilizing this compound in a drug discovery program follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for drug discovery using the adamantyl ketone building block.
Conclusion and Future Outlook
From its initial isolation as a trace component in petroleum, adamantane has evolved into a uniquely valuable scaffold in medicinal chemistry.[1][4] The development of efficient synthetic routes, such as the Schleyer rearrangement, unlocked its potential.[3] Intermediates like this compound are the workhorses that allow chemists to harness this potential, providing a reliable and versatile handle for incorporating the adamantane moiety into novel molecular architectures. Its role in the development of enzyme inhibitors and other therapeutics is well-established, and the continued exploration of its chemistry promises to yield new generations of drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The legacy of adamantane, facilitated by key building blocks like the one detailed herein, remains a powerful example of how fundamental chemical discovery translates into tangible clinical benefits.
References
- Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule).
- BenchChem. (n.d.).
- Anonymous. (2024). Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science. Source Not Available.
- Schreiner, P. R., & Fokin, A. A. (2010).
- Wikipedia. (n.d.). Adamantane. Wikipedia.
- Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). World Scientific Publishing.
- ResearchGate. (n.d.). Structures of adamantane-based FDA-approved drugs and those under clinical trials.
- Pop, A., et al. (2018). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Drugs.com. (n.d.). List of Adamantane antivirals. Drugs.com.
- Cankař, P., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- ChemBK. (n.d.). This compound. ChemBK.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
- ResearchGate. (n.d.). Searching for novel applications of the benzohomoadamantane scaffold in medicinal chemistry: Synthesis of novel 11β-HSD1 inhibitors.
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. worldscientific.com [worldscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound 97 5122-82-7 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. This compound 97 5122-82-7 [sigmaaldrich.com]
- 10. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 11. This compound | 5122-82-7 [chemicalbook.com]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
theoretical studies of adamantane cage structures
An In-depth Technical Guide to the Theoretical and Computational Study of Adamantane Cage Structures
Introduction: The Allure of a Diamondoid Cage
Adamantane (C₁₀H₁₆) stands as the simplest member of the diamondoids, a class of perfectly rigid, strain-free hydrocarbons whose carbon frameworks are superimposable on a diamond lattice.[1] This unique cage-like structure imparts a remarkable combination of properties: high thermal stability, exceptional rigidity, and distinct lipophilicity. These characteristics have made adamantane and its derivatives invaluable scaffolds in medicinal chemistry, materials science, and nanotechnology.[2][3] The first impactful application in drug design was the discovery of amantadine's antiviral properties in 1963.[4]
However, to fully exploit the potential of the adamantane cage, we must look beyond empirical synthesis and testing. Theoretical and computational studies provide an indispensable lens through which we can understand and predict the behavior of these molecules at an electronic and atomic level. By simulating their structure, reactivity, and interactions, we can rationally design novel derivatives with tailored properties, accelerating the development of new therapeutics and advanced materials. This guide provides an in-depth exploration of the core theoretical methodologies applied to adamantane cage structures, elucidates the fundamental properties revealed by these studies, and presents a practical framework for their application in drug development.
Part 1: The Theoretical Toolkit for Adamantane Exploration
The choice of a computational method is a critical decision dictated by a trade-off between accuracy and computational cost. For a molecule like adamantane, a range of techniques is employed, each offering unique advantages for studying different aspects of its behavior.
Quantum Mechanics (QM) for Electronic Insight
QM methods are essential for investigating phenomena that depend on the electronic structure of the molecule, such as reactivity, bond-breaking, and spectroscopy.
-
Density Functional Theory (DFT): This is the workhorse for computational studies of adamantane and its derivatives.[5][6] DFT offers a robust balance of computational efficiency and accuracy for medium-sized molecules. The choice of functional is crucial; hybrid functionals like B3LYP are frequently used as they incorporate a portion of exact Hartree-Fock exchange, providing a better description of electronic properties.[6][7] DFT is the method of choice for calculating optimized molecular geometries, vibrational frequencies (for interpreting IR/Raman spectra), reaction energetics, and electronic properties like HOMO-LUMO gaps.[8][9]
-
Ab Initio Methods: While highly accurate, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are computationally demanding.[8][10] Their application is often reserved for smaller systems or as a benchmark to validate the accuracy of DFT results for specific properties, such as calculating the precise stability of the adamantyl carbocation.[11]
Molecular Mechanics (MM) and Dynamics (MD) for Macromolecular Systems
When adamantane derivatives are studied in the context of larger biological systems, such as interacting with a protein, QM methods become computationally prohibitive. Here, classical mechanics approaches take precedence.
-
Molecular Mechanics (MM): MM methods use force fields (e.g., MMFF, AMBER) to describe the potential energy of a system.[4] This approach is significantly faster than QM, enabling rapid conformational searches to identify low-energy structures of flexible adamantane derivatives.[4]
-
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a view of their dynamic evolution over time.[12] For adamantane-based drugs, MD is critical for understanding how a ligand binds to and behaves within a protein's active site, assessing the stability of the drug-receptor complex, and identifying key intermolecular interactions that drive binding.[13][14]
Part 2: Unveiling Adamantane's Properties Through Computation
Applying the theoretical toolkit from Part 1 allows scientists to dissect the core properties of the adamantane cage and its derivatives with high precision.
Electronic Structure, Stability, and Reactivity
Adamantane's unique structure gives rise to fascinating electronic properties. Its high symmetry results in a simple NMR spectrum, which is consistent with computational predictions.[1] Theoretical studies have been paramount in understanding its cationic species.
-
The Adamantyl Carbocation: The stability of the bridgehead 1-adamantyl cation is a cornerstone of its chemistry.[15] DFT and ab initio calculations have quantified this stability, showing how the rigid, pre-organized cage structure minimizes the strain typically associated with planar carbocations, while hyperconjugation provides electronic stabilization.[7][11] Studies on protio-adamantyl dications have even revealed the formation of unusual two-electron, three-center bonds.[7]
-
Chemical Reactivity and Regioselectivity: Computational chemistry can precisely predict the outcome of chemical reactions. For instance, in the hydroxylation of adamantane, DFT calculations of the activation energies for hydrogen abstraction show that the pathway involving the tertiary hydrogen is significantly lower in energy than for the secondary hydrogen.[6] This result quantitatively explains the experimentally observed regioselectivity, where 1-adamantanol is the major product.
Tuning Properties Through Substitution
Theoretical studies are not limited to the parent adamantane cage; they are instrumental in predicting how its properties can be tailored through chemical modification. A compelling example is the computational investigation of boron-substituted adamantane.[8]
-
Engineering the HOMO-LUMO Gap: DFT calculations demonstrate that substituting carbon atoms with boron systematically alters the electronic structure. Substitution at the bridgehead (C1-type) position is shown to be more effective at narrowing the HOMO-LUMO gap than substitution at the methylene bridge (C2-type). This predictive power is crucial for designing adamantane-based materials with specific electronic and optical properties.[8]
The table below summarizes key electronic properties calculated for pristine and tetra-bora-substituted adamantane, illustrating the significant impact of substitution.
| Compound | Level of Theory | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Adamantane | B3LYP/6-31G(d) | -7.21 | 2.04 | 9.25 |
| C1 Tetra-bora-adamantane | B3LYP/6-31G(d) | -6.01 | -1.92 | 4.09 |
| C2 Tetra-bora-adamantane | B3LYP/6-31G(d) | -5.71 | -0.57 | 5.14 |
| Data sourced from[8]. |
Part 3: Application in Rational Drug Design
The physical properties of adamantane—its rigidity and lipophilicity—make it an ideal "lipophilic bullet" in drug design, capable of anchoring a molecule into a protein's binding pocket.[4] Computational methods provide the roadmap for designing and optimizing these bullets.
A Self-Validating Computational Workflow
A robust and trustworthy computational protocol is essential for predicting the efficacy of adamantane-based drug candidates. The following workflow represents a self-validating system where each step builds upon and verifies the last.
Caption: Computational workflow for adamantane-based drug design.
Protocol: Quantum Chemical Calculation of Adamantane's Electronic Properties
This protocol outlines the steps for a standard DFT calculation to determine the electronic properties of an adamantane derivative.
-
Structure Preparation:
-
Build the 3D structure of the adamantane derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.[4]
-
-
Input File Generation:
-
Select the level of theory. For reliable results, a hybrid DFT functional such as B3LYP with a Pople-style basis set like 6-31G(d) is a common starting point.[6][8]
-
Specify the calculation type as 'Opt' (Optimization) followed by 'Freq' (Frequency) to ensure the optimized structure is a true energy minimum.
-
Define the charge and multiplicity of the molecule. For neutral adamantane, this is 0 and 1 (singlet).
-
-
Execution of Calculation:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively solves the Schrödinger equation to find the lowest energy geometry.
-
-
Validation and Analysis:
-
Frequency Analysis: After the calculation completes, verify that the frequency calculation yields no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable minimum, and the structure must be re-optimized.
-
Electronic Property Extraction: From the output file, extract key electronic data:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The total electronic energy.
-
The Mulliken or Natural Bond Orbital (NBO) atomic charges to understand charge distribution.
-
-
Case Study: Adamantane Derivatives as Viroporin Inhibitors
A recent and compelling application of this workflow is the study of adamantane derivatives as inhibitors of the SARS-CoV-2 E-protein, a viroporin critical for the viral life cycle.[13]
-
Objective: To evaluate if new-generation adamantane drugs could effectively block the ion channel formed by the E-protein.
-
Methodology:
-
Molecular Docking: Adamantane derivatives were docked into the pore of the SARS-CoV-2 E-protein structure to predict their binding orientation.
-
Molecular Dynamics: MD simulations were run for the protein-ligand complexes to observe the stability of the binding and the dynamic interactions over time.
-
Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method was used to calculate the binding free energies, providing a quantitative estimate of binding affinity.
-
-
Key Insight: The simulations revealed that the hydrophobic interactions between the adamantane cage and key leucine residues in the channel are the primary drivers for channel blockage.[13] This computational study not only predicted strong binding for several derivatives but also provided a detailed mechanistic understanding to guide the design of future viroporin inhibitors.
Conclusion
Theoretical and computational studies have fundamentally transformed our ability to understand and utilize adamantane cage structures. From elucidating the electronic origins of its unique stability and reactivity with DFT to simulating its complex interactions with biological targets using MD, these methods provide unparalleled insight. They allow researchers to move beyond trial-and-error, enabling the rational, predictive design of novel adamantane-based molecules. For professionals in drug development and materials science, embracing this computational toolkit is no longer just an advantage—it is essential for navigating the complexities of modern molecular design and unlocking the full potential of this remarkable diamondoid scaffold.
References
- Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. (2023). Theoretical Chemistry Accounts, 142(8). [Link]
- Dissociative Ionisation of Adamantane: A Combined Theoretical and Experimental Study. (2017). Physical Chemistry Chemical Physics, 19(44), 30031-30039. [Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2012). Medicinal Research Reviews, 32(4), 784-838. [Link]
- Adamantane. In Wikipedia. Retrieved January 10, 2026. [Link]
- Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. (2004). Proceedings of the National Academy of Sciences, 101(31), 11199-11202. [Link]
- Tuning the Energy Levels of Adamantane by Boron Substitution. (2024). Molecules, 29(9), 2095. [Link]
- Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. (2023). ProQuest. [Link]
- Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. (2025). The Journal of Physical Chemistry B, 129(32). [Link]
- A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). (2003). The Journal of Organic Chemistry, 68(10), 3958-3965. [Link]
- Electronic structure of adamantane. (2018).
- The molecular structure of adamantane with labeling of selected bonds. (2018).
- Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. (2022).
- Structural, Electronic, and Vibrational Properties of Amino-adamantane and Rimantadine Isomers. (2012). arXiv. [Link]
- Nonadiabatic photodynamics of amantadine and cyanoadamantane cations: Departure from the energy gap law?. (2024). ChemRxiv. [Link]
- Ab Initio Study of the Adamantonium Cations: The Protonated Adamantane. (2002). The Journal of Organic Chemistry, 67(22), 7767-7773. [Link]
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Applied Sciences, 14(9), 3700. [Link]
- Computational study of adamantanes using floating basis functions. (2013). Structural Chemistry, 24, 1025-1033. [Link]
- Adamantane: Consequences of the Diamondoid Structure. (1970). Chemical Reviews, 70(5), 529-555. [Link]
- Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. (2021). Russian Journal of Physical Chemistry A, 95, 223-228. [Link]
- Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (2023). ChemPhysChem, 24(10), e202300035. [Link]
- Inside-protonated 1-azaadamantane: computational studies on the structure, stability, and generation. (2019). Structural Chemistry, 30, 1383-1397. [Link]
- Structure activity relationship of adamantane compounds. (2016).
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules, 22(2), 298. [Link]
- Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. (1971). Fortschritte der Chemischen Forschung, 19, 1-39. [Link]
- Theoretical studies of the vibrational properties of octahedrane (C12H12): A polyhedral caged hydrocarbon molecule. (2019). The Journal of Chemical Physics, 150(21), 214302. [Link]
- The Stability of Bridgehead Carbocations. (1999). The Journal of Organic Chemistry, 64(23), 8562-8567. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the computational studies on 1 - adamantane methanol? - Blog [rongyaobio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. researchgate.net [researchgate.net]
spectroscopic data for 1-Adamantyl bromomethyl ketone
An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of 1-Adamantyl Bromomethyl Ketone
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound (also known as 1-(bromoacetyl)adamantane), a key bicyclic building block in medicinal and synthetic chemistry.[1] Its rigid adamantane cage imparts unique lipophilic and steric properties, making it a valuable synthon in drug development.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document details the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles. Furthermore, a robust, field-proven synthetic protocol is provided, offering insights into the practical aspects of its preparation.
Molecular Structure and Physicochemical Properties
This compound (CAS 5122-82-7) is a solid with a melting point of 76-79 °C.[3] Its molecular formula is C₁₂H₁₇BrO, corresponding to a molecular weight of 257.17 g/mol .[1] The structure features a bulky, symmetric adamantyl group attached to a bromomethyl ketone moiety.
Diagram: Molecular Structure and NMR Numbering
Caption: Structure of this compound with NMR assignments.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data based on the compound's structure and established principles from authoritative sources.
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups. The most prominent feature is the carbonyl (C=O) stretch. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[4][5] However, the presence of an electronegative bromine atom on the α-carbon increases the frequency of the C=O stretch due to an inductive effect. Therefore, a strong absorption band is expected in the range of 1725-1740 cm⁻¹ .[6]
Additional characteristic absorptions include the C-H stretching vibrations of the adamantyl cage, which appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ), consistent with sp³-hybridized carbon atoms.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (α-bromo ketone) | 1725 - 1740 | Strong |
| C-H Stretch (sp³) | 2850 - 2950 | Strong, Multiple Bands |
| C-H Bend | 1450 - 1470 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The high symmetry of the adamantyl group simplifies the spectrum, resulting in four distinct signals for the ten carbons of the cage and three signals for the seventeen adamantyl protons.
The proton NMR spectrum is characterized by three broad signals for the adamantyl protons and a sharp singlet for the bromomethyl protons.
-
-CH₂Br Protons: The two protons of the bromomethyl group are chemically equivalent and adjacent to a carbonyl group, which is deshielding. This results in a sharp singlet expected around δ 4.2-4.4 ppm .
-
Adamantyl Protons: The adamantyl cage contains three types of protons:
-
-CH- (Bridgehead, 3H): Protons on the carbons adjacent to the quaternary carbon (Cβ). These are expected to appear as a broad singlet around δ 2.1 ppm .
-
-CH₂- (Axial/Equatorial, 12H): The remaining six methylene groups give rise to two sets of signals. Due to the rigid structure, these protons are diastereotopic. They typically appear as two broad, overlapping signals in the range of δ 1.7-1.9 ppm .[8]
-
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH ₂Br | 4.2 - 4.4 | Singlet | 2H |
| Adamantyl -CH - (Cβ-H) | ~2.1 | Broad Singlet | 3H |
| Adamantyl -CH ₂- (Cγ-H, Cδ-H) | 1.7 - 1.9 | Broad Multiplet | 12H |
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the molecular symmetry.
-
Carbonyl Carbon (C=O): Ketone carbonyl carbons are significantly deshielded and appear far downfield. A signal is expected in the range of δ 200-205 ppm .[7][9]
-
Bromomethyl Carbon (-CH₂Br): The carbon attached to the bromine atom is expected around δ 35-40 ppm .
-
Adamantyl Carbons: Based on data for 1-substituted adamantanes, the four types of cage carbons can be assigned as follows[10][11]:
-
Quaternary Carbon (Cα): The carbon attached to the carbonyl group. Expected around δ 45-50 ppm .
-
Methine Carbon (Cβ): Three equivalent -CH- carbons. Expected around δ 28 ppm .
-
Methylene Carbon (Cγ): Six equivalent -CH₂- carbons. Expected around δ 38 ppm .
-
Methine Carbon (Cδ): The single -CH- carbon at the opposite bridgehead. Expected around δ 36 ppm .
-
| Carbon Environment | Label | Expected Chemical Shift (δ, ppm) |
| Carbonyl | C=O | 200 - 205 |
| Quaternary Adamantyl | Cα | 45 - 50 |
| Methylene Adamantyl | Cγ | ~38 |
| Methine Adamantyl | Cδ | ~36 |
| Bromomethyl | -CH₂Br | 35 - 40 |
| Methine Adamantyl | Cβ | ~28 |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides information on the molecular weight and structural fragments.
-
Molecular Ion (M⁺): The molecular ion peak will appear as a characteristic doublet due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of similar intensity at m/z 256 (for C₁₂H₁₇⁷⁹BrO) and m/z 258 (for C₁₂H₁₇⁸¹BrO).
-
Fragmentation Pattern: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[12][13] For this compound, this leads to two primary fragmentation routes:
-
Loss of the bromomethyl radical (•CH₂Br): This is the most favorable pathway, leading to the formation of the highly stable 1-adamantoyl cation. This fragment will give a strong peak at m/z 163 .
-
Loss of the adamantyl radical (•C₁₀H₁₅): This leads to the formation of the bromoacetyl cation. This fragment is less stable and will result in a less intense peak at m/z 121/123 .
-
The base peak (the most intense peak in the spectrum) is expected to be the adamantyl cation at m/z 135 , formed by the subsequent loss of carbon monoxide (CO) from the 1-adamantoyl cation.[14]
Diagram: Key Mass Spectrometry Fragmentation Pathways
Caption: Primary fragmentation pathway in EI-MS.
Experimental Protocol: Synthesis
The synthesis of this compound can be reliably achieved from adamantane-1-carboxylic acid via a modified Arndt-Eistert homologation sequence.[15][16][17] This procedure involves the formation of an intermediate diazoketone, which is then treated with hydrobromic acid.
Causality and Self-Validation: This multi-step synthesis is chosen for its reliability and high yield. Each step includes a validation check (e.g., cessation of gas evolution, color change, purification) to ensure the reaction has proceeded as expected before continuing, embodying a self-validating workflow.
Step 1: Synthesis of Adamantane-1-carbonyl chloride
-
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent reaction with diazomethane. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane-1-carboxylic acid (1.0 eq).
-
Add toluene (approx. 5 mL per gram of acid) as a solvent.
-
Carefully add thionyl chloride (SOCl₂, 1.3 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until gas evolution ceases.
-
Validation: The completion of the reaction is indicated by the cessation of HCl and SO₂ evolution.
-
Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation) to yield the crude adamantane-1-carbonyl chloride as a low-melting solid or oil, which can be used directly in the next step.
Step 2: Synthesis of 1-Diazo-3-adamantan-1-yl-propan-2-one
-
Rationale: The acyl chloride is reacted with diazomethane to form the α-diazoketone. Diazomethane is hazardous (toxic and explosive) and must be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment (blast shield, specialized non-ground glass joints). An ethereal solution of diazomethane is typically prepared in situ from a precursor like Diazald®.
-
Prepare a fresh, titrated ethereal solution of diazomethane (2.2 eq).
-
Dissolve the crude adamantane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram) in a flask with non-ground glass joints, and cool to 0 °C in an ice bath.
-
Slowly add the ethereal diazomethane solution dropwise to the stirred acyl chloride solution. A yellow color should persist.
-
Validation: The reaction is complete when the addition of diazomethane no longer produces nitrogen gas evolution and the yellow color of excess diazomethane persists.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution stops.
-
The resulting ethereal solution contains the diazoketone and can be used in the next step after washing with saturated sodium bicarbonate solution and water, followed by drying over anhydrous sodium sulfate.
Step 3: Synthesis of this compound
-
Rationale: The diazoketone is protonated by HBr, followed by nucleophilic attack by the bromide ion and loss of nitrogen gas to form the final α-bromo ketone.
-
Cool the ethereal solution of the diazoketone from Step 2 to 0 °C in an ice bath.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr, 1.2 eq) dropwise with vigorous stirring.
-
Validation: Vigorous evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a white or pale yellow solid. Purity should be confirmed by melting point and the spectroscopic methods described above.
Conclusion
This compound possesses a distinct and predictable spectroscopic profile that is dominated by its two core structural motifs: the highly symmetric adamantane cage and the α-bromo ketone functionality. The IR, ¹H NMR, ¹³C NMR, and MS data presented in this guide provide a robust analytical framework for researchers to unambiguously identify and characterize this important synthetic intermediate. The provided synthesis protocol, based on the reliable Arndt-Eistert reaction, offers a practical and validated pathway for its preparation, enabling its broader application in drug discovery and materials science.
References
- Organic Chemistry Portal. "Arndt-Eistert Synthesis".
- NROChemistry. "Arndt-Eistert Homologation: Mechanism & Examples".
- Chem-Station Int. Ed. "Arndt-Eistert Synthesis". (2014-08-18).
- Fábián, L., et al. (2006). "Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products". Collection of Czechoslovak Chemical Communications, 71(5), 709–722.
- Pace, V., et al. (2010). "Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger". The Journal of Organic Chemistry, 75(16), 5760–5763.
- Wikipedia. "Arndt–Eistert reaction".
- ResearchGate. "Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products". (2006).
- ChemBK. "this compound".
- ResearchGate. "Diagnostic 1 H NMR Chemical Shifts and Coupling Constants".
- Duddeck, H. (1975). "¹³C NMR spectra of adamantane derivatives". Tetrahedron, 31(10), 1213-1215.
- Oregon State University. "¹³C NMR Chemical Shifts".
- Jones, R. N., et al. (1952). "The Infrared Spectra of α-Brominated Ketosteroids". Journal of the American Chemical Society, 74(1), 2828–2836.
- ResearchGate. "Four-Directional Synthesis of Adamantane Derivatives". (2021).
- Govindaraju, V., et al. (2000). "Proton NMR chemical shifts and coupling constants for brain metabolites". NMR in Biomedicine, 13(3), 129-153.
- Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds".
- NC State University Libraries. "Spectroscopy of Aldehydes and Ketones".
- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". (2023-08-29).
- De La Cruz, D. (2019). "CHAPTER 2 Fragmentation and Interpretation of Spectra".
- University of Arizona. "Interpretation of mass spectra".
- Wikipedia. "Fragmentation (mass spectrometry)".
- University of Calgary. "IR Spectroscopy Tutorial: Ketones".
- Organic Chemistry Data. "NMR Spectroscopy :: ¹³C NMR Chemical Shifts".
- Química Orgánica. "IR spectrum: Ketones".
- Compound Interest. "A Guide to ¹³C NMR Chemical Shift Values". (2015).
- Organic Chemistry Portal. "α-Bromoketone synthesis by bromination".
- Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". (2023-01-29).
Sources
- 1. scbt.com [scbt.com]
- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. chembk.com [chembk.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR spectrum: Ketones [quimicaorganica.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. compoundchem.com [compoundchem.com]
- 10. kbfi.ee [kbfi.ee]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Arndt-Eistert Synthesis [organic-chemistry.org]
- 16. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 17. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
1-Adamantyl bromomethyl ketone safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 1-Adamantyl Bromomethyl Ketone
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 5122-82-7). As a member of the α-haloketone class of reagents, this compound is a valuable synthetic intermediate but requires rigorous safety protocols due to its inherent chemical reactivity and associated hazards.[1][2][3][4] This guide is structured to provide not only procedural steps but also the scientific rationale underpinning these recommendations, ensuring a culture of safety and experimental integrity.
Chemical and Physical Identity
This compound, also known as 1-(bromoacetyl)adamantane, is a solid organic compound utilized in various chemical syntheses, including pharmaceutical research.[5][6][7][8] Its bulky adamantyl cage imparts unique steric and electronic properties, while the bromomethyl ketone moiety serves as a reactive electrophilic handle.
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5122-82-7 | [5][7][8][9] |
| Molecular Formula | C₁₂H₁₇BrO | [5][7][8][9] |
| Molecular Weight | 257.17 g/mol | [5][7][8][9] |
| Appearance | Solid | [6][9] |
| Melting Point | 76-79 °C | [5][6][8][9][10] |
| Boiling Point | ~320.3 °C (Predicted) | [5] |
| Flash Point | 61.1 °C (Predicted) | [5] |
| Storage Class | 11 (Combustible Solids) | [6][8][9] |
Hazard Assessment and Mechanistic Toxicology
The primary hazards associated with this compound stem from its classification as an α-haloketone, a class of compounds known for being potent alkylating agents and lachrymators.[1][11]
GHS Hazard Classification:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[6][8][9]
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.[6][8][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[6][8][9][12]
Causality of Hazards: The carbon atom alpha to the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl oxygen and the bromine atom. This allows the compound to readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This alkylating activity is the mechanistic basis for its irritant properties.
Furthermore, many α-haloketones are potent lachrymators, chemicals that react with the nerves of the cornea to cause pain, tearing, and involuntary closure of the eyelids.[1][10][13][11] Although not explicitly classified, the purification notes for this compound mention it is a lachrymator, and this property should be assumed.[10]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory. The primary goal is to prevent any contact with the skin, eyes, or respiratory system.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood.[1] This is critical for containing the solid dust and any potential vapors, thereby preventing respiratory exposure.
Personal Protective Equipment (PPE)
The following diagram outlines the workflow for selecting appropriate PPE when handling this compound.
Caption: Decision tree for emergency response to incidents involving this compound.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. [5][14]Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. [5]Rinse skin with plenty of water and soap for at least 15 minutes. [14][15]Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air at once. [14][16]If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12] Spill Cleanup Protocol:
-
Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material, avoiding the generation of dust. Place into a sealed, labeled container.
-
Absorb: For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal. [17][18]6. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.
Waste Disposal
Proper segregation and disposal of chemical waste are paramount to ensure laboratory and environmental safety.
Caption: Correct waste segregation for this compound.
Disposal Protocol:
-
Classification: As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste . [18][19][20]2. Segregation: This waste stream must be kept separate from non-halogenated organic waste. [17][20]Co-mingling increases disposal costs and complexity. Do not dispose of this chemical down the drain. [17]3. Collection: Collect all waste (including contaminated consumables like gloves, weigh boats, and absorbent pads) in a designated, properly sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste: Halogenated Organics" and list this compound as a constituent. [17][18]4. Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.
References
- This compound. (n.d.). ChemBK.
- Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz.
- Bromomethyl ethyl ketone. (n.d.). Grokipedia.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety.
- Bromoacetone. (n.d.). PubChem, National Institutes of Health.
- Management guidelines for preventing exposure to antineoplastics. (2023). PubMed Central, National Institutes of Health.
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006). Collection of Czechoslovak Chemical Communications.
- What to do in a chemical emergency. (2024). GOV.UK.
- Bromomethyl ethyl ketone. (n.d.). Wikipedia.
- 1-Bromoadamantane. (n.d.). Wikipedia.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, Centers for Disease Control and Prevention.
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). ResearchGate.
- What to Do in a Chemical Emergency. (2024). Centers for Disease Control and Prevention.
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). ACS Publications, The Journal of Organic Chemistry.
- Chemotherapy – Accidental Exposure – Procedure. (n.d.). AWARE NS.
- Personal Protective Equipment (PPE). (n.d.). CHEMM, U.S. Department of Health & Human Services.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Irvine Environmental Health & Safety.
- Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- α-Halo ketone. (n.d.). Wikipedia.
- Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound 97 5122-82-7 [sigmaaldrich.com]
- 9. This compound 97 5122-82-7 [sigmaaldrich.com]
- 10. This compound | 5122-82-7 [chemicalbook.com]
- 11. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. awarens.ca [awarens.ca]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. bucknell.edu [bucknell.edu]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Adamantyl Bromomethyl Ketone from 1-Adamantyl Methyl Ketone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-Adamantyl bromomethyl ketone, a valuable building block in medicinal chemistry and materials science. The protocol details the acid-catalyzed alpha-bromination of 1-adamantyl methyl ketone. This application note offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for the characterization of the final product. The information presented is curated to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug development.
Introduction
The adamantane moiety is a rigid, lipophilic, three-dimensional cage-like hydrocarbon that has found significant application in drug design due to its unique steric and electronic properties. Incorporation of the adamantane scaffold can enhance the therapeutic index of a drug by influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as a key intermediate in the synthesis of a variety of more complex adamantane derivatives.[1] Its bifunctional nature, possessing both a reactive α-bromo ketone and the bulky adamantyl group, makes it a versatile precursor for introducing the adamantane cage into larger molecules. This protocol outlines a reliable method for its preparation from the readily available 1-adamantyl methyl ketone.
Reaction Mechanism
The synthesis of this compound proceeds via an acid-catalyzed α-bromination of 1-adamantyl methyl ketone. The reaction mechanism can be described in three key steps:
-
Enolization: In the presence of an acid catalyst (e.g., hydrobromic acid generated in situ or added), the carbonyl oxygen of 1-adamantyl methyl ketone is protonated. This protonation increases the acidity of the α-protons on the methyl group. A weak base, such as the solvent (acetic acid) or another molecule of the ketone, then abstracts an α-proton, leading to the formation of a nucleophilic enol intermediate.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of electrophilic bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position.[2]
-
Deprotonation: The intermediate is then deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.[2]
Under acidic conditions, the reaction is generally selective for mono-bromination because the electron-withdrawing bromine atom on the α-carbon deactivates the product towards further enolization.[3]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Adamantyl methyl ketone | C₁₂H₁₈O | 178.27 | 5.0 g | 28.0 |
| Bromine | Br₂ | 159.81 | 1.5 mL (4.7 g) | 29.4 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Methanol | CH₃OH | 32.04 | For recrystallization | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a trap containing sodium thiosulfate solution
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 5.0 g (28.0 mmol) of 1-adamantyl methyl ketone in 50 mL of glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath to 0-5 °C. In the dropping funnel, place 1.5 mL (29.4 mmol) of bromine. Add the bromine dropwise to the stirred ketone solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A slight color change from reddish-brown to pale yellow may be observed as the bromine is consumed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of dichloromethane.
-
Shake the funnel, venting frequently to release any pressure. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution to quench any unreacted bromine (the reddish-brown color should disappear completely).[4]
-
Next, wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid and any HBr formed. Be cautious as CO₂ evolution will cause pressure buildup.
-
Finally, wash the organic layer with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5] Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The expected product is a white to off-white solid.
Visual Workflow
Sources
Application Notes & Protocols: Selective α-Bromination of Adamantyl Ketones using N-Bromosuccinimide
Introduction: The Significance of Adamantane in Drug Discovery
The adamantane cage, a rigid, lipophilic, and structurally unique tricyclic alkane, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. Consequently, functionalized adamantyl derivatives, particularly those with reactive handles like α-bromoketones, are highly valuable intermediates for the synthesis of novel therapeutics. α-Bromoketones serve as versatile precursors for introducing a wide array of functionalities through nucleophilic substitution, making them a cornerstone in the drug development pipeline.
This document provides a detailed protocol and scientific rationale for the selective α-bromination of adamantyl ketones using N-Bromosuccinimide (NBS), a convenient and effective brominating agent.
Section 1: Understanding the Bromination Reaction
The α-bromination of a ketone proceeds via its enol or enolate form. For saturated ketones like those derived from adamantane, the reaction is typically performed under acidic conditions. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which is the rate-determining step. This enol then readily attacks the electrophilic bromine source, NBS.[1]
It is crucial to distinguish this from radical-initiated bromination. While NBS is famously used for allylic and benzylic brominations via a radical pathway (the Wohl-Ziegler reaction), that mechanism requires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light and is not the desired pathway for the α-bromination of a saturated ketone.[1][2][3] Attempting a radical pathway on an adamantyl ketone would be inefficient and lead to undesired side products.
Mechanism: Acid-Catalyzed α-Bromination
The accepted mechanism involves three key steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.
-
Enolization: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom of NBS, followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromoketone product.
Below is a diagram illustrating the acid-catalyzed bromination pathway.
Caption: Acid-catalyzed mechanism for α-bromination of ketones using NBS.
Section 2: Experimental Protocol
This protocol details the α-bromination of 2-adamantanone as a representative adamantyl ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Adamantanone | >98% | Sigma-Aldrich | Substrate |
| N-Bromosuccinimide (NBS) | >99% | Acros Organics | Brominating agent. Recrystallize if yellow.[1] |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, >98.5% | Alfa Aesar | Catalyst |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent |
| Saturated Sodium Bicarbonate | ACS Grade | VWR | Aqueous wash (Quenching) |
| Sodium Thiosulfate | ACS Grade | VWR | Aqueous wash (Removes excess Br₂) |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | Drying agent |
| Diethyl Ether | ACS Grade | VWR | For extraction and crystallization |
| Hexanes | ACS Grade | VWR | For crystallization |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that causes severe skin burns and eye damage.[4] It is also an oxidizer and may intensify fire.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[5][6][7] Avoid inhalation of dust.[3][8]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling must occur within a fume hood.
-
p-Toluenesulfonic acid: Corrosive and causes skin irritation. Handle with care.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-adamantanone (1.50 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 40 mL). Stir until the solid is fully dissolved.
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv).[9] Stir for 5 minutes.
-
-
Addition of NBS:
-
To the stirring solution, add N-bromosuccinimide (1.96 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Rationale: Adding NBS in portions helps to control the reaction rate and temperature. Using a slight excess (1.1 equiv) ensures complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Ethyl Acetate in Hexanes). Check every 30 minutes. The reaction is typically complete within 2-4 hours.
-
The byproduct, succinimide, is often insoluble in DCM and may cause the reaction mixture to become a slurry. This is a visual indicator of reaction progress.
-
-
Work-up and Extraction:
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with:
-
50 mL of 10% aqueous sodium thiosulfate solution (to remove any unreacted NBS or bromine color).
-
50 mL of deionized water.
-
50 mL of brine.
-
-
Rationale: The aqueous washes are critical for removing the catalyst and water-soluble byproducts like succinimide, simplifying the final purification.
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.
-
-
Purification:
-
The crude product can often be purified by recrystallization. Dissolve the solid in a minimum amount of hot diethyl ether and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Yield: 80-90%.
-
General Workflow Diagram
Caption: General experimental workflow for NBS bromination.
Section 3: Troubleshooting and Key Considerations
| Problem Observed | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | 1. Inactive catalyst (p-TsOH absorbed water).2. Decomposed NBS. | 1. Use freshly opened or properly stored p-TsOH.2. Recrystallize NBS from hot water if it appears yellow or brown before use.[1] |
| Formation of di-brominated product | 1. Use of excess NBS.2. Prolonged reaction time. | 1. Use no more than 1.1 equivalents of NBS.2. Monitor the reaction carefully by TLC and quench immediately upon consumption of starting material. |
| Low isolated yield | 1. Product loss during aqueous work-up.2. Inefficient crystallization. | 1. Ensure thorough extraction from the aqueous layer with DCM.2. Optimize the solvent system for recrystallization; minimize the amount of hot solvent used. |
| Messy reaction mixture | Succinimide byproduct is insoluble. | This is normal. The succinimide will be removed during the aqueous work-up. No action is needed. |
References
- Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]
- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
- Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health (NIH). [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
- Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.
- N-Bromosuccinimide (NBS). University of California, Los Angeles (UCLA) Chemistry Department. [Link]
- NBS Radical Bromination - anyone have experience running?. Reddit r/chemistry. [Link]
- A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acet
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemscience.com [chemscience.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.no [fishersci.no]
- 9. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
Application Notes and Protocols: 1-Adamantyl Bromomethyl Ketone for Enzyme Inhibitor Synthesis
Introduction: The Adamantane Advantage in Modern Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical hydrocarbon cage, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional structure provides a robust anchor for pharmacophores, enhancing binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates.[2][3] The incorporation of an adamantyl group can significantly increase a molecule's lipophilicity, facilitating its passage across biological membranes, a crucial attribute for targeting intracellular enzymes.[1][3] This guide focuses on a key building block in the synthesis of adamantane-based therapeutics: 1-Adamantyl bromomethyl ketone. This versatile reagent, featuring a reactive α-haloketone moiety, serves as a powerful tool for the construction of potent and selective enzyme inhibitors. We will delve into the synthetic utility of this compound, explore the mechanistic basis of inhibition, and provide detailed protocols for the synthesis of inhibitors targeting clinically relevant enzymes.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 5122-82-7 | [4] |
| Molecular Formula | C₁₂H₁₇BrO | [4] |
| Molecular Weight | 257.17 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 76-79 °C | [5] |
| Purity | ≥95% | [4] |
Mechanism of Action: A Two-Pronged Approach to Enzyme Inhibition
Inhibitors synthesized from this compound employ a dual strategy to effectively neutralize their target enzymes: the adamantane moiety provides a strong, non-covalent anchor within the enzyme's binding pocket, while the reactive α-bromomethyl ketone group forms a stable, covalent bond with a nucleophilic residue in the active site.
The Adamantane Anchor: Exploiting Hydrophobic Interactions
The bulky and highly lipophilic adamantane cage is adept at occupying hydrophobic pockets within an enzyme's active site.[6] This interaction is driven by favorable van der Waals forces and the hydrophobic effect, leading to a significant increase in binding affinity and residence time of the inhibitor.[6] This "lipophilic bullet" effectively orients the reactive ketone moiety for optimal interaction with the enzyme's catalytic machinery.[7]
Covalent Inhibition: The α-Haloketone "Warhead"
The α-bromomethyl ketone is a classic example of an electrophilic "warhead" used in the design of covalent inhibitors. The electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine commonly found in enzyme active sites.[8][9] This results in the formation of a stable, irreversible covalent bond, permanently inactivating the enzyme.[10]
Caption: Mechanism of covalent inhibition by an adamantyl bromomethyl ketone-derived inhibitor.
Targeting Key Enzymes in Human Disease
The unique properties of adamantane-based inhibitors make them suitable for targeting a range of enzymes implicated in various diseases. Two prominent examples are 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and soluble Epoxide Hydrolase (sEH).
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid involved in metabolic regulation.[11] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.[12]
-
Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids.[4] Inhibiting sEH increases the levels of these beneficial lipids, offering a potential treatment for hypertension, inflammation, and pain.[13]
Synthetic Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of representative inhibitors of 11β-HSD1 and sEH starting from this compound.
Protocol 1: Synthesis of an Adamantyl Ethanone-based 11β-HSD1 Inhibitor
This protocol is adapted from the synthesis of adamantyl heterocyclic ketones as potent 11β-HSD1 inhibitors.[11]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of an adamantyl ethanone 11β-HSD1 inhibitor.
Materials:
-
This compound
-
Substituted (1,3,4-thiadiazol-2-yl)methanethiol
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of the substituted (1,3,4-thiadiazol-2-yl)methanethiol (1.0 eq) in acetonitrile, add triethylamine (1.2 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired adamantyl ethanone thiadiazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5][14]
Protocol 2: Synthesis of an Adamantyl Urea-based sEH Inhibitor
This protocol outlines a general procedure for the synthesis of N,N'-disubstituted ureas, a common scaffold for potent sEH inhibitors.[4][15]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of an adamantyl urea sEH inhibitor.
Materials:
-
1-Adamantyl isocyanate (can be prepared from 1-adamantanecarboxylic acid via a Curtius rearrangement)[15]
-
Amine-containing pharmacophore (e.g., 4-((4-aminocyclohexyl)oxy)benzoic acid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
Dissolve the amine-containing pharmacophore (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add 1-Adamantyl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14][16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more polar aprotic solvent. |
| Side reactions | Purify starting materials. Run the reaction under an inert atmosphere to prevent oxidation. | |
| Difficult purification | Optimize the chromatographic conditions (eluent polarity, gradient). Consider recrystallization from a suitable solvent system. | |
| Impure product | Incomplete reaction or side products | Re-purify the product using a different chromatographic method (e.g., preparative HPLC) or recrystallization. |
| Contamination from starting materials | Ensure complete consumption of starting materials by monitoring with TLC or LC-MS. | |
| Poor inhibitor potency | Incorrect stereochemistry | For chiral inhibitors, ensure the correct enantiomer is synthesized or separated. |
| Suboptimal pharmacophore | Modify the non-adamantane portion of the molecule based on structure-activity relationship (SAR) data to improve interactions with the target enzyme.[11] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective enzyme inhibitors. The unique physicochemical properties of the adamantane moiety, combined with the reactivity of the α-haloketone, provide a powerful platform for the design of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of adamantane-based drugs.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Gromov, A., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 27(24), 5423-5428. [Link]
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
- ResearchGate. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability | Request PDF. [Link]
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
- ACS Publications. (2013).
- Ye, D., et al. (2011). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ChemMedChem, 6(8), 1465-1478. [Link]
- ResearchGate. (n.d.). LC-MS and NMR characterization of M1 (microsomal metabolite) and its... [Link]
- ResearchGate. (n.d.). One-step preparation method for adamantyl-containing isocyanates, precursors of epoxide hydrolase inhibitors | Request PDF. [Link]
- PubMed Central. (2012).
- PubMed Central. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. [Link]
- PubMed. (2011). Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. [Link]
- PubMed Central. (2020).
- ResearchGate. (n.d.). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling | Request PDF. [Link]
- ResearchGate. (n.d.). Synthesis of adamantyl-containing 1,3-disubstituted diureas and thioureas, efficient targeted inhibitors of human soluble epoxide hydrolase. [Link]
- ACS Publications. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group | Request PDF. [Link]
- ResearchGate. (n.d.). Searching for novel applications of the benzohomoadamantane scaffold in medicinal chemistry: Synthesis of novel 11β-HSD1 inhibitors | Request PDF. [Link]
- ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a... [Link]
- Wikipedia. (n.d.). α-Halo ketone. [Link]
- PubMed Central. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
- PubMed Central. (2012). Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor. [Link]
- Research Results in Pharmacology. (2025). View of Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors. [Link]
- bioRxiv. (2025). Design, synthesis, and pharmacological evaluation of novel PROTAC degraders targeting 11β-HSD1 for metabolic disease interventi. [Link]
- Korea Science. (n.d.). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. connectsci.au [connectsci.au]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Adamantane Advantage: Harnessing 1-Adamantyl Bromomethyl Ketone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and the ability to orient pharmacophoric groups in a precise spatial arrangement for optimal target engagement. 1-Adamantyl bromomethyl ketone stands out as a versatile and reactive building block, providing a direct entry point for incorporating the adamantyl moiety into a diverse range of heterocyclic systems with significant therapeutic potential.
This technical guide delves into the multifaceted applications of this compound in the synthesis of potent and selective enzyme inhibitors. We will explore its utility in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), soluble epoxide hydrolase (sEH), and as a precursor for potential fatty acid amide hydrolase (FAAH) inhibitors. This document will provide not only the theoretical underpinning of these applications but also detailed, field-tested protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic transformations, a thorough understanding of the starting material is paramount. This compound is a solid at room temperature with a melting point of 76-79 °C[1]. As an α-bromoketone, it is a lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2][3][4][5][6].
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇BrO | |
| Molecular Weight | 257.17 g/mol | |
| Melting Point | 76-79 °C | [1] |
| Appearance | Solid | |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Application I: Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
The Rationale: 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol.[7][8] Overactivity of this enzyme is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[7][9] The bulky and lipophilic nature of the adamantane cage makes it an ideal anchor to occupy the hydrophobic pocket of the 11β-HSD1 active site, leading to potent inhibition. This compound serves as a key starting material for a series of adamantyl ethanone derivatives that have demonstrated low nanomolar inhibition of 11β-HSD1.[7][10]
Signaling Pathway and Mechanism of Action
Caption: Inhibition of 11β-HSD1 by adamantyl ketone derivatives.
Experimental Protocol: Synthesis of Adamantyl Ethanone Pyridyl Ether Derivatives
This protocol is adapted from the synthesis of potent 11β-HSD1 inhibitors and showcases the utility of this compound in an Sₙ2 reaction.[11]
Step 1: O-Alkylation of a Pyridinol Derivative
-
Reactants and Reagents:
-
Substituted pyridinol (e.g., 2-methyl-3-hydroxypyridine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. To a solution of the substituted pyridinol in anhydrous DMF, add potassium carbonate. b. Stir the mixture at room temperature for 30 minutes. c. Add this compound to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting materials are consumed. e. Cool the reaction to room temperature and pour into ice-water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the desired adamantyl ethanone pyridyl ether.
Caption: Workflow for the synthesis of 11β-HSD1 inhibitors.
Application II: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
The Rationale: Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs).[12][13] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for treating hypertension, inflammation, and pain. The adamantane moiety has been extensively used in the design of potent sEH inhibitors due to its ability to fit into the hydrophobic pocket of the enzyme's active site.[12][13] While many sEH inhibitors are urea-based, heterocyclic scaffolds derived from this compound offer alternative pharmacophores.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the adamantyl group is a highly effective hydrophobic substituent for sEH inhibitors.[12] The rigidity and size of the adamantane cage contribute significantly to the binding affinity. Modifications to the adamantyl group or the linker connecting it to the pharmacophore can fine-tune the inhibitory potency and pharmacokinetic properties.[12]
| Compound Modification | Effect on sEH Inhibition | Reference(s) |
| Adamantyl group vs. Adamantylmethyl group | Adamantylmethyl group can enhance potency up to 25-fold in some series. | [12] |
| Cycloalkylamide vs. Arylamide | Cycloalkylamide derivatives can exhibit improved physical properties (solubility, melting point). | [13] |
Application III: Synthesis of Thiazole-Containing Bioactive Molecules
The Rationale: The thiazole ring is a common motif in a wide range of biologically active compounds, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole core, which involves the reaction of an α-haloketone with a thioamide.[14][15][16][17] this compound is an ideal substrate for this reaction, enabling the synthesis of novel adamantyl-thiazole derivatives.
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-(1-adamantyl)thiazole
This protocol is a general procedure for the Hantzsch thiazole synthesis adapted for this compound.[14]
Step 1: Cyclocondensation Reaction
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
-
Procedure: a. Dissolve this compound and thiourea in ethanol in a round-bottom flask. b. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC. c. Upon completion, cool the reaction mixture to room temperature. d. Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate or ammonia to neutralize the hydrobromide salt of the product, leading to its precipitation. e. Collect the precipitate by vacuum filtration. f. Wash the solid with water and then a small amount of cold ethanol. g. Dry the product under vacuum to obtain 2-amino-4-(1-adamantyl)thiazole.
Caption: Hantzsch synthesis of an adamantyl-thiazole derivative.
Future Perspectives and Conclusion
This compound is a cornerstone reagent for the incorporation of the advantageous adamantane moiety into a wide array of potential therapeutic agents. Its reactivity as an α-bromoketone allows for straightforward access to diverse heterocyclic systems through well-established synthetic methodologies like the Hantzsch thiazole synthesis and Williamson ether synthesis. The resulting adamantane-containing compounds have demonstrated significant potential as inhibitors of key enzymes implicated in metabolic and inflammatory diseases. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of novel chemical space and the development of next-generation therapeutics. As our understanding of the intricate roles of enzymes in disease pathogenesis deepens, the strategic use of building blocks like this compound will undoubtedly continue to fuel innovation in drug discovery.
References
- This compound - Physico-chemical Properties. ChemBK. (2024-04-09).
- Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. PMC.
- Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. PMC. (2011-08-01).
- Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC.
- Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. (2011-08-01).
- Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PMC. (2011-02-21).
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed.
- Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. PubMed. (2010-07-05).
- Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central.
- Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. MDPI. (2022-09-14).
- Hantzsch Thiazole Synthesis. SynArchive.
- Robinson–Gabriel synthesis. Wikipedia.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube. (2020-11-05).
- Thiazole synthesis. Organic Chemistry Portal.
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. American Diabetes Association.
- Robinson-Gabriel Synthesis. SynArchive.
- Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate.
- Several conventional methods accessible for the synthesis of oxazole derivatives. ResearchGate.
- SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABORATORIES. TigerWeb.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. PMC. (2022-03-03).
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. (2025-08-09).
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
- LABORATORY SAFETY MANUAL.
- The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. PMC.
- Safety. Chemistry LibreTexts. (2020-06-29).
- Prudent Practices in the Laboratory. NCBI Bookshelf.
- Safety. TS Group, LMU.
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
Sources
- 1. This compound | 5122-82-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 4. ehs.tamu.edu [ehs.tamu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. synarchive.com [synarchive.com]
- 16. mdpi.com [mdpi.com]
- 17. Thiazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Experimental Procedures for Adamantane Functionalization
Introduction: The Unique Challenge and Opportunity of a Diamondoid Cage
Adamantane, the smallest molecular subunit of a diamond lattice, presents a fascinating scaffold for chemical synthesis.[1] Its rigid, strain-free tricyclic structure imparts exceptional thermal stability and a well-defined three-dimensional geometry.[1][2] These properties, combined with its inherent lipophilicity, have made the adamantane moiety a privileged pharmacophore in medicinal chemistry, famously incorporated into drugs like the antiviral Amantadine and the Alzheimer's treatment Memantine.[3][4][5] Its utility also extends to materials science, where it serves as a robust building block for polymers and nanomaterials.[6][7]
However, the very stability that makes adamantane attractive also renders it a significant synthetic challenge. The molecule consists of only two types of C-H bonds: four equivalent tertiary (methine) bonds at the bridgehead positions and twelve equivalent secondary (methylene) bonds at the bridges.[2] These bonds are exceptionally strong and unactivated, with bond dissociation energies (BDEs) of approximately 99 kcal/mol for the tertiary C-H and 96 kcal/mol for the secondary C-H bonds.[8]
Functionalizing this inert cage requires overcoming a substantial energy barrier. The choice of synthetic strategy is therefore paramount, dictating not only the success of the reaction but also the crucial aspect of regioselectivity —the ability to target the desired C-H position. This guide provides an in-depth exploration of the primary experimental strategies for adamantane functionalization, explaining the causality behind procedural choices and providing detailed, field-proven protocols for researchers in drug development and chemical synthesis. We will delve into three core approaches:
-
Electrophilic Functionalization: Leveraging the inherent stability of the bridgehead carbocation.
-
Radical-Mediated C-H Functionalization: Employing high-energy intermediates to directly activate C-H bonds.
-
Nucleophilic Substitution: Building upon pre-functionalized adamantane scaffolds.
Electrophilic Functionalization: Targeting the Bridgehead
Expert Insight: Electrophilic reactions are the most traditional and often the most direct route to 1-substituted adamantanes. The strategy hinges on the generation of a 1-adamantyl cation, a tertiary carbocation stabilized by the geometry of the cage structure. Hydride abstraction from a bridgehead position is energetically favored over abstraction from a secondary position, leading to excellent regioselectivity.[9] These methods are robust and highly scalable, making them ideal for producing foundational building blocks like 1-bromoadamantane.
Mechanism Overview: The Adamantyl Cation Pathway
The general mechanism involves an electrophile (E+) that abstracts a hydride ion (H-) from a tertiary C-H bond, forming the 1-adamantyl cation. This cation is then rapidly trapped by a nucleophile (Nu-), which can be the counter-ion of the electrophile or another species present in the reaction medium.
Caption: General mechanism for electrophilic adamantane functionalization.
Protocol 1: Synthesis of 1-Bromoadamantane (Electrophilic Bromination)
This protocol describes the direct bromination of adamantane, a cornerstone reaction for producing a versatile intermediate for further synthesis.[1] The reaction proceeds via an ionic mechanism, as evidenced by its insensitivity to radical initiators or light.[1]
Objective: To synthesize 1-bromoadamantane with high regioselectivity.
Materials:
-
Adamantane
-
Liquid Bromine (Br₂) - Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HBr fumes).
Procedure:
-
Setup: In a well-ventilated fume hood, place adamantane into a round-bottom flask.
-
Reagent Addition: Carefully add an excess of liquid bromine to the flask. The reaction is typically performed neat.
-
Reaction: Gently heat the mixture to reflux (the boiling point of bromine is ~59 °C). Maintain the reflux for 4-6 hours. The reaction mixture will turn from a deep red-brown to a lighter color as the bromine is consumed. HBr gas will be evolved and should be passed through a sodium hydroxide or sodium thiosulfate trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red-brown color disappears.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1-bromoadamantane can be purified by recrystallization (e.g., from methanol or ethanol) or sublimation to yield a white crystalline solid.
Radical-Mediated C-H Functionalization: The Modern Frontier
Expert Insight: While electrophilic methods are reliable for 1-substitution, radical-mediated C-H functionalization offers a much broader scope for installing diverse functional groups, including C-C bond formation.[2][6] The core principle is the generation of a highly reactive adamantyl radical through Hydrogen Atom Transfer (HAT). The primary challenge is that the high BDE of adamantane's C-H bonds necessitates the use of very reactive HAT agents, which can sometimes lead to mixtures of products if not carefully controlled.[2][8] Modern photocatalytic methods have revolutionized this area, enabling unprecedented selectivity under mild conditions.[10]
Protocol 2: Photocatalytic C-H Alkylation of Adamantane
This protocol leverages a dual catalytic system where an iridium-based photocatalyst and a quinuclidine-based HAT catalyst work in tandem to achieve highly regioselective alkylation of the tertiary C-H bond.[2][10][11]
Objective: To directly couple adamantane with an activated alkene at the bridgehead position using visible light photocatalysis.
Materials:
-
Adamantane
-
Activated Alkene (e.g., Phenyl vinyl sulfone, Acrylonitrile)
-
Iridium Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
HAT Catalyst (e.g., a sulfonylated quinuclidinol derivative)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)
-
Schlenk flask or vial suitable for photochemical reactions
-
Visible light source (e.g., 45W Blue LED lamp)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the adamantane, activated alkene, iridium photocatalyst, and HAT catalyst to a Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Critical Step): To ensure the reaction is free of oxygen, which can quench the excited state of the photocatalyst, perform at least three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed reaction vessel approximately 5-10 cm from the blue LED lamp. Use a fan to maintain the reaction temperature near ambient (~25 °C). Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-alkylated adamantane product.
-
Mechanism Overview: Dual Catalytic Cycle
The reaction is initiated by the photocatalyst absorbing a photon of visible light. The excited photocatalyst then engages the HAT catalyst, setting off a chain of events that results in the selective formation of the adamantyl radical and its subsequent addition to the alkene.[11][12]
Caption: Dual catalytic cycle for photocatalytic C-H alkylation of adamantane.
Data Summary: Regioselectivity Comparison
The choice of method has a profound impact on the substitution pattern. Photocatalytic methods, in particular, have demonstrated remarkable control over regioselectivity.
| Functionalization Method | Typical Reagents | Primary Product | Tertiary:Secondary Ratio | Reference(s) |
| Electrophilic Bromination | Br₂ | 1-Bromoadamantane | >99:1 | [1] |
| Radical Chlorocarbonylation | Oxalyl Chloride, BPO | 1-(Adamantyl)carbonyl chloride | ~4:1 | [2] |
| Decatungstate Photocatalysis | Na₂W₁₀O₃₂, Alkene | 1-Alkyladamantane | Low to moderate selectivity | [2][11] |
| Dual Photoredox/HAT Catalysis | Ir-photocatalyst, Quinuclidine-HAT | 1-Alkyladamantane | >20:1 | [2][10] |
| Biocatalytic Hydroxylation | Cytochrome P450 Enzymes | 1-Adamantanol | Up to 48:1 | [13] |
Nucleophilic Substitution: Diversifying the Core
Expert Insight: Once a handle, such as a bromine atom, is installed at the bridgehead position, a vast array of functionalities can be introduced via nucleophilic substitution. Due to the steric hindrance of the cage, backside attack is impossible, meaning these reactions do not proceed via a classic Sₙ2 mechanism. Instead, they favor an Sₙ1 pathway involving the formation of the stable 1-adamantyl cation.[9][14] This is the primary strategy for synthesizing many clinically used adamantane drugs.[5][15]
Protocol 3: Synthesis of Amantadine Hydrochloride (via Ritter Reaction)
This two-step protocol outlines the synthesis of the antiviral drug Amantadine, starting from 1-bromoadamantane. The key transformation is a Ritter-type reaction, followed by hydrolysis.[15]
Objective: To synthesize Amantadine HCl from 1-bromoadamantane.
Part A: Synthesis of N-(1-adamantyl)-formamide Materials:
-
1-Bromoadamantane
-
Formamide
-
Concentrated Sulfuric Acid (96%) - Caution: Highly corrosive. Add slowly and with cooling.
-
Ice-cold water
Procedure:
-
Setup: In a flask equipped with a stir bar and placed in an ice bath, combine 1-bromoadamantane and formamide.
-
Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to approximately 85 °C. Maintain this temperature for 5-6 hours, monitoring the reaction by TLC until the starting material is consumed.[15]
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring. A white solid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and formamide. The resulting white solid is N-(1-adamantyl)-formamide, which can be dried and used in the next step without further purification.
Part B: Hydrolysis to Amantadine Hydrochloride Materials:
-
N-(1-adamantyl)-formamide (from Part A)
-
Aqueous Hydrochloric Acid (e.g., 6M or ~20% HCl)
Procedure:
-
Setup: Place the crude N-(1-adamantyl)-formamide into a round-bottom flask.
-
Hydrolysis: Add the aqueous hydrochloric acid solution. Heat the mixture to reflux and maintain for 1-2 hours.[15]
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solution under reduced pressure to induce crystallization.
-
Purification: The crude Amantadine hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Synthetic Workflow: From Adamantane to Amantadine
This workflow visualizes the complete, multi-step synthesis starting from the parent hydrocarbon.
Caption: Synthetic pathway from adamantane to amantadine hydrochloride.
Conclusion and Future Outlook
The functionalization of adamantane has evolved from classical electrophilic reactions to sophisticated, highly selective catalytic methods. For researchers and drug development professionals, the choice of strategy is dictated by the desired outcome. Electrophilic bromination remains the workhorse for producing the 1-bromo intermediate, a gateway to a multitude of derivatives via nucleophilic substitution as demonstrated in the synthesis of amantadine.
The future of adamantane chemistry lies in the continued development of directed C-H functionalization.[16][17] Innovations in photocatalysis and biocatalysis are paving the way for methods that can selectively target not only the tertiary C-H bonds but also the more challenging secondary positions, and do so with exceptional functional group tolerance.[10][13] These advancements will undoubtedly unlock new applications for this remarkable diamondoid scaffold, enabling the creation of novel therapeutics, advanced materials, and complex molecular architectures with unprecedented precision.
References
- Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: PubMed Central URL:[Link]
- Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Reactions of adamantanes in electrophilic media Source: RSC Publishing URL:[Link]
- Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL:[Link]
- Title: Nucleophilic Substitution Reactions of 3-(Bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol Source: SpringerLink URL:[Link]
- Title: Directed C–H Functionalization of the Adamantane Framework Source: Semantic Scholar URL:[Link]
- Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: PubMed URL:[Link]
- Title: Various synthetic methods for the preparation of functionalized adamantane compounds.
- Title: Adamantane - A Lead Structure for Drugs in Clinical Practice Source: PubMed URL:[Link]
- Title: The Significance of Adamantane Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Directed C–H Functionalization of the Adamantane Framework Source: ResearchG
- Title: Adamantane - Wikipedia Source: Wikipedia URL:[Link]
- Title: Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer Source: ACS C
- Title: Directed C–H Functionalization of the Adamantane Framework Source: Thieme Chemistry URL:[Link]
- Title: Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
- Title: Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer Source: ChemRxiv URL:[Link]
- Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: PubMed Central URL:[Link]
- Title: A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferr
- Title: Some Reactions of Adamantane and Adamantane Derivatives Source: The Journal of Organic Chemistry - ACS Public
- Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Title: Adamantanol nitrates in nucleophilic substitution reactions Source: ResearchG
- Title: Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity Source: MDPI URL:[Link]
- Title: Amantadine, memantine, and rimantadine conjugates and a pharmaceutical composition for treatment of neuronal disorders Source: P
- Title: Cu‐Catalyzed Radical Addition/Cyclization of adamantane.
- Title: Method of synthesizing amantadine hydrochloride Source: Eureka | P
- Title: Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity Source: ResearchG
- Title: synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane Source: Journal of Military Pharmaco-Medicine URL:[Link]
- Title: Synthesis of adamantane derivatives. 59.
- Title: Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer Source: Semantic Scholar URL:[Link]
- Title: Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer Source: ResearchG
- Title: Photoelectron spectra of functionalized adamantanes Source: AIP Publishing URL:[Link]
- Title: Simple and Economical Process for Producing Amantadine Hydrochloride Source: PubMed Central URL:[Link]
- Title: Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane Source: ACS Omega URL:[Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic Substitution Reactions of 3-(Bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol - ProQuest [proquest.com]
- 15. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Directed C–H Functionalization of the Adamantane Framework | Semantic Scholar [semanticscholar.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: The Favorskii Rearrangement of 1-Adamantyl Bromomethyl Ketone with Potassium Carbonate
Abstract
This application note provides a comprehensive technical guide for the Favorskii rearrangement of 1-adamantyl bromomethyl ketone to synthesize 1-adamantaneacetic acid. This protocol utilizes potassium carbonate as a readily available and milder base. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and present characterization data for the resulting product. This guide is intended for researchers and professionals in organic synthesis and drug development who are interested in the synthesis of adamantane derivatives.
Introduction: The Significance of the Adamantane Moiety and the Favorskii Rearrangement
The adamantane scaffold is a prominent structural motif in medicinal chemistry and materials science due to its unique combination of lipophilicity, rigidity, and metabolic stability. The incorporation of an adamantyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Consequently, efficient synthetic routes to functionalized adamantane derivatives are of considerable interest.
The Favorskii rearrangement is a powerful name reaction in organic chemistry that transforms α-halo ketones into carboxylic acid derivatives upon treatment with a base.[1] This reaction can proceed through different mechanisms depending on the substrate structure. For α-halo ketones with enolizable α'-protons, the reaction typically proceeds via a cyclopropanone intermediate.[1]
In the case of this compound, the presence of acidic protons on the methyl group allows for the formation of an enolate, which then undergoes intramolecular cyclization to a transient cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide (generated in situ from potassium carbonate and trace water) and ring-opening leads to the formation of the rearranged carboxylate salt, which upon acidification yields 1-adamantaneacetic acid.
Reaction Mechanism
The reaction of this compound with potassium carbonate follows the cyclopropanone pathway of the Favorskii rearrangement. The key steps are outlined below:
-
Enolate Formation: The carbonate anion, acting as a base, abstracts an acidic proton from the carbon alpha to the carbonyl group (the methyl group), forming an enolate intermediate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide ion to form a highly strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A hydroxide ion (present in equilibrium from the reaction of carbonate with any water present) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane ring to form a more stable carbanion.
-
Protonation: The carbanion is protonated by water to yield the carboxylate salt of 1-adamantaneacetic acid.
-
Acidification: Subsequent workup with a strong acid protonates the carboxylate to afford the final product, 1-adamantaneacetic acid.
Caption: Figure 1: Proposed Mechanism for the Favorskii Rearrangement of this compound.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 1-adamantaneacetic acid from this compound using potassium carbonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific |
| Dioxane | Anhydrous | e.g., Acros Organics |
| Diethyl ether (Et₂O) | ACS Grade | e.g., VWR |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | |
| Deionized Water |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or pH meter
Reaction Workflow
Caption: Figure 2: Experimental Workflow for the Synthesis of 1-Adamantaneacetic Acid.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (2.57 g, 10.0 mmol, 1.0 equiv), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv), and 40 mL of dioxane.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and 50 mL of deionized water. Stir vigorously and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous layer to pH 1-2 with 2 M HCl. A white precipitate should form.
-
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine all the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate on a rotary evaporator to yield the crude 1-adamantaneacetic acid as a white solid.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water or hexanes, to obtain the pure product.
-
Characterization of 1-Adamantaneacetic Acid
The identity and purity of the synthesized 1-adamantaneacetic acid can be confirmed by various analytical techniques.
| Property | This compound (Starting Material) | 1-Adamantaneacetic acid (Product) |
| Molecular Formula | C₁₂H₁₇BrO | C₁₂H₁₈O₂ |
| Molecular Weight | 257.17 g/mol | 194.27 g/mol [2] |
| Appearance | White to off-white solid | White solid[3] |
| Melting Point | 76-79 °C | 134-137 °C |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 2H, -CH₂Br), ~1.6-2.0 (m, 15H, adamantyl) | δ ~11.5 (br s, 1H, -COOH), 2.22 (s, 2H, -CH₂-), 1.98 (br s, 3H, adamantyl-CH), 1.75-1.60 (m, 12H, adamantyl-CH₂)[4] |
| ¹³C NMR (CDCl₃) | δ ~205 (C=O), ~40 (adamantyl-C), ~36 (adamantyl-CH), ~32 (-CH₂Br), ~28 (adamantyl-CH₂) | δ ~179.0 (C=O), 47.9 (-CH₂-), 42.4 (adamantyl-CH₂), 36.8 (adamantyl-CH₂), 32.1 (adamantyl-C), 28.5 (adamantyl-CH)[3] |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1220 (C-Br stretch) | ~2500-3300 (broad O-H stretch), ~1700 (C=O stretch)[2] |
| Mass Spec (EI) | m/z 258/256 (M⁺), 135 (adamantyl cation) | m/z 194 (M⁺), 135 (adamantyl cation)[2] |
Safety and Handling
-
This compound is an irritant to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Hydrochloric acid is corrosive. Handle with appropriate care and PPE.
-
Always follow standard laboratory safety procedures.
Conclusion
The Favorskii rearrangement of this compound using potassium carbonate provides an effective and straightforward method for the synthesis of 1-adamantaneacetic acid, a valuable building block in medicinal chemistry and materials science. This application note offers a detailed and reliable protocol, along with the necessary mechanistic insights and characterization data, to aid researchers in the successful implementation of this synthetic transformation.
References
- PubChem. (n.d.). 1-Adamantaneacetic acid. National Center for Biotechnology Information.
- NIST. (n.d.). 1-Adamantaneacetic acid. NIST Chemistry WebBook.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Myers, A. G. (n.d.). Favorskii Rearrangement. Harvard University.
- Wikipedia. (n.d.). Favorskii rearrangement.
Sources
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 1-Adamantyl Bromomethyl Ketone
Abstract
This guide provides a comprehensive overview of advanced analytical methodologies for the real-time and offline monitoring of chemical reactions involving 1-Adamantyl bromomethyl ketone (CAS 5122-82-7).[1][2] Due to the unique physicochemical properties imparted by its rigid, lipophilic adamantane cage, this key synthetic building block presents specific analytical challenges.[3] This document details the principles, applications, and detailed protocols for four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy. The focus is on providing not just procedural steps, but also the scientific rationale behind method selection and parameter optimization, enabling researchers to generate robust, reliable data for kinetic analysis, yield optimization, and impurity profiling.
Introduction: The Analytical Imperative for Adamantane-Based Syntheses
This compound is a crucial intermediate in medicinal chemistry and materials science, valued for its role in introducing the bulky, rigid adamantane moiety into target molecules.[1][3] The adamantane group can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold for pharmacophore presentation. Reactions involving this α-haloketone are typically nucleophilic substitutions at the bromine-bearing carbon.
Effective reaction monitoring is critical to:
-
Understand Reaction Kinetics: Determine reaction rates, identify induction periods, and establish endpoints.
-
Optimize Process Parameters: Fine-tune temperature, concentration, and catalyst loading for maximum yield and purity.
-
Identify and Minimize Impurities: Detect the formation of byproducts, such as those arising from competing reactions or degradation.
-
Ensure Safety and Scalability: Understand reaction exotherms and prevent runaway conditions, a key consideration for process scale-up.[4]
The choice of analytical technique is paramount and depends on the specific information required, from real-time qualitative functional group conversion to precise quantitative analysis of complex mixtures.[5]
Strategic Selection of an Analytical Method
The optimal analytical strategy is dictated by the specific research question. A qualitative, rapid method may be sufficient for initial screening, while quantitative, high-resolution techniques are necessary for validation and quality control.
Caption: Workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For adamantane derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Applicability: HPLC is the gold standard for quantitative analysis of reaction mixtures containing this compound and its products. It excels at separating the starting material from products and impurities, making it ideal for determining purity, calculating yield, and developing stability-indicating methods.[6]
| Advantages | Limitations |
| Excellent quantitative precision and accuracy.[6] | Slower than spectroscopic methods (minutes per sample).[5] |
| High resolving power for complex mixtures. | Requires reference standards for peak identification. |
| Applicable to a wide range of polarities. | Destructive technique (sample cannot be recovered). |
| Robust and highly validated methodology.[7] | Can be challenging to interface for online monitoring. |
Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate the reactant, product, and potential degradation products.
1. Instrumentation and Columns:
-
System: An HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18-modified silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the hydrophobic nature of the adamantane cage.[8]
-
Guard Column: A guard column with the same packing material is recommended to protect the analytical column.[9]
2. Reagents and Mobile Phase:
-
Mobile Phase A (MPA): HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (adjusts pH and improves peak shape).
-
Mobile Phase B (MPB): HPLC-grade acetonitrile or methanol.
-
Diluent: A mixture of MPA and MPB (e.g., 50:50 v/v) is typically used to dissolve samples.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40°C to ensure reproducible retention times.[10]
-
Injection Volume: 5-20 µL.[9]
-
Detection: UV detection at 210 nm. While the ketone chromophore is weak, this wavelength provides good sensitivity for a broad range of organic molecules. A DAD can be used to assess peak purity.
-
Gradient Elution (Example):
| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting into a larger volume of cold diluent (e.g., 450 µL) to stop the reaction and prevent further changes.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
For quantitative analysis, prepare a standard curve using a pure reference standard of this compound.
Causality Note: A gradient elution is used because the polarity of the components will likely change significantly during the reaction. The starting material, this compound, is relatively nonpolar, while nucleophiles and certain products may be more polar. The gradient ensures that all components are eluted with good peak shape in a reasonable timeframe.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and structural information.
Applicability: GC-MS is highly effective for analyzing adamantane derivatives, which are often sufficiently volatile and stable for this technique.[11] It is particularly powerful for identifying unknown byproducts due to the structural information provided by mass spectral fragmentation patterns.[12] The adamantyl cation (m/z 135) is often a characteristic fragment in the mass spectra of 1-substituted adamantanes.[13]
| Advantages | Limitations |
| Excellent separation efficiency. | Requires analytes to be volatile and thermally stable. |
| Provides definitive structural information (MS).[12] | Less precise for quantification than HPLC. |
| High sensitivity (can detect trace impurities). | High temperatures can cause degradation of some samples. |
| Does not require pure standards for tentative ID. | Not suitable for in-situ monitoring. |
Protocol: GC-MS Reaction Monitoring
1. Instrumentation:
-
System: A gas chromatograph coupled to a mass selective detector (MSD) with an electron ionization (EI) source.[12]
2. GC Conditions:
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5MS), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split/splitless injector. A split injection is used for concentrated samples, while splitless is used for trace analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program (Example):
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400 amu.[11]
4. Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench and dilute in a volatile organic solvent like dichloromethane or ethyl acetate.[12]
-
Add an internal standard (e.g., a long-chain alkane like dodecane) if quantitative analysis is desired.
-
Filter if necessary and transfer to a GC vial.
Causality Note: The temperature program starts at a relatively low temperature to resolve any volatile starting materials or solvents and then ramps up to elute the higher-boiling-point adamantane derivatives. EI at 70 eV is a standard, high-energy ionization method that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[12]
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This provides a "fingerprint" of the functional groups present. By using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, the reaction can be monitored in real-time without sampling.[14]
Applicability: In-situ FTIR is an exceptional tool for tracking the progress of reactions involving this compound. The primary application is to monitor the disappearance of the ketone's carbonyl (C=O) stretch and the appearance of new functional group bands from the product.[15] It provides immediate kinetic data and is invaluable for understanding reaction dynamics.[4]
| Advantages | Limitations |
| Real-time, continuous monitoring (no sampling).[14] | Provides relative, not absolute, concentration data. |
| Provides mechanistic and kinetic information.[4] | Overlapping peaks in complex mixtures can be problematic. |
| Non-invasive and non-destructive. | Insensitive to subtle structural changes. |
| Wide applicability across various reaction conditions. | C-Br stretch is in the fingerprint region and hard to track.[5] |
Protocol: In-situ FTIR with ATR Probe
1. Instrumentation:
-
System: An FTIR spectrometer equipped with a fiber-optic cable and an ATR immersion probe (e.g., Diamond or Silicon ATR crystal).
2. Experimental Setup:
-
Insert the ATR probe directly into the reaction vessel, ensuring the tip is fully submerged in the reaction mixture.
-
Before starting the reaction, collect a background spectrum of the solvent and starting materials at the initial reaction temperature. This background will be automatically subtracted from subsequent spectra.
-
Initiate the reaction (e.g., by adding the final reagent).
-
Configure the software to collect spectra at regular intervals (e.g., every 1-2 minutes).
3. Data Analysis:
-
Key Vibrational Bands:
-
This compound (Reactant): Monitor the strong C=O stretch, typically around 1715-1730 cm⁻¹.[16][17]
-
Product: Monitor the appearance of new, characteristic bands. For example, in a substitution reaction forming an ester, a new C=O stretch would appear around 1735-1750 cm⁻¹, and a C-O stretch would appear around 1000-1300 cm⁻¹.
-
-
Data Trending: Plot the absorbance (or peak height/area) of the key reactant and product peaks over time to generate reaction profiles. These profiles directly correlate with the concentration changes of each species.[4]
Caption: Workflow for in-situ FTIR reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are the most common types.
Applicability: NMR is a powerful tool for both reaction monitoring and final product characterization.[18] It can provide unambiguous structural confirmation and, with the use of an internal standard, can be used for quantitative analysis (qNMR).[19] Monitoring a reaction by NMR involves acquiring spectra at set time intervals to observe the disappearance of reactant signals and the appearance of product signals.[20]
| Advantages | Limitations |
| Provides the most detailed structural information.[18] | Lower sensitivity compared to MS or HPLC. |
| Can be quantitative with an internal standard.[19] | Relatively slow data acquisition. |
| Non-destructive. | Requires expensive deuterated solvents for locking.[19] |
| Can be configured for in-situ monitoring with flow cells.[21] | Spectral overlap can be an issue in complex mixtures. |
Protocol: Offline ¹H NMR Monitoring
1. Instrumentation:
-
System: An NMR spectrometer (400 MHz or higher recommended for better resolution).
2. Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction.
-
Immediately quench the reaction (e.g., by adding to cold deuterated solvent).
-
Prepare the NMR sample by dissolving the quenched aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard that does not react with the components and has a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if performing quantitative analysis.
4. Data Analysis:
-
Identify Characteristic Peaks:
-
Reactant: The methylene protons (–CH₂Br) of this compound will have a characteristic chemical shift.
-
Product: New signals corresponding to the product structure will appear. For example, if an alcohol is formed, a new signal for the –CH₂OH protons will emerge at a different chemical shift.
-
Adamantyl Protons: The complex multiplet signals of the adamantane cage will also shift, providing further confirmation of the reaction.
-
-
Calculate Conversion: The percentage conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.
-
Quantitative Analysis: The concentration of a species can be determined by comparing the integral of one of its peaks to the integral of the internal standard.[19]
Causality Note: The choice of deuterated solvent is critical. It must dissolve all components of the reaction mixture without reacting with them. An internal standard is essential for qNMR because it provides a stable reference against which all other signals can be normalized, correcting for variations in sample concentration and instrument parameters.[19]
Summary and Comparison
| Feature | HPLC-UV | GC-MS | In-situ FTIR | NMR Spectroscopy |
| Primary Use | Quantitative analysis, purity | Identification, volatile impurity profiling | Real-time kinetics, endpoint determination | Structural elucidation, quantitative analysis |
| Quantitative? | Yes (High Precision)[6] | Yes (Moderate Precision) | Relative trends only | Yes (with internal standard)[19] |
| Structural Info | Limited (Retention Time) | Yes (MS Fragmentation)[12] | Limited (Functional Groups)[16] | Yes (Unambiguous)[18] |
| Speed per Sample | Slow (10-30 min) | Moderate (15-40 min) | Fast (Real-time)[14] | Slow (5-15 min) |
| Online Monitoring | Difficult | No | Yes (Ideal)[4] | Possible (with flow cell)[21] |
| Instrumentation Cost | Moderate | Moderate-High | Moderate | High |
Conclusion
The successful synthesis and development of pharmaceuticals and materials based on this compound rely on a deep understanding of its reaction behavior. No single analytical technique is universally superior; instead, a multi-faceted approach provides the most comprehensive picture. In-situ FTIR is unparalleled for initial mechanistic studies and optimization, while RP-HPLC provides the robust, quantitative data required for validation and quality control. GC-MS and NMR serve as indispensable tools for definitive structural confirmation of products and the identification of unknown impurities. By selecting and implementing these methods according to the specific analytical goals, researchers can accelerate development, enhance process understanding, and ensure the quality and consistency of their final products.
References
- Benchchem.
- Mettler Toledo. FTIR Spectroscopy - Guide to Improving Chemical Processes.
- Yaylayan, V. A., Harty-Majors, S., & Ismail, A. A. (1999). Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. PubMed.
- ResearchGate.
- NC State University Libraries. 19.
- ResearchGate. (PDF)
- NIST. Adamantane - the NIST WebBook.
- PubMed Central (PMC).
- YouTube.
- University of Calgary. IR Spectroscopy Tutorial: Ketones.
- Narola, B., et al. (2010).
- Santa Cruz Biotechnology. This compound | CAS 5122-82-7 | SCBT.
- NIH. NMR Reaction Monitoring Robust to Spectral Distortions.
- Journal of Applied Pharmaceutical Science.
- Sigma-Aldrich. This compound 97 5122-82-7.
- University of Michigan. Monitoring Reactions by NMR.
- ResearchGate.
- RPTU. Quantitative NMR methods for reaction and process monitoring.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- Benchchem. A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Merck Millipore. Complete Monograph Methods.
- YouTube. Reaction Monitoring Tutorial.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound 97 5122-82-7 [sigmaaldrich.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 21. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Adamantyl Bromomethyl Ketone
<
Introduction
1-Adamantyl bromomethyl ketone is a key bicyclic building block in medicinal chemistry and drug development. Its rigid, lipophilic adamantane cage imparts unique pharmacological properties to molecules, making it a valuable scaffold for designing antiviral, antidiabetic, and neuroprotective agents. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing two primary synthetic routes, process optimization, safety protocols, and analytical characterization. These protocols are designed for researchers, scientists, and professionals in the field of drug development.
Synthetic Routes and Mechanisms
Two principal methods for the synthesis of this compound are the Friedel-Crafts acylation of adamantane and the reaction of adamantane-1-carbonyl chloride with diazomethane.
Method 1: Friedel-Crafts Acylation
This method involves the reaction of adamantane with bromoacetyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromoacetyl group is introduced onto the adamantane cage.
Mechanism Rationale: The Friedel-Crafts acylation is a robust and scalable method for forming carbon-carbon bonds. The use of a strong Lewis acid like AlCl₃ is crucial for activating the bromoacetyl bromide, generating a highly electrophilic acylium ion that can attack the electron-rich C-H bonds of the adamantane bridgehead positions.
Method 2: Diazomethane Route
This alternative synthesis involves the conversion of adamantane-1-carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone intermediate. Subsequent treatment with hydrogen bromide yields the final product.
Mechanism Rationale: The Arndt-Eistert synthesis, which this route is based on, is a classic method for the homologation of carboxylic acids. Diazomethane serves as a nucleophile, attacking the carbonyl carbon of the acid chloride. The resulting diazoketone is then protonated and undergoes nucleophilic substitution by bromide to yield the α-bromoketone. While effective, this route involves the use of diazomethane, which is highly toxic and explosive, requiring stringent safety precautions.
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Friedel-Crafts Acylation
This protocol is recommended for its operational simplicity and scalability.
Materials:
-
Adamantane
-
Bromoacetyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethanol
Equipment:
-
Large-bore, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution).
-
Heating mantle with temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Addition of Bromoacetyl Bromide: Cool the suspension to 0 °C in an ice bath. Slowly add bromoacetyl bromide (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 5 °C.
-
Addition of Adamantane: Once the addition of bromoacetyl bromide is complete, add adamantane (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition of adamantane, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as it will generate HCl gas.
-
Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound as a white to off-white solid.
Protocol 2: Synthesis via Diazomethane Route (for experienced personnel only)
WARNING: Diazomethane is a highly toxic, carcinogenic, and explosive gas. This procedure should only be performed by experienced chemists in a dedicated, well-ventilated fume hood with appropriate safety shielding and personal protective equipment.
Part A: Preparation of Adamantane-1-carbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend adamantane-1-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude adamantane-1-carbonyl chloride, which can be used in the next step without further purification.
Part B: Reaction with Diazomethane and HBr
-
Diazomethane Generation: Prepare an ethereal solution of diazomethane from a suitable precursor, such as Diazald®, following established and tested procedures. Extreme caution is required.
-
Reaction with Acid Chloride: Cool the adamantane-1-carbonyl chloride in an appropriate solvent (e.g., diethyl ether) to 0 °C. Slowly add the ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.
-
Formation of α-Bromoketone: Carefully add a solution of hydrogen bromide in a non-aqueous solvent (e.g., diethyl ether or acetic acid) to the diazoketone solution at 0 °C. The reaction is typically rapid, with the evolution of nitrogen gas.
-
Work-up and Purification: Once the reaction is complete, carefully quench any remaining diazomethane with a few drops of acetic acid. Wash the ethereal solution with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product. Purify by recrystallization as described in Protocol 1.
Process Optimization and Scale-Up Considerations
| Parameter | Friedel-Crafts Acylation | Diazomethane Route | Rationale & Considerations |
| Safety | Moderate | Extreme Hazard | Bromoacetyl bromide is corrosive and a lachrymator. Diazomethane is highly toxic, carcinogenic, and explosive. |
| Scalability | High | Low to Moderate | The Friedel-Crafts route is more amenable to large-scale production due to fewer hazardous reagents. |
| Reagent Cost | Moderate | High | Diazomethane precursors can be expensive. |
| Reaction Time | 12-16 hours | 4-6 hours | The diazomethane route is generally faster. |
| Yield | Good to Excellent | Good | Yields are comparable, but the Friedel-Crafts method is often more reliable on a large scale. |
| Purification | Recrystallization | Recrystallization | Both methods typically yield a solid product that can be purified by recrystallization. |
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results for this compound |
| Melting Point | 76-79 °C |
| ¹H NMR | Signals corresponding to the adamantyl protons and a singlet for the bromomethyl protons. |
| ¹³C NMR | Resonances for the adamantyl cage carbons, the carbonyl carbon, and the bromomethyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 257.17 g/mol (for C₁₂H₁₇BrO). |
| Purity (by HPLC) | ≥95% |
Safety and Handling
Bromoacetyl Bromide:
-
Hazards: Corrosive, causes severe skin burns and eye damage, lachrymator. Reacts violently with water.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.
Diazomethane:
-
Hazards: Extremely toxic, carcinogenic, and highly explosive, especially in the presence of sharp edges, rough surfaces, or certain metal salts.
-
Handling: For experienced personnel only. Use in a dedicated fume hood with a blast shield. Use glassware with smooth, fire-polished joints. Avoid contact with ground glass joints.
-
Generation and Use: Generate and use in situ immediately. Do not store solutions of diazomethane.
Visualizations
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the large-scale synthesis of this compound via Friedel-Crafts acylation.
Synthetic Relationship Diagram
Caption: Comparison of the Friedel-Crafts and Diazomethane synthetic routes to this compound.
References
- ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]
- Loba Chemie. (n.d.). BROMOACETYL BROMIDE. [Link]
- Organic Syntheses. (n.d.). Diazomethane. [Link]
- Arkat USA. (n.d.).
- Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Wikipedia. (n.d.). Adamantane. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). RU2428408C2 - 1-bromoadamantane synthesis method.
- International Journal of Pharmaceutical Sciences and Research. (2009). A simple method for synthesis of amantadine hydrochloride. [Link]
- ChemBK. (n.d.). This compound. [Link]
- JLUpub. (n.d.).
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). *Synthesis of adamantane derivatives. Part 53. Simple synthesis of 7-thiaprotoadamantane (7-thiatricyclo(4.3.1.03,8]decane) and related derivatives via a regiospecific and stereoselective intramolecular Friedel–
Application Notes and Protocols for the Synthesis of Adamantyl Heterocyclic Ketones as 11β-HSD1 Inhibitors
Introduction: Targeting Metabolic Disease Through 11β-HSD1 Inhibition
Metabolic syndrome, a constellation of conditions including obesity, type 2 diabetes, and dyslipidemia, represents a significant global health challenge. A key player in the pathophysiology of these disorders is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzyme is highly expressed in metabolic tissues such as the liver and adipose tissue, where it catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2][4] Elevated intracellular cortisol levels amplify glucocorticoid receptor activation, leading to detrimental metabolic effects. Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of metabolic diseases.[1][2][4]
The adamantane scaffold has proven to be a privileged motif in the design of potent and selective 11β-HSD1 inhibitors.[5][6][7] Its lipophilic and rigid cage-like structure allows for favorable interactions within the enzyme's active site. This guide provides detailed protocols for the synthesis and biological evaluation of a series of adamantyl heterocyclic ketones, a class of compounds that have demonstrated significant promise as 11β-HSD1 inhibitors.[1][4]
The Role of 11β-HSD1 in Glucocorticoid Metabolism
The interplay between 11β-HSD1 and its isoform, 11β-HSD2, is crucial for maintaining glucocorticoid homeostasis. While 11β-HSD1 primarily acts as a reductase, generating active cortisol, 11β-HSD2 functions as a dehydrogenase, inactivating cortisol to cortisone. This delicate balance is tissue-specific and essential for normal physiological function. A critical aspect in the development of 11β-HSD1 inhibitors is to ensure high selectivity over 11β-HSD2 to avoid undesirable side effects.[5]
Caption: Glucocorticoid metabolism by 11β-HSD isoforms.
Synthetic Protocols for Adamantyl Heterocyclic Ketones
The synthesis of adamantyl heterocyclic ketones generally involves the coupling of an adamantane-containing electrophile with a heterocyclic nucleophile or vice versa. The following protocols provide step-by-step procedures for the synthesis of representative adamantyl-thiazole ketones.
Protocol 1: Synthesis of 1-(Adamantan-1-yl)-2-(thiazol-2-yl)ethan-1-one
This protocol describes a two-step synthesis starting from adamantane-1-carbonyl chloride.
Step 1: Synthesis of 1-(Adamantan-1-yl)ethan-1-one
This intermediate is a key building block for various adamantyl ketones.
Caption: Synthesis of the adamantyl ethanone intermediate.
Materials:
-
Adamantane-1-carbonyl chloride
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of adamantane-1-carbonyl chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(adamantan-1-yl)ethan-1-one as a white solid.[8]
Step 2: Synthesis of 1-(Adamantan-1-yl)-2-(thiazol-2-yl)ethan-1-one
Caption: Final step in the synthesis of the target compound.
Materials:
-
1-(Adamantan-1-yl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
2-Thiazolecarboxaldehyde
-
Triethylamine
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-(adamantan-1-yl)ethan-1-one (1.0 eq) in acetonitrile, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
After cooling to room temperature, filter the succinimide byproduct.
-
To the filtrate, add 2-thiazolecarboxaldehyde (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product.
Characterization of Synthesized Compounds
The synthesized adamantyl heterocyclic ketones should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the adamantyl cage protons (typically in the range of 1.7-2.2 ppm), the methylene bridge protons, and the protons of the heterocyclic ring.[5] |
| ¹³C NMR | Resonances for the adamantyl carbons, the ketone carbonyl carbon (typically >200 ppm), and the carbons of the heterocyclic moiety.[5][9] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the target compound.[10] |
| Melting Point | A sharp melting point range, indicative of high purity. |
Biological Evaluation: In Vitro 11β-HSD1 Inhibition Assays
The inhibitory potency of the synthesized compounds against 11β-HSD1 is determined by in vitro assays. Both biochemical and cell-based assays are crucial for a comprehensive evaluation.
Protocol 2: Biochemical 11β-HSD1 Inhibition Assay (IC₅₀ Determination)
This assay measures the direct inhibition of the recombinant human 11β-HSD1 enzyme.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagents (e.g., HTRF cortisol kit or LC-MS/MS system)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration is 10 µM.
-
In a 384-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding cortisone to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of cortisol produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1][5]
Protocol 3: Cell-Based 11β-HSD1 Inhibition Assay (HEK293 Cells)
This assay assesses the ability of the compounds to inhibit 11β-HSD1 activity in a cellular environment.
Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.
Materials:
-
HEK293 cells stably transfected with the human HSD11B1 gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cortisol quantification kit (e.g., ELISA)
Procedure:
-
Seed the HEK293-HSD11B1 cells in 96-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.[1]
-
Add cortisone to the wells to a final concentration of 200 nM.[11]
-
Incubate the plates for 4-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in the biochemical assay protocol.
Structure-Activity Relationship (SAR) Insights
The biological data obtained from these assays will provide valuable insights into the structure-activity relationship of the synthesized adamantyl heterocyclic ketones. Key structural modifications to explore include:
-
The Heterocyclic Ring: Different heterocyclic systems (e.g., thiazole, triazole, oxadiazole) can significantly impact potency and selectivity.[1][5][12]
-
Substitution on the Heterocycle: The nature and position of substituents on the heterocyclic ring can influence binding affinity and pharmacokinetic properties.
-
The Linker: The connection between the adamantyl moiety and the heterocyclic ketone can be varied (e.g., ether, thioether, amide) to optimize activity.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of adamantyl heterocyclic ketones as potent and selective 11β-HSD1 inhibitors. By systematically applying these methods, researchers can contribute to the development of novel therapeutics for the treatment of metabolic syndrome and related disorders. The inherent versatility of the synthetic routes allows for extensive structural modifications, enabling the fine-tuning of inhibitory activity and drug-like properties.
References
- Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ChemMedChem. [Link]
- Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules. [Link]
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Journal of Medicinal Chemistry. [Link]
- Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions.
- Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports. [Link]
- Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem. [Link]
- Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. [Link]
- Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. Bioorganic & Medicinal Chemistry Letters. [Link]
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences. [Link]
- Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & Medicinal Chemistry Letters. [Link]
- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem. [Link]
- 13C NMR spectra of adamantane deriv
- Scheme 1. Synthesis of the adamantyl ethanone compounds (for Ar, see...
- HEK-293 cells transfected with a plasmid for 11β-HSD1 and either a...
- Inhibition of 11β-HSD1 activity in intact cells (A), Inhibition of...
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]
Sources
- 1. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Adamantyl methyl ketone(1660-04-4) 1H NMR [m.chemicalbook.com]
- 8. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 9. kbfi.ee [kbfi.ee]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Approaches to Adamantane Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Nature's Precision for a Privileged Scaffold
Adamantane, a rigid tricyclic hydrocarbon, holds a unique and privileged position in medicinal chemistry and materials science.[1] Its distinct diamondoid structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic stability to parent molecules, making it a valuable scaffold in drug design.[1][2] However, the very stability that makes adamantane attractive also presents a significant challenge: the selective functionalization of its inert carbon-hydrogen (C-H) bonds.[1][3] Traditional chemical methods often require harsh conditions and suffer from a lack of regioselectivity, leading to complex product mixtures.[1]
Biocatalysis emerges as a powerful and elegant solution to this challenge.[1] Enzymes, particularly from the cytochrome P450 monooxygenase superfamily, offer exquisite control over C-H bond activation, enabling highly regioselective and stereoselective modifications under mild, environmentally benign conditions.[1][4][5][6] This application note provides a comprehensive guide to the principles and practice of biocatalytic adamantane modification, with a focus on hydroxylation. We will delve into the rationale behind enzyme selection, provide detailed protocols for whole-cell and purified enzyme systems, and outline methods for product analysis.
The "Why": Causality Behind Biocatalytic Choices
The primary driver for employing biocatalysis in adamantane modification is the unparalleled selectivity offered by enzymes.[1] Adamantane possesses two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). Enzymes like cytochrome P450s can differentiate between these positions with remarkable precision, primarily targeting the more reactive tertiary C-H bonds for hydroxylation.[1] This inherent regioselectivity is a consequence of the enzyme's active site architecture, which precisely orients the adamantane substrate relative to the reactive heme-iron center.[7][8]
Key Enzymatic Players: Cytochrome P450 Monooxygenases
Cytochrome P450s (CYPs) are a vast and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions, including C-H hydroxylation.[4][5][6] Their catalytic cycle involves the activation of molecular oxygen to generate a highly reactive iron-oxo species capable of abstracting a hydrogen atom from an inert C-H bond.
Advantages of using CYPs for adamantane modification:
-
High Regioselectivity: Preferential hydroxylation of tertiary C-H bonds to yield 1-adamantanol and its di-hydroxylated derivatives like 1,3-adamantanediol.[1]
-
Stereoselectivity: The chiral environment of the active site can lead to the formation of specific stereoisomers when modifying substituted adamantanes.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near physiological pH and temperature, avoiding the need for harsh reagents and protecting groups.[1]
-
Evolvability: Modern protein engineering techniques allow for the tuning and improvement of CYP activity, selectivity, and stability for specific applications.
Experimental Workflows: A Visual Guide
The choice between a whole-cell system and a purified enzyme approach depends on factors such as the desired scale, purity requirements, and the potential for substrate/product toxicity to the host organism.
Caption: Comparative workflow for adamantane modification.
Protocol 1: Whole-Cell Biocatalytic Hydroxylation of Adamantane
This protocol utilizes recombinant Escherichia coli cells overexpressing a cytochrome P450 monooxygenase and its redox partners. Whole-cell biocatalysis is often preferred for initial screening and larger-scale synthesis due to its operational simplicity and the obviation of enzyme purification.[9][10][11] The cellular machinery provides the necessary redox equivalents (NAD(P)H) for the P450 catalytic cycle.[11]
Part A: Preparation of the Biocatalyst (Recombinant E. coli)
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression plasmid (or plasmids) encoding the desired cytochrome P450, and its redox partners (e.g., a ferredoxin and ferredoxin reductase).[1]
-
Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Expression Culture: Inoculate 1 L of Terrific Broth (TB) or a high-density growth medium in a 2.5 L baffled flask with the overnight starter culture (typically a 1:100 dilution).[12][13] Add the appropriate antibiotic(s).
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[14] A lower induction temperature often improves the soluble expression of CYPs.
-
Expression: Continue incubation at the lower temperature for 16-24 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Cell Preparation: Decant the supernatant. The cell pellet can be used immediately or stored at -80°C. For the biotransformation, resuspend the cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to a desired final cell density (e.g., OD600 of 30-50).[15]
Part B: Whole-Cell Biotransformation
-
Reaction Setup: In a baffled flask, combine the resuspended E. coli cells with the reaction buffer. Add a carbon source (e.g., glucose, 5-10 g/L) to facilitate cofactor regeneration.
-
Substrate Addition: Prepare a stock solution of adamantane in a water-miscible organic solvent (e.g., DMSO or acetone). Add the adamantane stock solution to the cell suspension to a final concentration of 1-5 mM. The final concentration of the organic solvent should be kept low (<1-2% v/v) to minimize toxicity to the cells.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with vigorous shaking (200-250 rpm) to ensure adequate aeration. Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots.
-
Reaction Quenching and Extraction: To quench the reaction, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to an aliquot of the reaction mixture. Vortex vigorously for 1-2 minutes to extract the substrate and products.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the organic phase for analysis. Repeat the extraction of the aqueous phase to ensure complete recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure or a stream of nitrogen.
Protocol 2: Purified Enzyme Biocatalytic Hydroxylation of Adamantane
This protocol is suited for mechanistic studies, small-scale synthesis of high-purity products, and when whole-cell toxicity is a concern. It requires the separate purification of the P450 and its redox partners.
Part A: Expression and Purification of Enzymes
-
Expression and Harvest: Follow steps 1A.1 through 1A.7 for expressing the P450 and each of its redox partners. It is often advantageous to express each protein with an affinity tag (e.g., a polyhistidine-tag) to simplify purification.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells using a sonicator or a high-pressure homogenizer on ice.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA or other suitable affinity chromatography column. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elution: Elute the purified protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Desalting: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM potassium phosphate, 10% glycerol, pH 7.4) using dialysis or a desalting column.
-
Purity Assessment and Quantification: Assess the purity of the enzyme by SDS-PAGE.[16] Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
Part B: In Vitro Biotransformation
-
Cofactor Regeneration System (Optional but Recommended): To ensure a continuous supply of NAD(P)H, an enzymatic regeneration system is highly recommended. A common system consists of glucose dehydrogenase (GDH) and glucose.
-
Reaction Setup: In a microcentrifuge tube or glass vial, prepare the reaction mixture in the following order:
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Purified P450 enzyme (e.g., 1-5 µM)
-
Purified redox partners (in appropriate molar ratios to the P450, e.g., 10:1 for ferredoxin)
-
NAD(P)H (e.g., 1 mM) or the cofactor regeneration system (e.g., 20 mM glucose, 1-2 U/mL GDH, and 0.1 mM NAD(P)+)
-
Catalase (to remove hydrogen peroxide, which can damage the enzyme)
-
-
Initiation: Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 25-30°C). Initiate the reaction by adding the adamantane substrate (from a concentrated stock in DMSO) to the desired final concentration (e.g., 0.5-2 mM).
-
Incubation: Incubate the reaction at the chosen temperature with gentle shaking.
-
Quenching and Extraction: Follow steps 1B.4 through 1B.6 to quench the reaction and extract the products.
Product Analysis: Identifying and Quantifying Adamantane Derivatives
Accurate analysis of the reaction mixture is crucial for determining conversion, yield, and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used.[17][18]
Caption: Analytical workflows for adamantane modification products.
GC-MS Protocol Outline
-
Derivatization (for hydroxylated products): To improve volatility and thermal stability, hydroxylated adamantanes are often derivatized prior to GC-MS analysis.[18] A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10-15°C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Electron Impact (EI) ionization at 70 eV. Scan a mass range of m/z 50-500.
-
-
Identification: Identify products by comparing their retention times and mass fragmentation patterns with authentic standards or library data.[17]
HPLC Protocol Outline
Reversed-phase HPLC (RP-HPLC) is suitable for analyzing adamantane and its more polar hydroxylated derivatives.[19][20]
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Method:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) as adamantane and its simple alcohols lack strong chromophores.
-
-
Quantification: Generate a calibration curve using standard solutions of known concentrations for accurate quantification.[19]
Data Summary and Expected Outcomes
The success of biocatalytic adamantane modification is evaluated based on conversion, yield, and regioselectivity.
| Enzyme System | Substrate | Major Product(s) | Typical Conversion (%) | Regioselectivity (%) | Reference |
| Streptomyces griseoplanus (Whole-cell) | Adamantane | 1-Adamantanol | 32% | >95% (for 1-ol) | [1][17] |
| Streptomyces sp. SA8 (Whole-cell) | 1-Adamantanol | 1,3-Adamantanediol | 69% | ~85% (for 1,3-diol vs 1,4-diol) | [1] |
| P450cam (Purified Enzyme) | Adamantane | 1-Adamantanol | Low | Multi-product | [1][8] |
| Engineered P450s | Adamantane | 1-Adamantanol | Moderate to High | >90% | [21] |
Note: Values are representative and can vary significantly based on specific reaction conditions, enzyme variant, and host system.
Troubleshooting and Expert Insights
-
Low Conversion in Whole-Cell Systems:
-
Cause: Poor substrate uptake, product toxicity, or insufficient cofactor regeneration.
-
Solution: Add a co-solvent or surfactant (e.g., Tween 60) to improve substrate solubility.[1][17] Optimize cell density and glucose concentration. Consider using a product removal strategy (e.g., two-phase system with an organic overlay).
-
-
Insoluble P450 Expression:
-
Low Activity of Purified Enzyme:
-
Cause: Improper protein folding, absence of heme, or inefficient redox partner coupling.
-
Solution: Ensure the expression medium is supplemented with a heme precursor (e.g., δ-aminolevulinic acid). Optimize the molar ratio of P450 to its redox partners. Ensure the buffer conditions (pH, ionic strength) are optimal for the enzyme.
-
Conclusion: A Green and Precise Tool for Drug Discovery
Biocatalytic C-H functionalization represents a paradigm shift in the synthesis of complex molecules like adamantane derivatives.[1][3] The exceptional selectivity of enzymes like cytochrome P450s provides a direct and efficient route to valuable hydroxylated intermediates that are difficult to access via traditional chemistry.[1][21] By leveraging the protocols and insights provided in this guide, researchers can effectively implement these powerful biocatalytic tools to accelerate drug discovery and the development of novel materials.
References
- Ismail, I., et al. (2025).
- BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of 2-Nitroadamantane. Benchchem.
- Hodek, P., et al. (n.d.). Probing the cytochrome P-450 2B1 active site with diamantoid compounds. PubMed.
- Unknown. (2025).
- BenchChem. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. Benchchem.
- Unknown. (2025).
- Raabe, M., et al. (2006).
- Grogan, G. (2018). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PubMed Central.
- Unknown. (2019).
- Sherman, D. H. (2020).
- Unknown. (2012). A Whole-cell Biocatalysis Application of Steroidal Drugs. Oriental Journal of Chemistry.
- Wachtmeister, J., & Rother, D. (2016).
- Unknown. (2025).
- Ren, H., et al. (2014). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. PubMed Central.
- Liu, H., et al. (2023).
- Huang, X., & Renata, H. (2019). Enzymatic C–H Functionalizations for Natural Product Synthesis. PubMed Central.
- Unknown. (2015).
- Unknown. (2025).
- Unknown. (2013). An optimized protocol for overproduction of recombinant protein expression in Escherichia coli. PubMed.
- Unknown. (2025). An optimized protocol for overproduction of recombinant protein expression in Escherichia coli. Request PDF.
- Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. PubMed Central.
- Che Hussian, A. M., et al. (2018). Enhancement of a protocol purifying T1 lipase through molecular approach. PeerJ.
- Unknown. (2012). Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. Unknown.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the selectivity of cytochrome P450 for enhanced novel anticancer agent synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Cytochrome P450 Enzyme for C–H Bond Functionalization - ChemistryViews [chemistryviews.org]
- 6. Exploring the molecular basis for selective C–H functionalization in plant P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the cytochrome P-450 2B1 active site with diamantoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Whole-cell Biocatalysis Application of Steroidal Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent advances in whole cell biocatalysis techniques bridging from investigative to industrial scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol for overproduction of recombinant protein expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli [frontiersin.org]
- 16. peerj.com [peerj.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. verjournal.com [verjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Adamantyl Bromomethyl Ketone by Recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights into the purification of 1-Adamantyl bromomethyl ketone. This α-haloketone is a valuable building block in organic synthesis, and its purity is paramount for subsequent reactions.[1] Recrystallization is the most common and effective method for its purification. This guide is structured as a series of questions and answers to address specific challenges you may encounter.
I. Foundational Principles & Initial Queries
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differential solubility.[2] The core principle is that the solubility of most solids, including this compound, increases with temperature.[2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at or near its boiling point.[3][4][5]
The process involves:
-
Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.
-
Allowing the solution to cool slowly. As the temperature decreases, the solubility of the this compound drops, and it crystallizes out of the solution.
-
The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[3][4]
-
The pure crystals are then collected by filtration.
This method effectively separates the target compound from impurities that have different solubility profiles.
Q2: What are the key physical properties of this compound that I should be aware of?
Understanding the compound's properties is crucial for a successful purification.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₂H₁₇BrO[6][7] | Provides context for its polarity and potential solvent choices. |
| Molecular Weight | 257.17 g/mol [1][7] | Necessary for calculating molar equivalents and theoretical yields. |
| Appearance | Solid[7] | Confirms that recrystallization is an appropriate purification method. |
| Melting Point (m.p.) | 76-79 °C (lit.)[6][7][8] | A key indicator of purity. A sharp melting point within this range after recrystallization suggests a pure sample. A broad or depressed melting point indicates the presence of impurities. |
II. Solvent Selection: The Critical First Step
Q3: How do I choose the best solvent for recrystallizing this compound?
Solvent selection is the most critical factor in a successful recrystallization.[2] The ideal solvent should meet several criteria:
-
High solubility at high temperatures and low solubility at low temperatures. [2][3][9] This ensures maximum recovery of the purified compound upon cooling.
-
Impurities should be either highly soluble or insoluble in the solvent. If impurities are highly soluble, they will remain in the mother liquor.[3][4] If they are insoluble, they can be removed by hot filtration before cooling.[3][4]
-
Chemically inert. The solvent must not react with this compound.[4][9]
-
Volatile. The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[4][9]
-
Non-toxic and inexpensive. Safety and cost are always important practical considerations.[4][9]
Q4: What specific solvents are recommended for this compound?
Based on literature and chemical principles, several solvents are good candidates. Ethanol and acetone have been explicitly mentioned as suitable for recrystallizing this compound or its derivatives.[10]
Here is a table of potential solvents to screen:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar Protic | Reported to be effective. [10] Good for moderately polar compounds. The hydroxyl group can form hydrogen bonds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and has a lower boiling point. May be too polar, keeping the product dissolved even when cold. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol. A good alternative if the compound is too soluble in ethanol. |
| Acetone | 56 | Polar Aprotic | Reported to be effective. [10] The "like dissolves like" principle suggests a ketone (acetone) may be a good solvent for another ketone.[11] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent. Often works well when alcohols are too polar. |
| Hexane/Heptane | ~69 / ~98 | Nonpolar | Likely poor solvents on their own due to the polar ketone and bromide groups. However, they can be excellent as an "anti-solvent" in a mixed-solvent system. |
Q5: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent system is used when no single solvent has the ideal solubility properties.[3] This involves a pair of miscible solvents, one in which this compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[3][9]
Procedure:
-
Dissolve the crude ketone in the minimum amount of the hot "soluble solvent" (e.g., acetone).
-
Slowly add the hot "anti-solvent" (e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
III. Experimental Protocol & Workflow
// Connections A -> B -> C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> F; F -> G -> H; H -> I [label="Yes"]; I -> J -> K -> L; H -> M [label="No"]; M -> F [style=dashed, label="Retry cooling"]; } enddot Caption: A step-by-step workflow for the purification process.
Q6: Can you provide a detailed, step-by-step protocol for the recrystallization?
Certainly. This protocol assumes you have already selected a suitable solvent (e.g., ethanol).
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate with stirring.[12] Continue adding hot ethanol in small portions until all the solid just dissolves.[5][13] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[14]
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities (like dust or the charcoal from step 2), you must perform a hot filtration. Keep the receiving flask warm on the hotplate to prevent premature crystallization in the funnel.[2][15]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[2] Rushing this step by immediately placing the flask in an ice bath can cause the solid to "crash out," trapping impurities.[14]
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (ethanol in this case).[15] Causality: The wash removes any remaining mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the purified product.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer them to a watch glass and let them air dry or dry them in a vacuum oven at a low temperature (well below the 76 °C melting point) to remove all residual solvent.
IV. Troubleshooting Common Issues
Q7: I've cooled my solution, but no crystals are forming. What should I do?
This is a common issue, often due to supersaturation or using too much solvent.[16][17][18]
-
Induce Crystallization:
-
Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][16][18]
-
Seed: If you have a small crystal of pure product, add it to the solution (a "seed crystal"). This provides a template for crystallization to begin.[5][16][18]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[18] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[14]
Q8: My compound has separated as an oil, not crystals. How can I fix this?
"Oiling out" occurs when the saturated solution's temperature is higher than the melting point of the solute.[17] Essentially, the compound "melts" instead of crystallizing.
-
Re-dissolve and Dilute: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[14][17][18]
-
Cool Slowly: Allow the more dilute solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice at a temperature below the melting point.
Q9: My final yield is very low. What went wrong?
A low yield can result from several factors:[14]
-
Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[14][18]
-
Premature crystallization: If the product crystallized during a hot filtration step, it would have been lost.[15][17]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Incomplete transfer: Ensure all crystals are scraped from the flask and transferred to the filter funnel.
V. Safety & Handling
Q10: What are the primary safety concerns when handling this compound?
This compound is an irritant and should be handled with care.
-
Hazard Classifications: It is irritating to the eyes, skin, and respiratory system.[6][7][19] Like many α-haloketones, it is a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.[6]
-
-
Exposure: In case of skin contact, wash thoroughly with soap and water. If it comes into contact with your eyes, rinse immediately with plenty of water and seek medical advice.[6]
References
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- This compound. (2024). ChemBK.
- What should I do if crystallisation does not occur? (2017). Quora.
- α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Recrystallization. (n.d.).
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). ACS Publications, The Journal of Organic Chemistry.
- Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH).
- Process for preparing alpha-halo-ketones. (n.d.). Google Patents.
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006). Collection of Czechoslovak Chemical Communications.
- Recrystallization. (2020). YouTube.
- 1-(Bromomethyl)adamantane. (n.d.). National Institutes of Health (NIH).
- How To Recrystallize A Solid. (2020). YouTube.
- α-Halo ketone. (n.d.). Wikipedia.
- 4-protoadamantanone. (n.d.). Organic Syntheses Procedure.
- Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube.
- Tri-(1-adamantyl)phosphine. (n.d.). Organic Syntheses Procedure.
Sources
- 1. scbt.com [scbt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chembk.com [chembk.com]
- 7. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. mt.com [mt.com]
- 10. This compound | 5122-82-7 [chemicalbook.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. quora.com [quora.com]
- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. This compound 97 5122-82-7 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in 1-Adamantyl Bromomethyl Ketone Synthesis
Welcome to the technical support center for the synthesis of 1-Adamantyl bromomethyl ketone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields for this critical synthetic building block. As a key intermediate, the purity and yield of this compound are paramount. This document provides in-depth, field-proven insights into common pitfalls and their solutions, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
Section 1: Understanding the Core Reaction: Acid-Catalyzed α-Bromination
The synthesis of this compound, also known as 1-(bromoacetyl)adamantane, is most commonly achieved via the electrophilic α-bromination of 1-acetyladamantane.[1] Understanding the mechanism is the first step in effective troubleshooting.
The reaction proceeds through an acid-catalyzed enol intermediate.[2][3] The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but notably, it is independent of the bromine concentration.[3] This indicates that the rate-limiting step is the formation of the enol, which, once formed, reacts rapidly with the electrophilic bromine.[3]
Reaction Mechanism: Step-by-Step
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.
-
Enolization (Rate-Limiting Step): A weak base (like the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the nucleophilic enol intermediate.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂).[2]
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.[2]
Sources
Technical Support Center: Bromination of 1-Adamantyl Methyl Ketone
Welcome to the technical support guide for the bromination of 1-adamantyl methyl ketone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. The unique steric bulk of the adamantyl group presents specific challenges and considerations in achieving high-yield, selective α-bromination. This guide provides practical, field-proven insights to help you navigate these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the bromination of 1-adamantyl methyl ketone, offering probable causes and actionable solutions.
Issue 1: Low Yield of the Desired 1-Adamantyl Bromomethyl Ketone
Question: I am getting a low yield of my target compound, 1-(bromoacetyl)adamantane. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in this bromination can stem from several factors, primarily incomplete reaction or the formation of side products. Let's break down the potential causes and solutions:
-
Probable Cause 1: Inefficient Enol/Enolate Formation. The α-bromination of a ketone proceeds through an enol (acid-catalyzed) or enolate (base-promoted) intermediate.[1][2] The formation of this intermediate is the rate-determining step. The steric hindrance of the 1-adamantyl group can slow down this process.
-
Solution (Acid-Catalyzed): Ensure a suitable acid catalyst (e.g., HBr in acetic acid) is used to facilitate enol formation.[1] Gentle heating can sometimes increase the rate of enolization, but careful temperature control is necessary to prevent side reactions.
-
Solution (Base-Promoted): Use a strong, non-nucleophilic base to ensure complete deprotonation to the enolate. However, be aware that basic conditions can promote side reactions (see Issue 2 and 3).
-
-
Probable Cause 2: Suboptimal Brominating Agent. The choice and handling of the brominating agent are critical.
-
Solution: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent for α-bromination of ketones.[3] If using Br₂, ensure it is fresh and handled under anhydrous conditions to prevent the formation of HBr, which can affect the reaction equilibrium.
-
-
Probable Cause 3: Reaction Quenched Prematurely. Insufficient reaction time will naturally lead to low conversion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed.
-
Issue 2: Formation of Multiple Brominated Products (Polybromination)
Question: My product mixture shows the presence of di- and possibly tri-brominated species. How can I achieve selective mono-bromination?
Answer:
The formation of polybrominated byproducts is a common issue, especially under basic conditions.
-
Probable Cause: Base-Promoted Polyhalogenation. In a base-promoted reaction, the introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogens on the methyl group. This makes subsequent deprotonation and bromination steps faster than the first, leading to polybromination.[2]
-
Solution 1: Switch to Acid-Catalyzed Conditions. Acid-catalyzed bromination is generally self-limiting to mono-bromination.[4] The electron-withdrawing effect of the first bromine atom deactivates the carbonyl oxygen towards protonation, which is the initial step in forming the enol intermediate for further bromination.
-
Solution 2: Stoichiometric Control (with caution). If you must use basic conditions, carefully controlling the stoichiometry of the brominating agent (using only one equivalent) can help. However, due to the increasing reactivity of the intermediate, this is often difficult to control perfectly.
-
Experimental Protocol: Acid-Catalyzed Mono-bromination
| Parameter | Condition |
| Starting Material | 1-Adamantyl methyl ketone |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) |
| Catalyst | Glacial Acetic Acid with a catalytic amount of HBr |
| Solvent | Glacial Acetic Acid or an inert solvent like Dichloromethane |
| Temperature | Room temperature to gentle warming (e.g., 40-50 °C) |
| Work-up | Quenching with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by extraction and purification. |
Issue 3: Unexpected Formation of Adamantane-1-carboxylic Acid
Question: I've identified adamantane-1-carboxylic acid as a major byproduct in my reaction. What is causing this, and how can I prevent it?
Answer:
The formation of a carboxylic acid from a methyl ketone is a classic sign of the Haloform Reaction .[5][6][7][8]
-
Probable Cause: The Haloform Reaction under Basic Conditions. This reaction occurs when a methyl ketone is treated with a halogen in the presence of a base (like NaOH or KOH).[5][9] The methyl group is first tri-brominated, and the resulting CBr₃ group becomes a good leaving group. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon leads to cleavage of the C-C bond, forming the carboxylate and bromoform (CHBr₃).[6][9]
-
Solution: Avoid using strong bases (like NaOH, KOH) in combination with your brominating agent. If your goal is the α-bromo ketone, acid-catalyzed conditions are the most effective way to prevent the haloform reaction.
-
Diagram: Haloform Reaction Pathway
Caption: The Haloform reaction pathway, a major side reaction under basic conditions.
Issue 4: No Reaction or Very Slow Reaction Rate
Question: The reaction is proceeding extremely slowly, even after several hours. How can I increase the reaction rate?
Answer:
A slow reaction rate is often attributed to the steric bulk of the adamantyl group.
-
Probable Cause: Steric Hindrance. The large, cage-like adamantyl group can sterically hinder the approach of the base to the α-protons or the attack of the enol/enolate on the brominating agent.
-
Solution 1: Increase Temperature. Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid the formation of degradation products.
-
Solution 2: Choice of Solvent. The solvent can play a role in reaction rates. For acid-catalyzed reactions, using acetic acid as both solvent and catalyst can be effective. For reactions with NBS, solvents like carbon tetrachloride or a mixture of petroleum ether and methanol have been reported.
-
Solution 3: Radical Initiator (for NBS). If using NBS, the addition of a radical initiator like AIBN (azobisisobutyronitrile) or exposure to UV light can initiate a radical pathway for bromination, which may be less sensitive to steric effects around the carbonyl group.
-
Frequently Asked Questions (FAQs)
Q1: Is there a risk of bromination on the adamantane cage itself?
A1: Under the conditions typically used for α-bromination of ketones (catalytic acid or base), bromination of the adamantane cage is unlikely. Direct bromination of adamantane usually requires harsher conditions, such as neat bromine, often with a Lewis acid catalyst.[10] The α-protons of the methyl ketone are significantly more acidic and therefore more reactive towards bromination under these conditions.
Q2: Can the adamantane cage undergo rearrangement during the bromination reaction?
A2: The adamantane cage is thermodynamically very stable. Rearrangements of the adamantane skeleton are rare and typically require strong acids or conditions that generate a carbocation at a bridgehead position. The conditions for α-bromination of the methyl ketone are generally not severe enough to induce such rearrangements.
Q3: What is the best method for purifying the final product, this compound?
A3: Purification can often be achieved by recrystallization. Solvents such as ethanol or n-heptane have been reported to be effective. If the crude product contains significant amounts of starting material or polybrominated species, column chromatography on silica gel may be necessary.
Q4: How does the steric hindrance of the adamantyl group affect the choice between acid-catalyzed and base-promoted bromination?
A4: The steric hindrance primarily affects the reaction rate. In both mechanisms, there is an approach to the α-carbon. However, the consequences of side reactions are more severe under basic conditions (polybromination and haloform reaction). Therefore, despite a potentially slower rate, acid-catalyzed bromination is generally the preferred method for achieving selective mono-bromination of sterically hindered ketones like 1-adamantyl methyl ketone.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the bromination of 1-adamantyl methyl ketone.
References
- Leonova, E. A., et al. (2014). Reaction of adamantane series olefins with N-bromosuccinimide. Russian Journal of Organic Chemistry, 50(2), 184-191.
- Wikipedia. (n.d.). Haloform reaction.
- Pearson Education. (n.d.). The haloform reaction involves the conversion of methyl ketone to carboxylate ion and haloform. Why do only methyl ketones form haloforms?
- Fokin, A. A., et al. (2015). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 13(34), 9046-9054.
- Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry.
- Al-Zoubi, R. M., & Al-Mughaid, H. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 12(2), 763-775.
- Chemistry Steps. (n.d.). Haloform Reaction.
- Hoek, W., Strating, J., & Wynberg, H. (1966). The synthesis of 1‐ and 2‐alkyladamantanes. Recueil des Travaux Chimiques des Pays-Bas, 85(10), 1045-1053.
- Chemistry LibreTexts. (2022, February 28). Haloform Reaction.
- Smirnov, V. V., et al. (2011). 1-bromoadamantane synthesis method.
- L'Oreal. (1991). Process for the preparation of 1-adamantane derivatives. U.S.
- Stulin, N. V., et al. (1984). Preparation of 1-bromoadamantane and adamantane-1-carboxylic acid from 1-adamantyl nitrate. Pharmaceutical Chemistry Journal, 18(5), 333-335.
- Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
- ChemTube3D. (n.d.). Base-Catalysed Bromination of Ketones - Summary.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Fisher, D. (2016, July 6). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone [Video]. YouTube.
- Lauher, J. (2021, March 25). Bromination of Ketones [Video]. YouTube.
- Bunton, C. A., et al. (1980). Micellar inhibition of SN1 reactions of sterically hindered compounds. Journal of the Chemical Society, Perkin Transactions 2, (9), 1347-1353.
- Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses, 98, 234-250.
- Majerski, Z., & Guberac, S. (1978). 4-protoadamantanone (tricyclo-[4.3.1.03,8]decan-4-one). Organic Syntheses, 58, 108.
- Zhang, Z., et al. (2023). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Journal of the American Chemical Society, 145(38), 21096-21103.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Adamantylation
Welcome to the technical support center for adamantylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of the adamantyl moiety into various molecular scaffolds. The unique steric and electronic properties of the adamantyl group make it a valuable substituent in medicinal chemistry and materials science for enhancing lipophilicity, metabolic stability, and providing a rigid structural anchor.[1] However, its bulkiness and the stability of the adamantyl carbocation can present unique synthetic challenges.[2]
This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during adamantylation experiments.
Core Principles of Adamantylation
Adamantylation reactions typically proceed via an electrophilic substitution mechanism, most commonly a Friedel-Crafts alkylation.[3][4] A Lewis acid or superacid catalyst is used to generate a tertiary adamantyl carbocation from a suitable precursor, such as 1-bromoadamantane, 1-adamantanol, or an adamantyl tosylate.[1][5][6] This electrophile then attacks an electron-rich substrate, like an aromatic ring, to form the desired adamantylated product.[7]
Generalized Reaction Scheme
Caption: Generalized workflow for Friedel-Crafts adamantylation.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
A low yield of the desired product is one of the most common frustrations in synthesis.[8][9] The following Q&A addresses potential causes and solutions.
Q1: My Friedel-Crafts adamantylation of an aromatic compound is giving a very low yield. What are the likely causes?
A1: Several factors can contribute to a low yield in this reaction. Here is a checklist of potential issues and how to address them:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃, FeCl₃, and InBr₃ are extremely sensitive to moisture.[10] Ensure your catalyst is fresh and handled under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Poor Quality Starting Materials: Impurities in your adamantyl precursor or aromatic substrate can interfere with the reaction.[11] Use high-purity, and where necessary, freshly distilled or recrystallized starting materials. Solvents should be anhydrous.[2]
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be too slow to proceed to completion. If it's too high, it can lead to side reactions and decomposition.[10][11] Cautiously increasing the temperature may improve the yield, but monitor for the appearance of byproducts.
-
Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. If the reaction has not reached completion, consider extending the reaction time.[11]
-
Inappropriate Solvent: The choice of solvent is crucial. Non-polar, aprotic solvents like 1,2-dichloroethane or dichloromethane are often effective for Friedel-Crafts reactions.[5][11] In some cases, ionic liquids have been shown to improve yields and selectivity.[5]
Q2: I am attempting to adamantylate a phenol or aniline derivative and observing a complex mixture of products with low yield of the desired compound. What is going wrong?
A2: Phenols and anilines are highly activated substrates, but they can also coordinate with the Lewis acid catalyst, which can deactivate both the catalyst and the substrate.
-
Protecting Groups: The hydroxyl and amino groups can interfere with the reaction. Consider protecting these functional groups before performing the adamantylation.[12][13] For example, a hydroxyl group can be protected as a methoxy or benzyloxy ether, and an amino group can be protected as an amide or carbamate.[14][15]
-
Alternative Catalysts: Strong Lewis acids may be too harsh for these sensitive substrates. Consider using milder catalysts like InBr₃ or triflic acid (TfOH), which have shown success in these types of reactions.[1][5]
-
Reaction Conditions: The reaction conditions may need to be carefully optimized. Lower temperatures and shorter reaction times may be necessary to prevent side reactions like oxidation or polymerization.[16]
Section 2: Side Reactions and Impurities
The formation of unwanted byproducts can complicate purification and reduce the overall yield.
Q3: My reaction is producing a significant amount of a di-adamantylated product. How can I improve the selectivity for the mono-adamantylated product?
A3: The formation of di- and poly-alkylated products is a common issue in Friedel-Crafts alkylation, as the initial alkylation product can be more reactive than the starting material.
-
Stoichiometry: Use a molar excess of the aromatic substrate relative to the adamantylating agent. This will statistically favor mono-substitution.
-
Slow Addition: Adding the adamantylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile and reduce the likelihood of over-alkylation.[2]
-
Catalyst Choice: The choice of catalyst can influence selectivity. Experiment with different Lewis acids to find one that provides the best selectivity for your specific substrate.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.
Q4: I am observing the formation of rearranged products in my reaction. Why is this happening and how can I prevent it?
A4: While the 1-adamantyl carbocation is tertiary and relatively stable, rearrangements can still occur, especially with more complex adamantane derivatives or under harsh reaction conditions.
-
Precursor Choice: Using a precursor that cleanly generates the desired carbocation is key. 1-Bromoadamantane and 1-adamantanol are generally reliable precursors for the 1-adamantyl cation.[5][17] The use of 2-adamantyl precursors can lead to isomerization to the more stable 1-adamantyl cation.[17]
-
Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive catalyst) can sometimes suppress rearrangements.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Friedel-Crafts Adamantylation of an Arene using 1-Bromoadamantane and Indium(III) Bromide [1]
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.2 equivalents) and anhydrous 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).
-
Add indium(III) bromide (InBr₃, 5 mol%) to the solution.
-
In a separate flask, dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Add the 1-bromoadamantane solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Catalyst and Solvent Effects on the Adamantylation of Benzene
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 1-Adamantylbenzene (%) | Reference |
| InBr₃ (5) | 1,2-Dichloroethane | Reflux | 91 | [1] |
| AlCl₃ (10) | Carbon Disulfide | 25 | 85 | [3] |
| TfOH (excess) | Dichloromethane | 25 | 95+ | [5] |
| FeCl₃ (10) | Nitromethane | 25 | 78 | [11] |
digraph "Troubleshooting_Adamantylation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [label="Low Yield or\nSide Products?", shape=ellipse, fillcolor="#FBBC05"]; "Check_Catalyst" [label="Is Catalyst Active & Anhydrous?"]; "Check_Reagents" [label="Are Reagents & Solvents Pure?"]; "Check_Conditions" [label="Are Temp. & Time Optimal?"]; "Check_Stoichiometry" [label="Is Substrate Ratio Correct?"]; "Start" -> "Check_Catalyst"; "Start" -> "Check_Reagents"; "Start" -> "Check_Conditions"; "Start" -> "Check_Stoichiometry"; "Sol_Catalyst" [label="Use fresh, anhydrous catalyst.\nHandle under inert atmosphere.", shape=note, fillcolor="#F1F3F4"]; "Sol_Reagents" [label="Purify starting materials.\nUse anhydrous solvents.", shape=note, fillcolor="#F1F3F4"]; "Sol_Conditions" [label="Systematically vary temp.\nMonitor reaction progress (TLC/GC).", shape=note, fillcolor="#F1F3F4"]; "Sol_Stoichiometry" [label="For mono-alkylation, use\nexcess aromatic substrate.", shape=note, fillcolor="#F1F3F4"]; "Check_Catalyst" -> "Sol_Catalyst"; "Check_Reagents" -> "Sol_Reagents"; "Check_Conditions" -> "Sol_Conditions"; "Check_Stoichiometry" -> "Sol_Stoichiometry"; "Outcome" [label="Improved Yield &\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Catalyst" -> "Outcome"; "Sol_Reagents" -> "Outcome"; "Sol_Conditions" -> "Outcome"; "Sol_Stoichiometry" -> "Outcome";
}
Caption: Troubleshooting flowchart for adamantylation reactions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Derivatization Reactions for Adamantane Compounds.
- BYJU'S. (n.d.).
- Google Patents. (1991).
- BenchChem. (2025).
- The Journal of Organic Chemistry. (2020). Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. [Link]
- PMC - NIH. (2020). Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. [Link]
- PMC - PubMed Central. (2025).
- SciSpace. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- ResearchGate. (2025).
- Mettler Toledo. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Journal of the American Chemical Society. (n.d.). Adamantyloxycarbonyl, a New Blocking Group.
- ResearchGate. (2025). First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid in comparison with other reagents. [Link]
- ChemRxiv. (2023).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An unstrained homoallylic secondary adamantyl toluene-p-sulfonate solvolyses with σ-bond migration to give a protoadamantyl substituted allylic carbenium ion. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- NPTEL. (n.d.). Protecting groups in organic synthesis. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- DergiPark. (n.d.). 2-Adamantil Tosilat Başlatıcısı Kullanılarak 2-Etil-2-Oksazolin Monomerinin Katyonik Halka Açılma Polimerizasyonu. [Link]
- Reddit. (2025). Same reaction as the one in the paper and i get less yield. Why?. [Link]
- PMC - PubMed Central. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. [Link]
- PMC - NIH. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
- Journal of the American Chemical Society. (2021).
- PRISM BioLab. (2023).
- PubMed. (n.d.). Selective para hydroxylation of phenol and aniline by singlet molecular oxygen. [Link]
- PMC - NIH. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
- PMC - NIH. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. [Link]
- PMC - NIH. (2022).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Facile conversion of phenols to anilines. [Link]
- PubChem - NIH. (n.d.).
- ResearchGate. (2025). (PDF)
- Organic Chemistry Portal. (n.d.).
- Macmillan Group - Princeton University. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mt.com [mt.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mazams.weebly.com [mazams.weebly.com]
- 16. Selective para hydroxylation of phenol and aniline by singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Adamantyl Bromomethyl Ketone
Welcome to the technical support center for the purification of 1-Adamantyl bromomethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic building block. Here, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Question 1: What are the most common impurities in a crude sample of this compound?
Answer: Impurities in this compound typically arise from the starting materials or side reactions during its synthesis. Key impurities can include:
-
Unreacted Starting Material: 1-Adamantyl methyl ketone may remain if the bromination reaction does not go to completion.
-
Di-brominated Product: Over-bromination can lead to the formation of 1-Adamantyl dibromomethyl ketone, which can be challenging to separate.[1]
-
Hydrolysis Product: The bromo-ketone is susceptible to hydrolysis, which can form 1-Adamantyl hydroxymethyl ketone, particularly if moisture is present during workup or storage.
-
Solvent Adducts: Depending on the reaction conditions and solvents used, impurities involving the solvent may form. For instance, if THF is used as a solvent, side reactions can occur.[2]
-
By-products from Grignard Reagent Synthesis (if applicable): If the synthesis involves Grignard reagents, tertiary and secondary alcohols can form as undesirable side products.[2]
Question 2: My crude product is an oil and won't crystallize. What should I do?
Answer: Oiling out during recrystallization is a common issue when the crude product has a significant amount of impurities.[3] These impurities can depress the melting point and interfere with crystal lattice formation.
Troubleshooting Steps:
-
Purity Assessment: First, attempt to get a rough estimate of the purity. A quick proton NMR can reveal the presence of major impurities.
-
Initial Purification: If the product is heavily impure, consider a preliminary purification step before recrystallization. Flash column chromatography can be effective in removing a significant portion of the impurities, which may then allow the partially purified product to crystallize.
-
Solvent System Optimization: The choice of solvent is critical for successful recrystallization.[4] Experiment with different solvent systems. For this compound, ethanol and acetone have been reported to be effective.[5] You can also try a co-solvent system (e.g., ethanol/water, acetone/hexane) to fine-tune the solubility.
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.[4]
Question 3: I'm having trouble separating the product from the starting material using column chromatography. What can I do?
Answer: Co-elution of the starting material (1-Adamantyl methyl ketone) and the product (this compound) can occur due to their similar polarities.[3]
Troubleshooting Steps:
-
Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation. Using toluene in the mobile phase has also been suggested for separating lipophilic ketones.[3]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.
-
Monitor by TLC Carefully: Use a dilute solution for spotting on the TLC plate and a suitable stain (e.g., potassium permanganate) to visualize the spots clearly. Ensure the TLC is run in various solvent systems to find the optimal conditions for separation before committing to a column.
Question 4: My purified product has a low melting point and a broad melting range. What does this indicate?
Answer: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The literature melting point for this compound is approximately 76-79°C.[6][7] If your product melts at a lower temperature and over a wider range, it suggests the presence of residual impurities. Further purification, such as another recrystallization or column chromatography, is recommended.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds based on differences in solubility.[4][8]
Principle: The principle is to dissolve the impure solid in a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain in the solution.[4]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent. Ethanol or acetone are good starting points for this compound.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid dissolves completely.[8] Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation:
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point | 76-79 °C[6][7] |
| Purity (by NMR/GC) | >97% |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) to separate compounds based on their differential partitioning between the two phases.
Principle: Compounds with higher polarity will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the product a retention factor (Rf) of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using an inert gas like nitrogen or air) to force the solvent through the column at a faster rate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization:
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 5122-82-7 [chemicalbook.com]
- 6. This compound 97 5122-82-7 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1,2-Disubstituted Adamantane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for adamantane chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists encountering the unique challenges associated with the synthesis of 1,2-disubstituted adamantane derivatives. The inherent stability and structural rigidity of the adamantane cage, while beneficial for applications, pose significant synthetic hurdles. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to navigate these complexities.
Introduction: The Core Challenge of 1,2-Disubstitution
The synthesis of 1,2-disubstituted adamantanes is a formidable task primarily due to the cage's electronic and steric properties. Adamantane possesses two types of C-H bonds: four tertiary (C-H³°) at the bridgehead positions and twelve secondary (C-H²°) at the methylene bridges.[1][2] The bond dissociation energies (BDEs) for these are remarkably similar (~99 kcal/mol for tertiary and ~96 kcal/mol for secondary), making regioselective functionalization difficult, especially for radical-based reactions.[3][4][5] While reactions proceeding through carbocation intermediates strongly favor the more stable tertiary position (C1), targeting the adjacent C2 position to create a 1,2-substitution pattern requires overcoming this inherent reactivity preference.
This guide will explore strategies that circumvent these issues, including directed C–H functionalization and framework rearrangement approaches.
Frequently Asked Questions (FAQs)
Q1: What makes achieving a 1,2-substitution pattern on adamantane fundamentally difficult?
A1: The primary obstacle is achieving regioselectivity. The four bridgehead (tertiary) C-H bonds are electronically favored sites for functionalization in many reactions, particularly those involving carbocation intermediates.[4] Conversely, radical reactions often yield mixtures of 1- and 2-substituted products due to the very small difference in C-H bond dissociation energies.[4][6] Therefore, selectively activating a secondary C-H bond at the C2 position while the more reactive C1 position is present is the central challenge.
Q2: What are the main synthetic routes to 1,2-disubstituted adamantanes?
A2: There are two principal strategies. The first is the direct functionalization of a pre-existing adamantane core, which often requires a directing group to steer reactivity towards the C2 position.[7] The second, and often more versatile, approach involves construction of the adamantane framework itself or using ring expansion/contraction reactions from adamantane homologues like protoadamantane or noradamantane.[8][9][10] These methods build the desired 1,2-substitution pattern into the molecule during the formation of the cage structure.
Q3: Are 1,2-disubstituted adamantane derivatives chiral? How does this impact synthesis?
A3: Yes, any 1,2-disubstituted adamantane derivative is chiral and will exist as a pair of enantiomers.[8] This is a critical consideration for applications in drug development. Consequently, synthetic routes must either employ enantioselective methods to produce a single enantiomer or incorporate a resolution step (e.g., chiral chromatography or crystallization with a chiral resolving agent) to separate the racemic mixture.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing causative explanations and actionable solutions.
Problem 1: My reaction yields an inseparable mixture of 1- and 2-substituted isomers with poor regioselectivity.
-
Probable Cause: You are likely using a non-selective reaction, such as a direct radical halogenation or oxidation, where the small difference in C-H bond strength is insufficient to favor one position significantly.[4][11]
-
Causality: Highly reactive species like hydroxyl or halogen radicals do not sufficiently differentiate between the tertiary and secondary C-H bonds of adamantane, leading to statistical mixtures of products that are often difficult to separate via standard column chromatography due to similar polarities.
-
Solution Strategies:
-
Employ a Directing Group: Attach a directing group (DG) to the C1 position. This DG can coordinate to a transition metal catalyst, positioning it to selectively activate the adjacent C2 C-H bond. This is one of the most effective strategies for direct 1,2-functionalization.[7]
-
Switch to a Framework Synthesis Approach: Consider a protoadamantane-adamantane rearrangement. Synthesizing a substituted protoadamantanone allows for nucleophilic addition, followed by an acid-catalyzed rearrangement that reliably produces a 1,2-disubstituted adamantane scaffold.[8]
-
Biocatalysis: Certain enzymes, like cytochrome P450 monooxygenases, can exhibit high regioselectivity for hydroxylating specific positions on the adamantane core due to the precise orientation of the substrate in the enzyme's active site.[11]
-
Problem 2: My reaction is producing significant amounts of di- and poly-substituted byproducts, lowering the yield of the desired mono-substituted product.
-
Probable Cause: The mono-functionalized adamantane derivative you are forming is more reactive than the starting material under the reaction conditions.
-
Causality: The introduction of a functional group can electronically activate the adamantane cage, making subsequent functionalization reactions faster than the initial one. This is common in oxidation reactions where an initial alcohol product can be further oxidized to a ketone or diol.[4]
-
Solution Strategies:
-
Control Stoichiometry: Use the limiting reagent carefully. Avoid a large excess of the functionalizing reagent.
-
Monitor Reaction Progress: Closely follow the reaction using TLC or GC analysis. Quench the reaction as soon as a significant amount of the desired product has formed and before substantial byproduct formation occurs.
-
Lower Temperature: Reducing the reaction temperature can often increase selectivity and slow down the rate of the secondary (over-reaction) pathway relative to the primary pathway.
-
Problem 3: My directed C-H functionalization reaction has a very low yield or fails completely.
-
Probable Cause: The issue could lie with the directing group, the catalyst, or the reaction conditions.
-
Causality: The directing group may not be coordinating effectively to the metal center, the catalyst may be deactivated, or the C-H activation step itself has a high energy barrier that is not being overcome. Catalyst deactivation can occur due to impurities in reagents or solvents, or sensitivity to air or moisture.[4]
-
Solution Strategies:
-
Verify Reagent and Solvent Purity: Use high-purity, dry solvents and fresh reagents. Ensure all reactions sensitive to air or moisture are conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Screen Catalysts and Ligands: The choice of metal (e.g., Pd, Rh, Ir) and its corresponding ligands is crucial for successful directed C-H activation. A different ligand set may be required to facilitate the catalytic cycle.
-
Optimize Directing Group: The length and geometry of the "leash" connecting the directing group to the adamantane core are critical. If the geometry is incorrect, the catalyst cannot reach the target C-H bond. Consider alternative directing groups.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving a failed 1,2-disubstitution reaction.
Caption: A workflow for troubleshooting adamantane functionalization.
Data Summary Table
The following table compares different strategies for adamantane functionalization, highlighting their impact on regioselectivity.
| Method | Typical Intermediate | Selectivity for C1 (Tertiary) | Selectivity for C2 (Secondary) | Key Considerations |
| Friedel-Crafts Alkylation | Carbocation | Very High (>98%) | Very Low (<2%) | Requires Lewis/Brønsted acids; limited functional group tolerance.[4] |
| Direct Radical Bromination | Radical | Moderate to Low | Moderate to Low | Often results in mixtures of 1- and 2-bromo isomers and dibrominated products.[1] |
| Photoredox Catalysis (HAT) | Radical | High (Catalyst Dependent) | Low | Selectivity can be tuned by the choice of Hydrogen Atom Transfer (HAT) catalyst.[12][13] |
| Directed C-H Activation | Organometallic | Low (DG at C1) | High | Requires synthesis of a substrate with a directing group.[7] |
| Protoadamantane Rearrangement | Carbocation | N/A (forms 1,2-bond) | N/A (forms 1,2-bond) | Powerful method for complex 1,2-disubstituted targets.[8] |
Key Experimental Protocols
Protocol 1: Synthesis of a 1,2-Disubstituted Adamantane via Protoadamantane Rearrangement
This protocol is based on the well-established strategy of rearranging a protoadamantane scaffold to generate the thermodynamically more stable adamantane core, fixing the 1,2-disubstitution pattern in place.[8]
-
Objective: To synthesize a 1-carboxy-2-hydroxyadamantane derivative.
-
Causality: This multi-step synthesis circumvents the regioselectivity problem by building the functionality around a proto-scaffold which then rearranges predictably. The key step is an acid-catalyzed Wagner-Meerwein type rearrangement.
Step 1: Synthesis of Protoadamantanone (Starting materials and specific conditions for this step can be found in the cited literature and depend on the desired substitution).[8]
Step 2: Nucleophilic Addition to Protoadamantanone
-
Under an inert atmosphere (Argon), dissolve protoadamantanone (1.0 eq) in dry THF and cool to -78 °C.
-
Slowly add a solution of the desired nucleophile (e.g., a Grignard reagent or an organolithium, 1.1 eq).
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 3: Acid-Catalyzed Rearrangement
-
Dissolve the crude alcohol from Step 2 in a suitable solvent (e.g., formic acid or a mixture of sulfuric acid in dioxane).
-
Heat the reaction to the required temperature (e.g., 50-100 °C) and stir. The acid protonates the hydroxyl group, which leaves as water, generating a carbocation that initiates the rearrangement to the adamantane framework.
-
Monitor the rearrangement by GC-MS, looking for the disappearance of the protoadamantane intermediate and the appearance of the adamantane product.
-
Once complete, cool the reaction mixture and pour it carefully over ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purify the final 1,2-disubstituted adamantane derivative by column chromatography or recrystallization.
Visualizing the Rearrangement Pathway
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Aqueous Solubility of Adamantane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting advice for a critical challenge in medicinal chemistry: the poor aqueous solubility of adamantane-based compounds. Drawing on established scientific principles and field-proven methodologies, this resource is designed to help you navigate and overcome solubility hurdles in your experimental work.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of adamantane and its derivatives.
Q1: Why are adamantane-based compounds inherently poorly soluble in aqueous media?
A1: The poor aqueous solubility of adamantane derivatives stems from the core adamantane scaffold itself. It is a highly lipophilic, rigid, and symmetrical tricyclic alkane.[1] Its structure, often described as a diamondoid cage, has several key characteristics that hinder dissolution in water:
-
High Lipophilicity: The molecule is composed entirely of carbon and hydrogen atoms, making it extremely nonpolar.[1][2] This hydrophobic nature prevents favorable interactions with polar water molecules.[2] In medicinal chemistry, this property is often exploited to increase a drug's ability to cross lipid-rich biological membranes.[1][3][4]
-
Rigid, Crystalline Structure: Adamantane is a crystalline solid at room temperature with a high melting point of approximately 270 °C.[2][5] The molecules pack efficiently into a stable crystal lattice. For dissolution to occur, significant energy is required to overcome these strong intermolecular forces (lattice energy) and create a cavity in the solvent.
-
High Sublimation Enthalpy: Adamantane readily sublimes, even at room temperature, indicating strong intermolecular forces in the solid state that must be overcome.[5][6] This high enthalpy of sublimation contributes to its low solubility in most solvents.[7][8]
Q2: I've introduced a polar functional group (like an amine in amantadine) to my adamantane core, but the solubility is still not ideal. Why?
A2: While adding polar groups like amines (-NH2) or hydroxyls (-OH) is a primary strategy to improve aqueous solubility, the bulky and overwhelmingly hydrophobic adamantane cage can still dominate the molecule's overall physicochemical profile.[9]
For example, amantadine (1-aminoadamantane) is more soluble in polar solvents than adamantane because the amine group can participate in hydrogen bonding.[9] However, the large, nonpolar surface area of the adamantyl group remains, limiting its overall water solubility. The biological activity of many adamantane derivatives is, in fact, linked to this lipophilicity, which allows them to interact with lipid membranes and hydrophobic pockets of proteins.[1] Therefore, a delicate balance must be struck between improving solubility and retaining the desired pharmacological activity.
Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement
This section provides a series of troubleshooting guides for common experimental challenges, complete with step-by-step protocols and the scientific rationale behind each technique.
Issue 1: My adamantane derivative precipitates out of my aqueous buffer during my assay.
This is a classic sign of exceeding the compound's thermodynamic solubility limit. Several formulation-based strategies can be employed without chemically altering your molecule.
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The nonpolar adamantane moiety can be encapsulated within this cavity, forming a host-guest inclusion complex.[10] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the adamantane derivative.[10]
Workflow for Cyclodextrin-Based Solubility Enhancement
Caption: Workflow for enhancing solubility using cyclodextrins.
Experimental Protocol: Phase Solubility Study
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Equilibration: Add an excess amount of your adamantane compound to each cyclodextrin solution in separate vials. Ensure enough solid is present to achieve saturation.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate mobile phase or solvent, and determine the concentration of the dissolved adamantane compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The slope of this line can be used to determine the complexation efficiency and stability constant.
Troubleshooting:
-
Precipitation upon dilution: The complex may be dissociating. Consider using a cyclodextrin with a higher binding affinity or ensuring the final dilution buffer also contains a low concentration of the CD.
-
Low complexation efficiency: The adamantane moiety may be too large or sterically hindered. Try a different type of cyclodextrin (e.g., γ-cyclodextrin for larger guests) or a chemically modified CD like Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving nonpolar solutes like adamantane derivatives by reducing the energy required to create a solvent cavity for the solute.
Table 1: Common Pharmaceutical Co-solvents
| Co-solvent | Dielectric Constant (Approx.) | Notes |
| Water | 80 | Highly polar |
| Propylene Glycol (PG) | 32 | Common, low toxicity |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Good for a wide range of compounds |
| Ethanol | 24.5 | Volatile, may have biological effects |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solubilizer, but can have toxicity concerns and affect assays |
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your adamantane compound in a pure, water-miscible organic solvent (e.g., 100 mM in DMSO).
-
Serial Dilution: Create a dilution series of your stock solution into your primary aqueous buffer. For example, prepare final concentrations of 1, 5, 10, 20, and 50 µM.
-
Visual Inspection: Observe the solutions immediately and after a set incubation period (e.g., 2 hours) for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the approximate solubility limit in that co-solvent percentage.
-
Optimization: If solubility is still insufficient, repeat the process but prepare the aqueous buffer to already contain a fixed percentage of a co-solvent (e.g., 5% PG, 10% PEG 400) before adding the compound stock.
Troubleshooting:
-
Compound "crashes out": This happens when a DMSO stock is diluted into a purely aqueous buffer, causing rapid precipitation. To mitigate this, use an intermediate dilution step or use a less potent organic solvent like ethanol or propylene glycol for the stock solution.
-
Assay Interference: High concentrations of co-solvents can denature proteins or interfere with assay components. Always run a vehicle control (buffer + co-solvent, no compound) to check for interference. Aim for the lowest co-solvent concentration necessary, typically <5% and often <1% v/v in final assay conditions.
Issue 2: My compound needs to be modified for better intrinsic solubility for in vivo studies.
When formulation strategies are insufficient, chemical modification of the adamantane scaffold itself is the next logical step.
Scientific Rationale: A prodrug strategy involves covalently attaching a polar, ionizable, or water-soluble promoiety to the adamantane drug. This new entity has improved aqueous solubility. Once administered, the promoiety is designed to be cleaved by enzymes in the body (e.g., esterases, phosphatases) to release the active adamantane drug at the site of action.
Decision Logic for Prodrug Moiety Selection
Caption: Decision tree for selecting a prodrug strategy.
Key Considerations:
-
Linker Chemistry: The bond connecting the promoiety must be stable in the formulation but labile enough for in vivo cleavage. Esters and carbamates are common choices.
-
Ionizable Groups: Attaching groups that are ionized at physiological pH (e.g., phosphates, amino acids) can lead to dramatic increases in solubility.
-
Metabolic Stability: The introduction of substituents can sometimes alter the metabolic stability of the adamantane core itself.[11] For instance, adding methyl groups can surprisingly increase water solubility by disrupting crystal packing but may also decrease metabolic stability.[11]
References
- Title: Adamantane Source: Solubility of Things URL:[Link]
- Title: Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals Source: RSC Publishing URL:[Link]
- Title: The adamantane scaffold: Beyond a lipophilic moiety Source: PubMed URL:[Link]
- Title: Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents Source: RSC Publishing URL:[Link]
- Title: Use of the Adamantane Structure in Medicinal Chemistry Source: ResearchG
- Title: Thermodynamic Properties of Adamantane Revisited Source: The Journal of Physical Chemistry B URL:[Link]
- Title: Adamantane Source: Wikipedia URL:[Link]
- Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: PMC - PubMed Central URL:[Link]
- Title: 1-Adamantylamine Source: Solubility of Things URL:[Link]
- Title: Chemical Properties of Adamantane (CAS 281-23-2) Source: Cheméo URL:[Link]
- Title: Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents Source: RSC Publishing URL:[Link]
- Title: Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons Source: ResearchG
- Title: Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals Source: The Royal Society of Chemistry URL:[Link]
- Title: Adamantane derivatives: Pharmacological and toxicological properties (Review)
- Title: Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability Source: PMC - NIH URL:[Link]
- Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI URL:[Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedure for reactions involving 1-Adamantyl bromomethyl ketone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Adamantyl bromomethyl ketone. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My final product is contaminated with a significant amount of a polar, acidic impurity. What is it and how do I prevent it?
Answer:
The most likely contaminant is 1-adamantaneacetic acid , the hydrolysis product of your starting material or product. This compound, like other α-halo ketones, is susceptible to hydrolysis, especially under basic, acidic, or even neutral aqueous conditions if heated or left for extended periods.[1] The bulky adamantyl group does not prevent the electrophilic α-carbon from reacting with water.
Causality & Prevention Strategy:
-
Anhydrous Reaction Conditions: The first line of defense is prevention. Ensure your reaction is performed under strictly anhydrous conditions using properly dried solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
-
Controlled Quenching: When quenching the reaction, avoid adding water directly to a hot reaction mixture. Cool the reaction to room temperature or 0 °C first. If the reaction is basic, consider quenching by pouring it into a cold, dilute solution of a weak acid like ammonium chloride (NH₄Cl) to neutralize the base without creating harsh acidic conditions.
-
Minimized Aqueous Contact: During the work-up, minimize the contact time between your organic product and the aqueous layers. Perform extractions swiftly.[1]
-
Bicarbonate Wash Caution: While a wash with saturated sodium bicarbonate (NaHCO₃) solution is excellent for removing acidic byproducts, prolonged exposure can promote the Favorskii rearrangement or hydrolysis of the starting material.[2] Perform this wash quickly and at a low temperature.
Question 2: My TLC plate shows multiple spots, and I'm struggling to isolate my desired product via column chromatography. What side reactions could be occurring during work-up?
Answer:
A complex product mixture often points to side reactions occurring either during the primary reaction or the work-up. For α-halo ketones, several pathways are possible:
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base (e.g., leftover alkoxide or hydroxide from the reaction), the ketone can undergo rearrangement to form an adamantyl-substituted ester (if an alkoxide is present) or a carboxylic acid salt (if hydroxide is present), which is then protonated during workup.[2] This is initiated by the deprotonation of the α'-hydrogen on the adamantyl cage, a process that is sterically hindered but possible under forcing conditions.
-
Elimination: If your nucleophile or the conditions can also act as a base, you may form the α,β-unsaturated ketone, 1-adamantyl vinyl ketone. This is a common side reaction for α-halo ketones.[3]
-
Epoxidation: With certain nucleophiles, particularly under basic conditions, an intramolecular cyclization can occur to form an epoxide.[4]
Troubleshooting the Work-up:
-
pH Control: Carefully monitor and control the pH during your aqueous extraction. Avoid strongly basic conditions if possible. A neutral water wash followed by a brine wash is often sufficient if the reaction itself did not use a strong acid or base that needs to be neutralized.
-
Temperature Management: Perform all work-up steps, including extractions and washes, at room temperature or below to minimize the rate of potential side reactions.
-
Purification Strategy: If side products are present, a well-planned column chromatography is essential. Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to improve separation. The polarity difference between your desired product, the unreacted ketone, and the more polar elimination or hydrolysis byproducts should allow for effective separation.[1]
Question 3: I observe a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Answer:
Emulsions are common when working with bulky, lipophilic molecules like those containing an adamantyl group. They form when the interface between the aqueous and organic layers is stabilized by reagents, byproducts, or salts.
Solutions:
-
Add Brine: The most common and effective solution is to add a saturated aqueous solution of sodium chloride (brine).[1][5] This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by decreasing the solubility of organic components in the aqueous phase.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break the fine droplets.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate on their own.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
As an α-halo ketone, the molecule possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[6] Due to the inductive effect of the adjacent carbonyl group, the carbon-bromine bond is polarized, making the α-carbon highly susceptible to nucleophilic attack in Sₙ2-type reactions.[6] This makes it an excellent alkylating agent for a wide range of nucleophiles.
Q2: What is a standard protocol for a basic aqueous work-up after a nucleophilic substitution?
Below is a generalized, step-by-step procedure. Always adapt it based on the specific scale and nature of your reaction.
Experimental Protocol: Standard Work-up
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature in a water bath. If the reaction is exothermic, cool to 0 °C in an ice bath.
-
Solvent Dilution: Dilute the reaction mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved in the organic phase and lowers the viscosity.
-
Aqueous Wash 1 (Water or Dilute Acid): Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water (if the reaction was neutral) or a cold 5% HCl solution (if the reaction contains a basic amine that needs to be removed). Shake, allow the layers to separate, and drain the aqueous layer.
-
Aqueous Wash 2 (Bicarbonate): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Be cautious of pressure buildup from CO₂ evolution. Swirl gently before shaking. Separate the layers.
-
Aqueous Wash 3 (Brine): Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This removes the bulk of the dissolved water and helps prevent emulsions.[1][5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.[5]
Q3: What are the essential safety precautions for handling this reagent?
This compound is classified as an irritant to the skin, eyes, and respiratory system.[7] Like many α-halo ketones, it is a lachrymator (tear-inducing). Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: Can I use a bisulfite extraction to purify my product away from unreacted starting material?
A bisulfite extraction is a classical method used to separate aldehydes and some reactive, sterically unhindered ketones from mixtures by forming a water-soluble adduct.[8][9] The ketone in this compound is significantly sterically hindered by the bulky adamantyl cage. Therefore, it is unlikely to react efficiently with sodium bisulfite, making this method generally unsuitable for its separation. Purification via standard column chromatography or recrystallization is the recommended approach.
Data Summary
For reference during purification and characterization, the physical properties of the starting material and its primary hydrolysis byproduct are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₂H₁₇BrO | 257.17[10] | 76-79[7] | Solid |
| 1-Adamantaneacetic acid | C₁₂H₁₈O₂ | 194.27 | 134-136 | Solid |
Work-up Decision Workflow
The following diagram illustrates a logical workflow for the work-up procedure, helping to guide decisions based on the reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
preventing decomposition of 1-Adamantyl bromomethyl ketone during storage
Welcome to the technical support resource for 1-Adamantyl bromomethyl ketone (CAS 5122-82-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As an α-haloketone, this compound possesses inherent reactivity that, while essential for its synthetic utility, also makes it susceptible to degradation if not stored and handled correctly. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The ideal storage conditions are critical for maintaining the compound's purity and preventing decomposition. Based on its chemical structure, the primary degradation risks are hydrolysis and photodegradation.[1][2] We recommend a multi-faceted approach to storage.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3][4] | Reduces the rate of potential decomposition reactions, including hydrolysis and slow thermal degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) or Desiccator | Minimizes contact with atmospheric moisture, which can cause hydrolysis to 1-adamantyl hydroxymethyl ketone and hydrogen bromide (HBr). |
| Light | Protect from Light (Amber Vial/Dark) | The ketone functional group makes the molecule susceptible to photodegradation via Norrish-type reactions upon exposure to UV light.[1][2][5] |
| Container | Tightly Sealed, Chemically Inert | Prevents moisture ingress and ensures no reaction with the container material. Glass is preferred. |
Q2: My this compound has developed a yellowish or brownish tint. What does this mean, and can I still use it?
A2: A change in color from the expected white or off-white solid is a primary visual indicator of decomposition.[3] This discoloration is often due to the slow release of bromine or the formation of complex, colored byproducts from side reactions. The material's purity is compromised. Before use, you must assess its purity via methods like Thin-Layer Chromatography (TLC), melting point analysis, or NMR spectroscopy. If the impurities are minor, purification by recrystallization may be sufficient. However, significant discoloration suggests extensive degradation, and using the material without purification could lead to failed reactions and difficult-to-separate byproducts.
Q3: I noticed a sharp, irritating smell when opening the container. What is causing this?
A3: this compound is a lachrymator, but a change to a more pungent, acidic odor strongly suggests the presence of hydrogen bromide (HBr) gas. HBr is a byproduct of hydrolysis, which occurs when the compound reacts with water. This indicates that the container seal has been compromised or the material was exposed to moisture. The presence of HBr confirms that a portion of your material has decomposed to 1-adamantyl hydroxymethyl ketone. Always handle the compound in a well-ventilated fume hood.
Q4: How does the adamantane group affect the stability of this α-haloketone?
A4: The adamantane cage itself is exceptionally rigid and thermally stable.[6][7][8] This inherent stability is a key feature of adamantane derivatives.[8] However, the reactivity of this compound is dominated by the α-haloketone functional group. The carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack.[9][10] While the bulky adamantane structure can sterically hinder some reactions, it does not prevent the primary decomposition pathways like hydrolysis or photodegradation that are characteristic of α-haloketones.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides systematic procedures to diagnose and address common problems associated with the storage and handling of this compound.
Visualizing the Problem: Key Decomposition Pathways
The two most common non-synthetic decomposition pathways during storage are hydrolysis and photodegradation. Understanding these mechanisms is key to preventing them.
Caption: Major decomposition pathways for this compound.
Problem 1: Melting Point is Depressed and Broad
-
Symptom: The observed melting point is significantly lower than the literature value of 76-79°C and occurs over a wide range (e.g., 65-72°C).[3][11][12]
-
Underlying Cause: The presence of impurities, most commonly the hydrolysis product (1-adamantyl hydroxymethyl ketone), disrupts the crystal lattice, leading to melting point depression. This is a classic indicator of a non-pure substance.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure solid sample.
Problem 2: Inconsistent Results or Low Yield in Subsequent Reactions
-
Symptom: Reactions using the stored this compound give lower-than-expected yields, or produce unexpected side products.
-
Underlying Cause: The actual concentration of the starting material is lower than calculated due to the presence of non-reactive impurities (like the hydrolysis product). Alternatively, byproducts like HBr can interfere with base-sensitive reactions. As an α-haloketone, it is highly reactive with nucleophiles, and its purity is paramount for predictable outcomes.[9][13][14]
-
Solution:
-
Re-confirm Purity: Do not assume the material is pure, even if it looks acceptable. Perform a quick purity check using TLC (Protocol 1) or NMR.
-
Purify Before Use: If impurities are detected, recrystallize the material (Protocol 2). This is the most reliable way to ensure you are starting with a pure compound.
-
Stoichiometry Adjustment: If purification is not feasible and the impurity level is known (e.g., from qNMR), you may adjust the stoichiometry of your reagents accordingly. However, this is not recommended as impurities may still interfere with the reaction.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Objective: To quickly visualize the number of components in your sample.
-
Materials:
-
TLC Plate (Silica Gel 60 F254)
-
TLC development chamber
-
Sample of this compound dissolved in a small amount of dichloromethane or ethyl acetate.
-
Mobile Phase: A non-polar solvent system is recommended. Start with 9:1 Hexanes:Ethyl Acetate.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
-
-
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm and letting the atmosphere saturate.
-
Using a capillary tube, spot a small amount of your dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp. The ketone will quench the fluorescence, appearing as a dark spot. Circle any visible spots.
-
For further visualization, dip the plate in a KMnO₄ stain and gently heat with a heat gun. Organic compounds will appear as yellow/brown spots on a purple background.
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. The hydrolysis product (more polar) will have a lower Rf value (travel less far up the plate) than the parent compound.
Protocol 2: Purification by Recrystallization
-
Objective: To remove impurities from a solid sample of this compound.
-
Safety Note: This compound is a lachrymator and irritant.[12] Perform all steps in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent. Methanol or ethanol are often effective.[3]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Do not add excessive solvent; you want a saturated solution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the top of the flask will slow the cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Allow the crystals to dry completely under vacuum.
-
Confirm the purity of the recrystallized product using melting point analysis and TLC.
-
References
- Selective photodegradation of ketone-based polymers. ChemRxiv.
- Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society.
- Technical Support Center: Reactions Involving α-Haloketones. Benchchem.
- In-Depth Technical Guide: Thermal Stability and Decomposition of 1-(Bromomethyl)adamantane. Benchchem.
- Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradi
- Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation.
- A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers. Benchchem.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Linear Polyethylene with Ketone Groups for Photodegradability: Higher Efficiency with Side-Chain Carbonyls than In-Chain. ACS Macro Letters.
- Influence of thermal treatment on thermal properties of adamantane deriv
- Nucleophilic substitution reactions of α-haloketones: A comput
- Adamantane. Wikipedia.
- This compound | 5122-82-7. ChemicalBook.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
- 1-(Bromomethyl)adamantane 97 | 14651-42-4. Sigma-Aldrich.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
- This compound 97 | 5122-82-7. Sigma-Aldrich.
- α-Halo ketone. Wikipedia.
- Synthesis of a-Halomethyl Ketones: Oxidative Hydrolysis of Vinyl Halides. ElectronicsAndBooks.com.
- This compound. ChemBK.
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
- Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. RSC Publishing.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
- SAFETY DATA SHEET: 1-(Bromomethyl)adamantane. Fisher Scientific.
- Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone). PubMed.
- Synthesis of ketones by hydrolysis, deprotection, or oxid
- Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketones and Aldehydes. YouTube.
- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- New thermal decomposition pathway for TATB.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5122-82-7 [chemicalbook.com]
- 4. 1-(Bromomethyl)adamantane 97 14651-42-4 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. This compound 97 5122-82-7 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
Technical Support Center: TLC Monitoring of Reactions with 1-Adamantyl Bromomethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantyl bromomethyl ketone is a key building block in medicinal chemistry and materials science due to the unique properties conferred by the rigid, lipophilic adamantane cage.[1] Monitoring the progress of reactions involving this α-haloketone is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, inexpensive, and provides real-time qualitative information about the reaction mixture.
This guide provides a comprehensive technical resource for researchers using TLC to monitor reactions with this compound. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions, combining theoretical principles with practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: Why is TLC monitoring particularly important for reactions with this compound?
A1: this compound is a reactive molecule, often participating in nucleophilic substitution reactions.[2] However, as an α-haloketone, it can also be susceptible to side reactions such as elimination or rearrangement pathways.[3] TLC allows for the direct visualization of the consumption of the starting material and the appearance of the product(s), as well as any byproducts. This real-time monitoring is critical for preventing over-reaction, degradation of products, and for optimizing yields.
Q2: What is a good starting point for a TLC solvent system for this compound?
A2: A good starting point is a mixture of a non-polar and a moderately polar solvent. For many neutral organic molecules, a combination of hexanes and ethyl acetate is effective.[4] Given the non-polar nature of the adamantane cage and the polar ketone and bromide functionalities, a solvent system of 20-30% ethyl acetate in hexanes is a reasonable starting point. The goal is to achieve an Rf value for the starting material of approximately 0.3-0.4, which generally provides good separation from both more polar products and less polar byproducts.[5]
Q3: How can I visualize this compound and its derivatives on a TLC plate? They are not UV-active.
A3: The adamantane cage lacks a chromophore, meaning it does not absorb UV light at 254 nm.[6] Therefore, visualization requires chemical staining. Several stains are effective:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, general-purpose oxidizing stain.[7] Ketones can be oxidized, and many other functional groups that might be introduced during the reaction will also be visualized. Spots typically appear as yellow-brown on a purple background.[6]
-
p-Anisaldehyde Stain: This stain is particularly good for carbonyl compounds and alcohols, often giving a range of colors for different spots, which can be diagnostically useful.[8]
-
Phosphomolybdic Acid (PMA) Stain: A very universal and sensitive stain that visualizes a wide range of organic compounds.[9] It typically produces blue-green spots on a lighter background upon heating.[10]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method. Iodine forms colored complexes with many organic compounds, appearing as brown spots. This method is semi-destructive, and the spots may fade over time.
Q4: How do I prepare and run a TLC plate for reaction monitoring?
A4: A standard procedure involves a three-lane spotting pattern on the TLC plate:
-
Lane 1 (Reference): A diluted sample of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then, on top of the same spot, apply a sample of the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product Rf is very close to the starting material Rf.
-
Lane 3 (Reaction Mixture): A sample taken directly from your reaction.
Develop the plate in a chamber saturated with your chosen solvent system. Once the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and dry the plate before visualization.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Chamber: Add your chosen eluent (e.g., 20% ethyl acetate in hexanes) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three small, equidistant points on this line for spotting.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the leftmost mark.
-
Apply a spot of the starting material to the center mark.
-
Carefully withdraw a small aliquot from your reaction mixture and spot it on the rightmost mark and on top of the starting material spot in the center (the co-spot).
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to fully evaporate.
-
Visualize: View the plate under a UV lamp (to check for any UV-active impurities or products) and then use an appropriate chemical stain (e.g., potassium permanganate) to visualize the spots. Circle the spots with a pencil.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No spots are visible after staining. | 1. The sample is too dilute. 2. The compound is volatile and evaporated from the plate. 3. The chosen stain is not suitable for your compounds. | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. This is less likely for adamantane derivatives but consider minimizing heating time during visualization. 3. Try a more universal stain like phosphomolybdic acid or potassium permanganate. |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample was applied in a very polar solvent that diffused into a large spot on the baseline. | 1. Dilute the sample before spotting.[7] 2. Add a small amount of a polar modifier to your eluent (e.g., a few drops of methanol or acetic acid). 3. Ensure the spotting solvent has evaporated completely before developing the plate. |
| The Rf value is too high (spots near the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexanes).[5] |
| The Rf value is too low (spots near the baseline). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).[5] |
| Reactant and product spots are not well-separated. | The polarity difference between the reactant and product is small. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. |
Visual Workflows and Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC problems.
References
- University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry.
- UCLA. TLC Stains. Department of Chemistry & Biochemistry.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
- ChemBAM. TLC stains.
- University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- University of California, Irvine. TLC Visualization Methods.
- University of Colorado Boulder. Stains for Developing TLC Plates. Department of Chemistry.
- Kolektiv autorů. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Nichols, L. Visualizing a TLC plate. YouTube. 2021.
- Analytical Chemistry. METHODS OF VISUALIZATIONS IN TLC. YouTube. 2023.
- University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online.
- Alkali Scientific. This compound, 1 X 5 g (149292-5G). Product Page.
- Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
- Qu, T., et al.
- National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. 2023.
- NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions.
- Washington State University. Monitoring Reactions by TLC.
- Chemistry LibreTexts. 2.3B: Uses of TLC.
- National Institutes of Health.
Sources
- 1. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Home Page [chem.ualberta.ca]
- 3. TLC stains [reachdevices.com]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. Magic Formulas [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Navigating Steric Hindrance in Adamantane Reactions
Welcome to the technical support center for adamantane chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the unique challenges posed by the sterically hindered adamantane scaffold. The rigid, cage-like structure of adamantane, while imparting desirable properties like lipophilicity and thermal stability, often complicates functionalization.[1][2][3] This resource provides actionable solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions on the adamantane core so challenging?
A1: The primary challenge lies in the steric hindrance and the high strength of its C-H bonds.[4] The adamantane cage has two types of carbon-hydrogen bonds: tertiary C-H bonds at the four bridgehead positions and secondary C-H bonds at the six methylene bridge positions.[5] The bond dissociation energies are high, approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary C-H bonds, requiring potent catalytic systems or high-energy intermediates for activation.[4] Furthermore, the bulky, three-dimensional structure can physically block the approach of reagents to the reactive sites.[6][7]
Q2: Which positions on the adamantane ring are most reactive?
A2: In general, the tertiary (bridgehead) positions are more reactive, especially in electrophilic and radical reactions.[1][5] This is due to the greater stability of the resulting tertiary carbocation or radical intermediates compared to their secondary counterparts.[1][8] However, achieving high selectivity between the tertiary and secondary positions can be a significant challenge, often leading to product mixtures.[1][4]
Q3: My adamantane functionalization is resulting in a low yield. What are the common causes?
A3: Low yields in adamantane reactions can stem from several factors:
-
Steric Hindrance: The bulky adamantane cage can slow down reaction kinetics by impeding the approach of reactants and catalysts.[6]
-
Catalyst Inactivation: Many reactions require sensitive catalysts that can be inactivated by moisture or oxygen.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, solvent, or reactant stoichiometry can significantly reduce yield.[6]
-
Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.[6]
Troubleshooting Guides for Specific Adamantane Reactions
This section provides detailed troubleshooting for common reactions where steric hindrance is a primary obstacle.
Electrophilic Halogenation (e.g., Bromination)
Electrophilic substitution, particularly halogenation, is a fundamental method for functionalizing adamantane. However, controlling the degree and position of substitution can be challenging.
Problem: Poor selectivity and formation of polyhalogenated products in adamantane bromination.
Underlying Cause: While the first bromination preferentially occurs at a tertiary position, subsequent substitutions can be difficult to control, especially in the presence of a Lewis acid catalyst, which is often used to increase the reaction rate.[5]
Troubleshooting Strategy:
-
Catalyst-Free Conditions: For monosubstitution, boiling adamantane with molecular bromine without a catalyst can yield 1-bromoadamantane.[5]
-
Precise Stoichiometry: Carefully control the molar ratio of bromine to adamantane. An excess of bromine, especially with a Lewis acid, will promote multiple substitutions.[5]
-
Reaction Time and Temperature: Monitor the reaction closely. Shorter reaction times and lower temperatures can favor the monosubstituted product.
Experimental Protocol: Selective Synthesis of 1-Bromoadamantane [9]
-
In a suitable reaction flask, combine 10.0 g (0.0734 mol) of adamantane with 24 mL of liquid bromine.
-
Heat the mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue for an additional 3 hours.
-
Allow the reaction to cool to room temperature overnight.
-
Purify the crude product by distillation or recrystallization to obtain 1-bromoadamantane.
Data Summary: Comparison of Brominating Agents for Adamantane
| Brominating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield of 1-Bromoadamantane | Reference |
| Elemental Bromine | None | 85-110 | 9 | High | [9] |
| 1,3-dibromo-5,5-dimethylhydantoin | Trichloromethane | 65-70 | 24-36 | Good | [9] |
| Bromotrichloromethane | Mo(CO)₆ | 140-160 | 5-10 | Moderate to Good | [9] |
Diagram: Decision-Making Workflow for Adamantane Bromination
Caption: Workflow for selecting conditions for adamantane bromination.
Free-Radical Reactions
Free-radical reactions offer an alternative pathway to functionalize adamantane, often with different selectivity compared to ionic reactions.[2]
Problem: Low regioselectivity in free-radical C-H functionalization.
Underlying Cause: While radical reactions often favor the tertiary position, the energy difference between the tertiary and secondary adamantyl radicals is not always large enough to ensure high selectivity, leading to mixtures of 1- and 2-substituted products.[10][11] The selectivity can be highly dependent on the nature of the radical species and the reaction conditions.[10][12]
Troubleshooting Strategy:
-
Catalyst Selection: For radical C-H alkylation, a dual-catalyst system with an iridium-based photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst can provide excellent selectivity (>20:1) for the tertiary position.[4][13]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the radical intermediates.
-
Protecting Groups: If other reactive sites are present in a substituted adamantane, consider using protecting groups to prevent unwanted side reactions.
Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane [4]
-
In an oven-dried Schlenk tube, add adamantane (1.5–2.0 equivalents), an iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, 1–2 mol%), and a HAT catalyst (e.g., a quinuclidine derivative, 5–10 mol%).
-
Add the alkene coupling partner (1.0 equivalent).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.
-
Stir the mixture vigorously at room temperature while irradiating with a blue LED lamp (e.g., 456 nm).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Diagram: Troubleshooting Low Yield in Photocatalytic C-H Activation
Caption: Troubleshooting flowchart for low yield in adamantane C-H activation.
Nucleophilic Substitution at the Bridgehead
Nucleophilic substitution at the bridgehead of adamantane is notoriously difficult due to the geometry of the adamantane cage.
Problem: Failure of SN2 and difficulty with SN1 reactions at the bridgehead position.
Underlying Cause: The rigid cage structure of adamantane prevents the backside attack required for an SN2 reaction.[14] While an SN1 reaction is possible through the formation of a bridgehead carbocation, this can be a high-energy process.[14]
Troubleshooting Strategy:
-
Promote Carbocation Formation: Use a good leaving group (e.g., bromide, tosylate) and a polar, non-nucleophilic solvent to stabilize the bridgehead carbocation.
-
Lewis Acid Catalysis: A Lewis acid can assist in the departure of the leaving group, facilitating the formation of the carbocation.
-
Consider Alternative Mechanisms: For certain transformations, radical-mediated reactions (SRN1 mechanism) can be an effective alternative for introducing nucleophiles at the bridgehead.
Carboxylation of Adamantane (Koch-Haaf Reaction)
The Koch-Haaf reaction is a classic method for introducing a carboxylic acid group at a tertiary position of an alkane.
Problem: Low yield and formation of side products in the carboxylation of adamantane.
Underlying Cause: The reaction requires a strong acid (typically sulfuric acid) to generate the adamantyl cation, which then reacts with carbon monoxide (often generated in situ from formic acid).[15] The strongly acidic conditions can lead to side reactions, and the concentration of the acid is critical.[16][17]
Troubleshooting Strategy:
-
Acid Concentration: The concentration of sulfuric acid is crucial. Concentrations below 95% can significantly slow down the reaction and reduce the yield.[17]
-
Temperature Control: The reaction is typically carried out at a controlled temperature (e.g., 17–25°C) to minimize side reactions.[17]
-
Reagent Purity: The purity of the formic acid and other reagents is important for optimal results.
Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid [15][17]
Caution: This reaction produces carbon monoxide, a toxic gas, and should be performed in a well-ventilated fume hood.
-
In a three-necked flask, combine 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.
-
Slowly add a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid, maintaining the temperature between 17–25°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolate the crude product by filtration and purify by recrystallization.
References
- Wikipedia. (n.d.). Adamantane.
- Císařová, I., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
- Ryabov, A. D., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
- Royal Society of Chemistry. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry.
- American Chemical Society. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis.
- ResearchGate. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.
- Royal Society of Chemistry. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- Chinese Journal of Energetic Materials. (2017). Review on Synthesis of Halogenated Adamantane Derivatives.
- Semantic Scholar. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.
- National Center for Biotechnology Information. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC.
- Taylor & Francis Online. (n.d.). New Synthesis of Mono-Halogenated Adamantanes.
- ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.
- ResearchGate. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- American Chemical Society. (2006). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters.
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.
- American Chemical Society. (2013). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules.
- ResearchGate. (n.d.). Catalysts Containing the Adamantane Scaffold.
- American Chemical Society. (1972). Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1.
- American Chemical Society. (n.d.). Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1- and 2-adamantyl radicals.
- American Chemical Society. (n.d.). Free-radical substitution on adamantane.
- Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science.
- American Chemical Society. (n.d.). Adamantyloxycarbonyl, a New Blocking Group. Preparation of 1-Adamantyl Chloroformate1.
- National Center for Biotechnology Information. (2024). Tuning the Energy Levels of Adamantane by Boron Substitution.
- YouTube. (2016). NGP in free radicals and bridgehead systems (CHE).
- YouTube. (2023). A New Bioisostere of Adamantane.
- ResearchGate. (2022). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane.
- American Chemical Society. (n.d.). Some Reactions of Adamantane and Adamantane Derivatives.
- Russian Chemical Reviews. (1999). Reactions of adamantanes in electrophilic media.
- American Chemical Society. (1983). Competitive and regiospecific bridgehead substitution in electrophilic oxidation reactions of homoadamantane.
- University of Wisconsin-Platteville. (n.d.). adamantanes.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- SynArchive. (n.d.). Protecting Groups List.
- MDPI. (2024). Tuning the Energy Levels of Adamantane by Boron Substitution.
- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 1-Adamantyl Bromomethyl Ketone Synthesis
Welcome to the technical support center for the synthesis of 1-Adamantyl bromomethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your success from the bench to pilot scale.
Introduction
This compound, also known as 1-(bromoacetyl)adamantane, is a key bicyclic building block in medicinal chemistry and materials science.[1][2] Its rigid adamantane cage imparts unique lipophilic and steric properties to target molecules. While several synthetic routes exist, scaling up the production of this α-bromoketone presents distinct challenges, from controlling selectivity to ensuring safety and purity. This guide will address common issues encountered during synthesis and provide practical, field-proven solutions.
Core Synthesis Pathways
Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scale, and safety considerations.
-
Direct α-Bromination of 1-Adamantyl Methyl Ketone: This is often the most direct route, typically involving the reaction of 1-adamantyl methyl ketone with a brominating agent like N-Bromosuccinimide (NBS).[3][4]
-
Arndt-Eistert Homologation of Adamantane-1-carboxylic acid: This classic method involves converting adamantane-1-carbonyl chloride to the desired α-bromoketone via a diazoketone intermediate formed with diazomethane.[5][6] Due to the hazardous nature of diazomethane, this route is often less favored, especially at larger scales.[5][7]
Workflow for Synthesis via Direct Bromination
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the α-Bromination Step
Question: I am experiencing a significantly lower than expected yield after the bromination of 1-adamantyl methyl ketone with NBS. What are the potential causes and how can I improve it?
Answer: Low yields in α-bromination reactions are a common issue, often stemming from a combination of factors.[8][9] Let's break down the likely culprits and solutions.
Causality & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Literature suggests refluxing for around 2 hours.[3]
-
Temperature Control: Maintain a consistent reflux temperature. Fluctuations can slow down the reaction rate.[9]
-
-
-
Suboptimal Initiation (for radical pathways): If the reaction relies on a radical mechanism, improper initiation is a common failure point.
-
Troubleshooting:
-
Radical Initiator: While some α-brominations of ketones can be acid-catalyzed, NBS reactions can also proceed via a radical pathway, especially under UV irradiation or with a radical initiator like AIBN or benzoyl peroxide.[4] Ensure your initiator is fresh and added in the correct catalytic amount.
-
Light Source: If using photo-initiation, ensure the light source is of the appropriate wavelength and intensity.
-
-
-
Impure Reagents: The quality of your reagents, especially NBS, is critical.
-
Troubleshooting:
-
NBS Purity: Old or impure NBS can contain succinimide and HBr, which can lead to unwanted side reactions.[10] It is best practice to use freshly recrystallized NBS.
-
Solvent Quality: Ensure your solvents are anhydrous, as water can interfere with the reaction.
-
-
-
Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.
-
Troubleshooting:
-
Dibromination: The formation of a dibrominated product is a common side reaction. This can be minimized by using a stoichiometric amount of NBS (1.0 to 1.1 equivalents).[10] Adding the NBS portion-wise can also help maintain a low concentration of the brominating agent and favor mono-bromination.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. A mixture of petroleum ether and methanol has been reported to be effective.[3]
-
-
| Parameter | Recommendation | Rationale |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the formation of dibrominated byproducts.[10] |
| Reaction Monitoring | TLC | Ensures the reaction is run to completion, avoiding premature workup.[9] |
| NBS Quality | Freshly recrystallized | Prevents side reactions caused by impurities like HBr.[10] |
| Temperature | Consistent Reflux | Ensures a steady reaction rate.[3] |
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My crude product shows multiple spots on TLC, and I'm having difficulty isolating the pure this compound by recrystallization. What are these impurities and how can I improve purification?
Answer: The presence of multiple products indicates competing side reactions. Identifying these impurities is the first step to optimizing the reaction and purification protocol.
Causality & Solutions:
-
Common Impurities:
-
Unreacted Starting Material: 1-adamantyl methyl ketone.
-
Dibrominated Product: 1-adamantyl dibromomethyl ketone.
-
Succinimide: A byproduct from the reaction with NBS.
-
Byproducts from Precursor Synthesis: If the starting ketone was not pure, impurities like 1-adamantylmethanol or tertiary alcohols from the Grignard reaction could be present.[11]
-
-
Optimizing the Reaction to Minimize Impurities:
-
Control Stoichiometry: As mentioned, using a slight excess of the ketone relative to NBS can help consume all the brominating agent and reduce dibromination.
-
Purify the Starting Ketone: Ensure the 1-adamantyl methyl ketone is of high purity before starting the bromination.
-
-
Improving Purification:
-
Filtration: After the reaction, the succinimide byproduct often precipitates and can be removed by filtration.[3]
-
Recrystallization: This is the most common method for purifying the final product.
-
Solvent Screening: The choice of solvent is crucial. Ethanol is a commonly reported solvent for recrystallization.[3] If you are still seeing impurities, consider a solvent screen with other alcohols (e.g., isopropanol) or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Rapid cooling can trap impurities in the crystal lattice. If the product oils out, try using a different solvent or a more dilute solution.
-
-
Logical Flow for Troubleshooting Impurities
Caption: A decision-making workflow for addressing product impurities.
Issue 3: Safety and Handling Concerns on a Larger Scale
Question: We are planning to scale up the synthesis. What are the major safety concerns and how should we mitigate them?
Answer: Scaling up any chemical process introduces new safety challenges. For this synthesis, the primary concerns are the handling of brominating agents and potential thermal runaways.
Causality & Solutions:
-
Handling of N-Bromosuccinimide (NBS):
-
Hazards: NBS is an irritant to the eyes, skin, and respiratory system.[12][13]
-
Mitigation:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. When handling larger quantities of the powder, a dust mask or respirator is recommended.[13]
-
Ventilation: Work in a well-ventilated fume hood.
-
Storage: Store NBS away from moisture and heat.
-
-
-
Thermal Management:
-
Hazards: α-Bromination reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
-
Mitigation:
-
Controlled Addition: Add the brominating agent (NBS) in portions or as a solution via an addition funnel to control the reaction rate and temperature.
-
Cooling: Have an ice bath or cooling system ready to manage any temperature spikes.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
-
-
Alternative Route - Diazomethane:
-
Hazards: If considering the Arndt-Eistert route, be aware that diazomethane is highly toxic and explosive.[5][7] Its use is generally avoided in industrial settings without specialized equipment.
-
Mitigation: Unless you have extensive experience and the proper engineering controls (e.g., continuous flow reactors), the direct bromination route with NBS is the safer option for scale-up.
-
Frequently Asked Questions (FAQs)
Q1: Can I use liquid bromine instead of NBS? A1: Yes, liquid bromine can be used for α-bromination, often with an acid catalyst.[14] However, NBS is generally preferred because it is a solid and easier to handle, providing a low, constant concentration of Br₂ which can improve selectivity and reduce the formation of dibrominated byproducts.[15]
Q2: What is the expected melting point of pure this compound? A2: The literature reported melting point is typically in the range of 76-79 °C.[12][13] A broad melting range can be an indication of impurities.
Q3: My reaction seems to stall before all the starting material is consumed. Why might this be happening? A3: This could be due to the degradation of your initiator (if using a radical pathway) or insufficient catalyst. It could also indicate that the NBS has been consumed or has degraded due to moisture. Re-check the purity of your reagents and ensure anhydrous conditions.
Q4: Is it possible to use a continuous flow reactor for this synthesis? A4: Yes, continuous flow microreactors are an excellent option for scaling up α-bromination reactions.[16] They offer superior control over temperature, reaction time, and stoichiometry, which can lead to higher yields, better selectivity, and improved safety, especially when dealing with exothermic or hazardous reactions.[16]
References
- Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Organic Syntheses. (n.d.). Diazomethane.
- Ferreira, V. F., & Portilla, J. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5676. ([Link])
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Google Patents. (n.d.). Process for the preparation of 1-adamantane derivatives.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- ChemBK. (n.d.). This compound.
- Wikipedia. (n.d.). 1-Bromoadamantane.
- Wiles, C., & Watts, P. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry, 2(3), 87-91. ([Link])
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. ([Link])
- Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. ([Link])
- Google Patents. (n.d.). 1-bromoadamantane synthesis method.
- Norwegian Journal of development of the International Science. (2025). SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE. 166, 19. ([Link])
- Beutner, G. L., & MacMillan, D. W. C. (2009). Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides. Angewandte Chemie International Edition, 48(49), 9333-9336. ([Link])
- Coley, C. W., Green, W. H., & Jensen, K. F. (2019). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Central Science, 5(3), 407-415. ([Link])
- E3S Web of Conferences. (2023). Continuous synthesis and transformation of diazomethane. 385, 04024. ([Link])
- Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. ([Link])
- Jagatheesan, R., Ramesh, P., & Sambathkumar, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
- Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one).
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Ferreira, V. F., & Portilla, J. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5676. ([Link])
- Organic Syntheses. (n.d.). Tri-(1-adamantyl)phosphine.
- Reddit. (2022, April 24). Alpha halogenation of ketones in presence of alkynes [Online forum post]. r/Chempros. ([Link])
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]
- 3. This compound | 5122-82-7 [chemicalbook.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 12. chembk.com [chembk.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Hazardous Decomposition of 1-Adamantyl Bromomethyl Ketone
Document ID: TSC-2026-01-ABK-HAZ
Introduction
Welcome to the Technical Support Center guide for 1-Adamantyl bromomethyl ketone (ABK). As a highly reactive α-bromoketone, ABK is a valuable synthetic building block, particularly in pharmaceutical research due to the unique properties conferred by the bulky adamantane cage. However, its utility is matched by its potential for hazardous decomposition. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the associated hazards and to offer clear, actionable protocols for safe handling, troubleshooting unexpected reactions, and managing decomposition events. Our focus is on the causality behind experimental choices to ensure a self-validating system of laboratory safety.
Section 1: Understanding the Hazard - The Chemistry of Decomposition
This compound, like other α-haloketones, possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1][2] This bifunctional reactivity is the source of its synthetic utility and its inherent instability.
Primary Decomposition Pathway: Hydrolysis
The most common decomposition route, especially in the presence of trace moisture, is hydrolysis. The electron-withdrawing effect of the adjacent carbonyl group makes the C-Br bond highly polarized and susceptible to nucleophilic attack.[2]
-
Mechanism: Water acts as a nucleophile, attacking the α-carbon and displacing the bromide ion. This results in the formation of 1-Adamantyl hydroxymethyl ketone and hydrobromic acid (HBr).
-
Hazard: The primary hazardous product is hydrobromic acid (HBr) , a strong, corrosive acid that can be released as a toxic gas, especially if the reaction generates heat.[3] HBr gas is severely irritating to the eyes, skin, and respiratory system.[4]
Secondary and Thermal Decomposition
Under thermal stress or in the presence of certain reagents, other decomposition pathways can occur. While the adamantane structure itself is generally stable, the functional groups are not.[5][6][7]
-
Hazardous Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and additional hydrogen halides.[8][9]
-
Lachrymatory Byproducts: Although not as potent as smaller molecules like bromoacetone, α-bromoketones are known lachrymators (tear-producing agents).[10] This effect is mediated by the compound's ability to act as an alkylating agent, reacting with proteins in the cornea.[10]
Visualizing Decomposition
The following diagram illustrates the primary hydrolysis pathway leading to the formation of hazardous HBr.
Caption: Fig. 1: Primary hydrolysis of ABK.
Section 2: Troubleshooting Guide & Proactive Management
This section is formatted as a series of questions and answers to address specific issues you may encounter.
Storage & Handling
Q1: I just received a new bottle of this compound. The solid has a yellowish tint and a sharp, acidic smell. Is it safe to use?
A1: Caution is advised. A pure sample of ABK should be a white to off-white solid. A yellowish tint and a sharp, acidic odor strongly suggest partial decomposition and the presence of HBr and potentially other chromophoric impurities.
-
Causality: The acidic smell is a direct indicator of HBr formation via hydrolysis from atmospheric moisture. The color change indicates the formation of degradation byproducts.
-
Recommended Action:
-
Do NOT use in a reaction where stoichiometry is critical. The purity is compromised.
-
Perform a qualitative test for acidity. In a fume hood, carefully open the container. Wave your hand over the opening to waft vapors towards your nose (do not inhale directly). An acidic smell is a positive sign of decomposition. You can also use a damp pH strip held over the opening (do not touch the solid); a pH shift towards acidic confirms HBr.
-
Consider purification or disposal. Purification by recrystallization may be possible, but this must be weighed against the hazards of handling the decomposing material. If in doubt, treat the entire container as hazardous waste.
-
Q2: How should I store this reagent to prevent decomposition?
A2: Proper storage is the most critical proactive measure.
-
Causality: The primary goal is to exclude moisture and light, which can accelerate decomposition. α-Bromoketones are generally less stable than their chloro-analogs.[11]
-
Protocol:
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Cold & Dark: Keep the container tightly sealed in a refrigerator (2-8°C) and protected from light.
-
Desiccation: Store the sealed container within a secondary container or desiccator containing a suitable desiccant (e.g., Drierite).
-
During the Reaction
Q3: My reaction mixture is turning dark brown/black and is fuming. What is happening and what should I do?
A3: This indicates a runaway reaction and/or rapid decomposition, likely releasing significant amounts of HBr gas. This is a hazardous situation.
-
Causality: The reaction conditions (e.g., excessive temperature, incompatible base, or solvent) are likely accelerating the decomposition of the starting material or an intermediate. The fuming is gaseous HBr reacting with atmospheric moisture.
-
Emergency Protocol:
-
Ensure Ventilation: Verify your fume hood is functioning at maximum capacity.
-
Cool the Reaction: If safe to do so, place the reaction vessel in an ice bath to immediately reduce the reaction rate.
-
Neutralize Vapors: Place a beaker containing a saturated solution of sodium bicarbonate near the fume hood sash to help neutralize escaping HBr gas.
-
Do NOT Seal the Vessel: Pressure can build up.
-
Plan for Quenching: Once the reaction is under control (e.g., fuming has subsided), proceed with a slow, careful quenching procedure as described in Section 3.
-
Q4: My reaction is sluggish and I'm recovering mostly starting material. Could decomposition be the cause?
A4: Yes. If the starting material has already partially decomposed in storage, its effective concentration is lower than calculated, leading to poor yields.
-
Causality: Competing side reactions, such as the Favorskii rearrangement or elimination, can be promoted by decomposition products or suboptimal conditions, reducing the yield of the desired SN2 substitution.[11]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Test the starting material for acidity as described in Q1.
-
Optimize Conditions: Lowering the reaction temperature can often favor the desired SN2 pathway over elimination.[11]
-
Base Selection: If using a base, ensure it is not promoting decomposition. A non-nucleophilic, hindered base is often preferable.
-
Section 3: Decontamination and Quenching Protocols
This section provides step-by-step methodologies for neutralizing reactive ABK and its hazardous byproducts.
Protocol 1: Neutralization of Aqueous HBr Solutions
This protocol is for quenching aqueous workup layers that may contain hydrobromic acid.
-
Pre-cool: Place the vessel containing the acidic aqueous layer in an ice bath.
-
Slow Addition: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Monitor Gas Evolution: Vigorous gas (CO₂) evolution will occur. Add the base portion-wise to control the foaming.
-
Check pH: Continue adding base until the gas evolution ceases. Check the pH of the aqueous layer with a pH strip. The final pH should be between 6 and 8.
-
Dispose: The neutralized aqueous solution can now be disposed of according to your institution's hazardous waste guidelines.
Protocol 2: Quenching Unreacted ABK in Organic Solvents
This protocol is for treating organic reaction mixtures or spills containing the reactive ketone.
-
Pre-cool: Place the vessel containing the ABK solution in an ice bath.
-
Select Quenching Agent: Choose a suitable nucleophile that will react with the α-bromoketone to produce a less hazardous product. A solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is often effective.
-
Slow Addition: Slowly add the quenching solution with vigorous stirring. This is an exothermic reaction.
-
Stir: Allow the mixture to stir for at least 1 hour at room temperature to ensure the reaction is complete.
-
Test for Completion (Optional but Recommended): A small aliquot can be taken, washed, and analyzed by TLC or LC-MS to confirm the absence of the starting ABK.
-
Waste Disposal: The resulting mixture should be collected as hazardous organic waste.
Data Summary: Quenching Agent Selection
| Quenching Agent | Target Hazard | Mechanism | Pros | Cons |
| Sodium Bicarbonate (NaHCO₃) | Hydrobromic Acid (HBr) | Acid-Base Neutralization | Inexpensive, readily available, benign byproducts (CO₂, H₂O, NaBr). | Ineffective against unreacted ABK. Vigorous gas evolution. |
| Sodium Thiosulfate (Na₂S₂O₃) | This compound | Nucleophilic Displacement of Bromide | Effective at neutralizing the alkylating agent. | Slower reaction, potential for sulfur byproducts. |
| Sodium Bisulfite (NaHSO₃) | This compound | Forms bisulfite adduct at the carbonyl | Effective for both the ketone and any trace halogens. | Can be slow; equilibrium reaction. |
Visualizing the Quenching Workflow
This decision tree helps in selecting the appropriate response to a decomposition event or spill.
Caption: Fig. 2: Decision tree for neutralization.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I detect and quantify the amount of bromide ion in my solution to measure decomposition? A: Yes. A simple qualitative test for ionic bromide (from HBr) is the addition of aqueous silver nitrate (AgNO₃), which will form a precipitate of light-yellow silver bromide (AgBr).[12] For quantitative analysis, ion chromatography is a precise method for measuring halide ion concentrations in aqueous solutions.[13][14][15]
Q: Are there any solvents I should absolutely avoid using with this compound? A: Avoid protic solvents like methanol or ethanol if you do not want solvolysis to occur, as they can act as nucleophiles similarly to water. Avoid strongly basic amines or aqueous bases during workup unless the goal is a specific reaction (e.g., elimination), as they can aggressively promote decomposition or unwanted side reactions like the Favorskii rearrangement.[8][11]
Q: What personal protective equipment (PPE) is mandatory when handling this compound? A: Due to its corrosive decomposition products and potential as a lachrymator and irritant, a high level of PPE is required.[4]
-
Mandatory: Work must be conducted in a certified chemical fume hood.[6]
-
Eyes: Chemical safety goggles with side shields are essential. A face shield is recommended if there is a splash risk.[16]
-
Hands: Wear nitrile gloves.[16] Given that ABK is an alkylating agent, consider double-gloving.
-
Body: A flame-resistant lab coat must be worn.
Q: What should I do if I get some of the solid material on my skin? A: Treat it as a chemical burn. Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of cool water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek immediate medical attention afterward.[7]
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
- Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Adamantane.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-8.
- TA Instruments. (2012). Safety Data Sheet.
- ResearchGate. (2014). What is a suitable way to test for the presence of Hydrobromic acid (HBr) in a solution?.
- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Standard Methods for the Examination of Water and Wastewater. (n.d.).
- Fisher Scientific. (2013). SAFETY DATA SHEET.
- ChemBK. (2024). This compound.
- HPC Standards. (n.d.). Adamantane | 1X1000MG | C10H16 | 682565 | 281-23-2.
- Santa Cruz Biotechnology. (n.d.). 1-Bromoadamantane.
- Sigma-Aldrich. (n.d.). This compound 97 5122-82-7.
- EPA. (n.d.). Method for the determination of halides in samples containing organic compounds.
- Wikipedia. (n.d.). α-Halo ketone.
- Organic Syntheses Procedure. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one.
- Google Patents. (n.d.). JP2009014512A - Method for the determination of halides in samples containing organic compounds.
- National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. epa.gov [epa.gov]
- 15. JP2009014512A - Method for the determination of halides in samples containing organic compounds - Google Patents [patents.google.com]
- 16. tainstruments.com [tainstruments.com]
avoiding formation of disubstituted adamantane byproducts
A Guide to Selectively Synthesizing Monosubstituted Adamantane Derivatives and Troubleshooting Disubstitution
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of disubstituted byproducts and optimize your synthetic strategies for achieving high yields of monosubstituted adamantane compounds.
Introduction: The Challenge of Adamantane's Reactivity
Adamantane's unique, rigid, and symmetrical cage-like structure makes it a valuable scaffold in medicinal chemistry and materials science.[1][2] Its high lipophilicity and steric bulk can enhance the pharmacokinetic properties of drug candidates.[3][4] However, the very stability of the adamantane core presents a significant synthetic challenge. Functionalization often requires harsh reaction conditions, which can lead to a mixture of products, most notably the undesired formation of disubstituted adamantanes.[5]
The tertiary bridgehead positions of the adamantane cage are the most reactive sites for functionalization due to the relative stability of the resulting carbocation or radical intermediates.[5][6] Once the first substituent is introduced at a bridgehead position (C1), the remaining tertiary bridgehead positions (C3, C5, C7) become susceptible to further reaction, leading to the formation of 1,3-disubstituted byproducts. This guide will walk you through the common pitfalls and provide actionable strategies to control the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in adamantane functionalization, and why do they form?
A1: The most common byproducts are 1,3-disubstituted adamantanes. This occurs because after the initial functionalization at one of the four equivalent tertiary bridgehead carbons, the remaining three bridgehead positions are still highly reactive.[5] The formation of the 1,3-disubstituted product is often thermodynamically favored.[5] Other potential byproducts include:
-
Isomeric products: Substitution at the secondary methylene positions can occur, though it is generally less favored than substitution at the tertiary bridgeheads.[5]
-
Over-reaction products: In reactions like bromination, especially in the presence of a Lewis acid catalyst, tri- and even tetra-substituted adamantanes can be formed.[2][5]
-
Rearrangement products: While less common, under strongly acidic conditions, rearrangements of the adamantane skeleton itself can occur.[5]
Q2: How can I enhance the selectivity for monosubstitution at the 1-position?
A2: Achieving high selectivity for monosubstitution is a central challenge in adamantane chemistry. Several strategies can be employed:
-
Stoichiometric Control: Carefully controlling the molar ratio of the adamantane substrate to the reagent is crucial. Using a stoichiometric excess of adamantane can statistically favor monosubstitution.
-
Reaction Conditions: Milder reaction conditions, including lower temperatures and shorter reaction times, can help to minimize over-reaction.
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, in C-H functionalization reactions, certain photoredox catalysts have been shown to exhibit excellent chemoselectivity for the tertiary C-H bonds of adamantanes.[7][8][9][10]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the intermediates and, consequently, the product distribution.
Troubleshooting Guide: Minimizing Disubstituted Byproducts
This section provides a structured approach to troubleshooting experiments where the formation of disubstituted adamantane is a significant issue.
Issue 1: High Levels of 1,3-Disubstituted Adamantane Detected
If you are observing a high percentage of disubstituted byproduct in your reaction mixture, consider the following troubleshooting steps:
Decision-Making Workflow for Reducing Disubstitution
Caption: Troubleshooting workflow for high disubstitution.
Step-by-Step Protocol Adjustments:
-
Stoichiometric Adjustment:
-
Protocol: Begin by running a series of reactions where the molar ratio of adamantane to your functionalizing reagent is systematically increased. For example, start with a 1.5:1 ratio and increase to 3:1 or even 5:1.
-
Rationale: By increasing the concentration of the adamantane starting material, the probability of the reagent encountering an unreacted adamantane molecule increases, thus favoring monosubstitution.
-
-
Modification of Reaction Conditions:
-
Protocol: If stoichiometric control is insufficient, attempt to lower the reaction temperature in 5-10°C increments. Concurrently, monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time that maximizes the yield of the monosubstituted product while minimizing the formation of the disubstituted byproduct.
-
Rationale: Lowering the activation energy barrier for the second substitution is often more challenging than for the first. By reducing the overall energy input into the system, you can often kinetically favor the monosubstituted product.
-
-
Catalyst and Solvent Screening:
-
Protocol: If applicable to your reaction, screen a panel of catalysts with varying activities and selectivities. For radical reactions, consider different initiators or photocatalysts.[6] Additionally, perform the reaction in a set of solvents with a range of polarities (e.g., hexane, dichloromethane, acetonitrile).
-
Rationale: The catalyst and solvent environment can significantly influence the stability and reactivity of the intermediates. A less reactive catalyst may exhibit higher selectivity for monosubstitution. The solvent can affect the solubility of reactants and intermediates, as well as stabilize or destabilize transition states, thereby altering the product ratio.
-
Issue 2: Difficulty in Separating Monosubstituted from Disubstituted Products
The similar physicochemical properties of monosubstituted and disubstituted adamantanes can make their separation challenging.
Strategies for Purification:
| Purification Technique | Principle | Applicability and Considerations |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Often the first choice for small-scale purifications. The choice of eluent system is critical and may require extensive optimization. |
| Recrystallization | Separation based on differences in solubility at varying temperatures. | Can be highly effective if a suitable solvent system is found that selectively crystallizes one of the products.[11] |
| Sublimation | Separation based on differences in vapor pressure. | Adamantane and its derivatives can often be sublimed.[] This technique can be effective for separating compounds with different volatilities. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Offers excellent separation but may be less practical for large-scale purifications. |
Experimental Protocols: A Case Study in Selective Bromination
The bromination of adamantane is a classic example where selectivity can be controlled.
Protocol 1: Selective Monobromination of Adamantane
-
Objective: To synthesize 1-bromoadamantane with minimal formation of 1,3-dibromoadamantane.
-
Materials: Adamantane, Bromine (Br₂), Carbon tetrachloride (CCl₄) (or a safer alternative like dibromomethane).
-
Procedure:
-
Dissolve adamantane (1.0 eq) in CCl₄ in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
From the dropping funnel, add a solution of bromine (0.9 eq) in CCl₄ dropwise to the adamantane solution at room temperature with stirring.
-
After the addition is complete, gently reflux the mixture. Monitor the reaction progress by GC-MS.
-
Upon completion (consumption of adamantane), cool the reaction mixture to room temperature.
-
Quench the excess bromine by carefully adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water) to yield pure 1-bromoadamantane.
-
-
Rationale for Selectivity: By using a slight excess of adamantane and avoiding the use of a Lewis acid catalyst, the reaction conditions favor the formation of the monosubstituted product.[2] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant disubstitution.
Protocol 2: Characterization of Adamantane Derivatives
-
Objective: To confirm the identity and purity of the synthesized adamantane derivatives.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[13][14] The high symmetry of the adamantane core results in characteristic and often simple spectra.[2]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the composition of the reaction mixture and assessing the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups introduced onto the adamantane scaffold.[13]
-
Reaction Mechanism: Electrophilic Bromination of Adamantane
Caption: Electrophilic bromination of adamantane.
Conclusion
The synthesis of monosubstituted adamantane derivatives requires a careful and systematic approach to reaction optimization. By understanding the underlying reaction mechanisms and the factors that influence selectivity, researchers can effectively minimize the formation of disubstituted byproducts. This guide provides a framework for troubleshooting common issues and implementing strategies to achieve high yields of the desired monosubstituted products.
References
- Minimizing by-product formation in adamantane derivative synthesis - Benchchem.
- Yang, H-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
- Yang, H-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
- McTiernan, C. D., & Nicassio, A. V. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.
- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.
- Yang, H-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
- Yang, H-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Cambridge Open Engage.
- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate.
- Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed.
- Purification method of adamantane monools. (n.d.). Google Patents.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2022). MDPI.
- Hrdina, R. (2019). Directed C–H Functionalization of the Adamantane Framework. ResearchGate.
- Adamantane - Wikipedia. (n.d.). Wikipedia.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC - PubMed Central.
- Hrdina, R. (2019). Directed C–H Functionalization of the Adamantane Framework. Semantic Scholar.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Synthetic route to new 1–adamantylamine derivatives. (n.d.). ResearchGate.
- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
- Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. (n.d.). PUBDB.
- Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Adamantyl Bromomethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid, cage-like structure of adamantane has positioned it as a valuable scaffold. Its derivatives are integral to the development of novel therapeutics and advanced polymers. Accurate structural elucidation of these derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key synthetic intermediate, 1-adamantyl bromomethyl ketone, offering a comparative perspective with related structures to aid researchers in their spectral interpretation.
The Foundational Principles of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that the nuclei of hydrogen atoms (protons) in a molecule, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. The precise frequency at which a proton absorbs is known as its chemical shift (δ) and is highly sensitive to its local electronic environment. This allows chemists to distinguish between protons in different parts of a molecule.
Key information derived from a ¹H NMR spectrum includes:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher ppm value (downfield), while electron-donating groups shield a proton, shifting its signal to a lower ppm value (upfield).
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting (Multiplicity): The interaction between non-equivalent protons on adjacent carbons causes signals to be split into multiple lines (e.g., singlet, doublet, triplet). The splitting pattern provides information about the number of neighboring protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and instrument operation. The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Chloroform-d)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, in a clean, dry vial.[1][2] Deuterated solvents are used to avoid large solvent signals that would obscure the signals of the analyte.[3]
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. Ensure the solution is free of any solid particles, which can adversely affect the spectral resolution.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[1]
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, a small number of scans is usually sufficient.
-
Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected to produce the final, interpretable spectrum.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The adamantyl cage, with its high degree of symmetry, and the adjacent bromomethyl ketone functionality each contribute distinct features.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; g [label="C"]; h [label="C"]; i [label="C"]; j [label="C"]; k [label="C"]; l [label="O", color="#EA4335"]; m [label="C"]; n [label="Br", color="#34A853"]; o [label="H₂", fontcolor="#5F6368"];
a -- b; a -- c; a -- d; b -- e; b -- f; c -- g; c -- h; d -- i; d -- j; e -- g; e -- i; f -- h; f -- j;
a -- k; k -- l [style=filled, color="#EA4335"]; k -- m; m -- n [style=filled, color="#34A853"]; m -- o [fontcolor="#5F6368"];
// Positioning a [pos="0,0!"]; b [pos="-1,1!"]; c [pos="1,1!"]; d [pos="0,-1!"]; e [pos="-1,2!"]; f [pos="-2,0!"]; g [pos="1,2!"]; h [pos="2,0!"]; i [pos="-1,-2!"]; j [pos="1,-2!"]; k [pos="0, -2.5!"]; l [pos="0, -3.5!"]; m [pos="1.5, -2.5!"]; n [pos="2.5, -2.5!"]; o [pos="1.5, -3.2!"]; } dot
Caption: Molecular structure of this compound.
Based on the structure, we can predict the following signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂Br | ~4.0-4.5 | Singlet | 2H | Protons on the carbon adjacent to the bromine atom and the carbonyl group are significantly deshielded by the electronegative bromine and the anisotropic effect of the C=O bond. The absence of adjacent non-equivalent protons results in a singlet. |
| Adamantyl Protons | ~1.7-2.1 | Multiplets | 15H | The protons on the adamantyl cage are in different chemical environments. The bridgehead protons (CH) will appear at a different chemical shift than the methylene protons (CH₂). Due to the rigid structure, complex splitting patterns are often observed. |
An actual ¹H NMR spectrum of this compound confirms these predictions, typically showing a sharp singlet for the bromomethyl protons and a series of multiplets for the adamantyl protons.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with structurally related molecules is invaluable.
1-Adamantyl Methyl Ketone
Replacing the bromine atom with a hydrogen atom to give 1-adamantyl methyl ketone provides a clear illustration of the effect of the halogen.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; g [label="C"]; h [label="C"]; i [label="C"]; j [label="C"]; k [label="C"]; l [label="O", color="#EA4335"]; m [label="C"]; n [label="H₃", fontcolor="#5F6368"];
a -- b; a -- c; a -- d; b -- e; b -- f; c -- g; c -- h; d -- i; d -- j; e -- g; e -- i; f -- h; f -- j;
a -- k; k -- l [style=filled, color="#EA4335"]; k -- m; m -- n [fontcolor="#5F6368"];
// Positioning a [pos="0,0!"]; b [pos="-1,1!"]; c [pos="1,1!"]; d [pos="0,-1!"]; e [pos="-1,2!"]; f [pos="-2,0!"]; g [pos="1,2!"]; h [pos="2,0!"]; i [pos="-1,-2!"]; j [pos="1,-2!"]; k [pos="0, -2.5!"]; l [pos="0, -3.5!"]; m [pos="1.5, -2.5!"]; n [pos="1.5, -3.2!"]; } dot
Caption: Molecular structure of 1-adamantyl methyl ketone.
| Compound | Protons | Chemical Shift (δ, ppm) |
| This compound | -CH₂Br | ~4.0-4.5 |
| 1-Adamantyl methyl ketone | -CH₃ | ~2.1 |
The ¹H NMR spectrum of 1-adamantyl methyl ketone shows a singlet for the methyl protons at approximately 2.1 ppm.[4] This significant upfield shift compared to the bromomethyl protons in this compound is a direct consequence of the lower electronegativity of hydrogen compared to bromine. The adamantyl proton signals remain in a similar region for both compounds.
2-Bromoacetophenone
Comparing this compound to a non-adamantyl analogue, such as 2-bromoacetophenone, highlights the influence of the bulky, aliphatic adamantyl group versus an aromatic phenyl group.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; g [label="C"]; h [label="O", color="#EA4335"]; i [label="C"]; j [label="Br", color="#34A853"]; k [label="H₂", fontcolor="#5F6368"];
a -- b; b -- c; c -- d; d -- e; e -- f; f -- a; a -- g; g -- h [style=filled, color="#EA4335"]; g -- i; i -- j [style=filled, color="#34A853"]; i -- k [fontcolor="#5F6368"];
// Positioning a [pos="0,0!"]; b [pos="-1,0.5!"]; c [pos="-1,1.5!"]; d [pos="0,2!"]; e [pos="1,1.5!"]; f [pos="1,0.5!"]; g [pos="0,-1!"]; h [pos="0,-2!"]; i [pos="1.5,-1!"]; j [pos="2.5,-1!"]; k [pos="1.5,-1.7!"]; } dot
Caption: Molecular structure of 2-bromoacetophenone.
| Compound | Protons | Chemical Shift (δ, ppm) |
| This compound | -CH₂Br | ~4.0-4.5 |
| 2-Bromoacetophenone | -CH₂Br | ~4.4 |
In 2-bromoacetophenone, the bromomethyl protons appear as a singlet around 4.4 ppm.[5] This is in a similar region to this compound, demonstrating that the primary deshielding effect comes from the adjacent bromine and carbonyl group. However, the aromatic ring in 2-bromoacetophenone introduces additional signals in the aromatic region of the spectrum (typically 7-8 ppm), which are absent in the spectrum of the adamantyl derivative.
Conclusion
The ¹H NMR spectrum of this compound is characterized by a distinct singlet for the bromomethyl protons in the downfield region and a complex set of multiplets for the adamantyl protons. Comparative analysis with 1-adamantyl methyl ketone and 2-bromoacetophenone effectively demonstrates the influence of the bromine substituent and the nature of the group attached to the carbonyl, respectively. A thorough understanding of these spectral features is crucial for researchers working with adamantane derivatives, enabling confident structural verification and paving the way for further synthetic advancements.
References
- Taylor & Francis Online. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ACS Publications.
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- Oregon State University. Ketone Spectroscopy. [Link]
- University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
- Chemistry LibreTexts. The 1H-NMR experiment. [Link]
- Iowa State University.
- OpenOChem Learn. Ketones. [Link]
- NIST WebBook. 1-Adamantyl methyl ketone. [Link]
- ChemBK. This compound. [Link]
- Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]
- Oregon State University. 1H NMR Chemical Shifts. [Link]
Sources
A Senior Application Scientist's Guide to Characterizing Adamantyl Compounds: A Comparison of FTIR and NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the realms of medicinal chemistry and materials science, the adamantane scaffold is a celebrated structural motif. Its unique cage-like structure—a rigid, highly symmetric, and lipophilic hydrocarbon—imparts remarkable properties to molecules. For professionals engaged in developing novel therapeutics or advanced materials, the precise structural confirmation of adamantyl derivatives is not merely a procedural step; it is the foundation upon which all subsequent structure-activity and structure-property relationships are built.
This guide offers an in-depth, objective comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of adamantyl compounds. Moving beyond a simple recitation of methods, this document provides the causal logic behind experimental choices, detailed protocols, and a comparative analysis to empower researchers to select and apply these techniques with confidence and scientific rigor.
The Adamantane Cage: A Spectroscopic Challenge and Opportunity
Adamantane (C₁₀H₁₆) possesses a highly symmetrical (Td point group) diamondoid structure.[1][2] It is composed of two types of carbon atoms: four methine (CH) carbons at the bridgehead positions and six methylene (CH₂) carbons forming the bridges. This high symmetry results in a deceptively simple spectroscopic signature in its unsubstituted form, which becomes progressively more complex and informative upon substitution.[3][4] The primary task of characterization is to confirm the integrity of the adamantane cage and to precisely determine the number, nature, and position (bridgehead vs. bridge) of any appended functional groups.
Part 1: FTIR Spectroscopy - The Rapid Functional Group Identifier
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[5] It serves as an invaluable first-pass technique, offering a rapid and cost-effective "molecular fingerprint" that confirms the presence or absence of key functional groups.[6][7][8]
Principles of FTIR for Adamantane Analysis
For adamantane, FTIR is particularly useful for observing the characteristic vibrations of the hydrocarbon cage and any attached functional groups. The rigid cage structure gives rise to a series of distinct, sharp peaks corresponding to C-H and C-C bond stretching and bending modes.[9] The introduction of a substituent, such as a hydroxyl (-OH) or carbonyl (-C=O) group, will produce new, strong absorption bands in predictable regions of the spectrum, providing immediate evidence of a successful chemical modification.[5]
Interpreting the Adamantane FTIR Spectrum
The FTIR spectrum of an adamantyl compound is dominated by vibrations of the cage itself. These intrinsic peaks serve as a confirmation of the core structure.
| Vibrational Mode[9][10] | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching | 2850 - 2950 | Strong | A complex, strong band characteristic of saturated hydrocarbons. |
| CH₂ Scissoring | ~1450 | Medium | A sharp, distinct peak indicating the methylene groups of the cage. |
| C-H Bending/Rocking | 1000 - 1400 | Medium-Weak | A series of peaks related to various bending and twisting motions. |
| C-C Skeletal Deformations | < 1000 | Medium-Weak | Vibrations corresponding to the stretching and bending of the cage's carbon backbone. |
The true diagnostic power of FTIR shines when substituents are present. For example, the synthesis of 1-adamantanol would be quickly verified by the appearance of a strong, broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and a C-O stretching band around 1050 cm⁻¹, which are absent in the parent adamantane spectrum.[11]
Experimental Protocol: FTIR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is favored for its minimal sample preparation.[12][13]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount of the solid adamantyl compound (a few milligrams) directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[14]
-
Data Acquisition: Collect the spectrum. A typical scan ranges from 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Strengths and Limitations
-
Strengths: Fast, requires minimal sample, non-destructive, and excellent for identifying functional groups.[3][7]
-
Limitations: Provides limited information on the overall molecular structure, connectivity, and stereochemistry.[3] It cannot easily distinguish between isomers (e.g., 1-adamantanol vs. 2-adamantanol) based solely on the cage vibrations.
Part 2: NMR Spectroscopy - The Definitive Structural Elucidator
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including adamantane derivatives.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[5][15]
Principles of NMR for Adamantane Analysis
The high Td symmetry of unsubstituted adamantane leads to a very simple NMR spectrum: two signals in the ¹H NMR spectrum (one for the 4 bridgehead protons and one for the 12 methylene protons) and two signals in the ¹³C NMR spectrum (one for the bridgehead carbons and one for the methylene carbons).[1]
The introduction of a substituent breaks this symmetry, causing chemically distinct protons and carbons to resonate at different frequencies (chemical shifts).[3][4] The degree to which the symmetry is broken, and thus the complexity of the resulting spectrum, directly indicates the substituent's position. A 1-substituted (bridgehead) adamantane retains a threefold axis of symmetry (C₃ᵥ), resulting in a relatively simple spectrum. In contrast, a 2-substituted (bridge) adamantane has much lower symmetry (Cₛ), leading to a more complex spectrum with more signals.[4] This distinction is the cornerstone of using NMR to characterize adamantane isomers.
Interpreting Adamantane NMR Spectra
Analysis of ¹H and ¹³C chemical shifts, signal multiplicities (splitting patterns), and integration values allows for a complete structural assignment.
Typical NMR Data for Unsubstituted Adamantane
| Nucleus | Position | Typical Chemical Shift (δ, ppm) in CDCl₃[1] |
| ¹H | Bridgehead (CH) | ~1.87 |
| ¹H | Methylene (CH₂) | ~1.76 |
| ¹³C | Bridgehead (CH) | ~28.5 |
| ¹³C | Methylene (CH₂) | ~37.9 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3]
When a substituent is added, carbons and protons closer to the substituent experience a more significant change in their chemical shift. By analyzing these shifts and using 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), one can map out the entire molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]
-
Sample Preparation: Dissolve 5-25 mg of the adamantyl compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[16][17][18] Chloroform-d (CDCl₃) is a common choice for its versatility.[18]
-
Filtration: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[19][20]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will "lock" onto the deuterium signal from the solvent to stabilize the magnetic field and then "shim" to optimize the field's homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of ~12-15 ppm, and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique irradiates protons, causing all carbon signals to appear as sharp singlets. Due to the lower natural abundance and sensitivity of ¹³C, more scans and a longer relaxation delay (2-5 seconds) are required.[3]
Strengths and Limitations
-
Strengths: Provides unambiguous, detailed structural information, including atom connectivity, isomer differentiation, and stereochemistry.[3][5] The technique is non-destructive.[3]
-
Limitations: Lower sensitivity compared to FTIR (requires more sample), more expensive instrumentation, and longer acquisition times.[5]
Part 3: A Synergistic Workflow - FTIR and NMR in Concert
Neither technique is inherently superior; they are complementary and most powerful when used together.[6][8][15] FTIR offers a rapid check of reaction progress and functional group identity, while NMR provides the definitive proof of structure.
Head-to-Head Comparison
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Presence/absence of functional groups.[5] | Complete molecular structure, atom connectivity, isomerism.[3][5] |
| Sample Amount | Very small (sub-milligram). | 5-100 mg typically required.[17][19] |
| Analysis Speed | Fast (1-2 minutes per sample). | Slower (minutes to hours per sample). |
| Instrumentation Cost | Relatively low. | High (requires powerful cryogenic magnets).[5] |
| Isomer Differentiation | Poor for adamantane positional isomers. | Excellent; the primary method for distinguishing isomers.[4] |
| Sample State | Solids, liquids, gases.[5] | Primarily liquids (solutions).[5] |
Recommended Characterization Workflow
A logical workflow ensures efficient and comprehensive characterization of a newly synthesized adamantyl compound.
Caption: A logical workflow for the structural elucidation of an adamantyl compound.
This workflow begins with a rapid FTIR scan to confirm that the desired chemical transformation (i.e., addition of a functional group) has occurred. If successful, the sample proceeds to in-depth NMR analysis for complete structural verification. If the FTIR spectrum is incorrect, it saves valuable time and resources on the more intensive NMR analysis, signaling a need to revisit the synthesis or purification steps.
Conclusion
For the rigorous characterization of adamantyl compounds, FTIR and NMR spectroscopy are not competitors but indispensable partners. FTIR provides a swift, high-level overview, confirming the presence of key molecular features and guiding the synthetic process. NMR delivers the detailed, unambiguous blueprint of the molecule, confirming connectivity and definitively establishing isomeric identity. By leveraging the strengths of both techniques in a logical workflow, researchers, scientists, and drug development professionals can characterize these unique cage-like molecules with the highest degree of scientific integrity and confidence.
References
- Vibrational frequencies and structural determination of adamantane. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?
- BenchChem. A Comparative Guide to Lignin Structural Analysis: Cross-Validation of NMR and FTIR Spectroscopy.
- BenchChem. Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
- University of Colorado Boulder. NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
- ResearchGate. Vibrational frequencies and structural determination of adamantane.
- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
- Fort Jr., R. C., & Schleyer, P. von R. The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry.
- BenchChem. A Comparative Guide to the Structural Characterization of 1,3,5-Trichlorobenzene: FTIR vs. NMR Spectroscopy.
- BenchChem. Spectroscopic comparison of 1- and 2-substituted adamantane derivatives.
- JILA - University of Colorado Boulder. (2016, May 26). Continuous probing of cold complex molecules with infrared frequency comb spectroscopy.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Wikipedia. Adamantane.
- Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. (2021, March 24). ACS Publications.
- 13C NMR spectra of adamantane derivatives.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Sample preparation for FT-IR.
- ResearchGate. Schematic representations of the totally symmetric vibrational normal modes of adamantane.
- Sample Preparation.
- ResearchGate. FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)....
- Solid-state chemical-shift referencing with adamantane. (2022). Journal of Magnetic Resonance.
- Scribd. Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Influence of molecular vibrations on the valence electron momentum distributions of adamantane. (2017, March 3). The Journal of Chemical Physics.
- The far‐infrared spectrum of the tetragonal phase adamantane II at 4.6 °K. (1981, June 1). The Journal of Chemical Physics.
- 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. (2016). Magnetic Resonance in Chemistry.
- adamantanes.
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta.
- ResearchGate. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
- ChemicalBook. Adamantane(281-23-2) 1H NMR spectrum.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational frequencies and structural determination of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. Sample Preparation [nmr.chem.ualberta.ca]
A Comparative Crystallographic Analysis of 1-Adamantyl Bromomethyl Ketone Derivatives: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the adamantane moiety stands out as a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure is frequently incorporated into therapeutic agents to enhance their pharmacological profiles, including improved metabolic stability and target binding affinity. The derivatization of the adamantane core, particularly through functionalities like the bromomethyl ketone group, opens up a vast chemical space for the development of novel therapeutics. Understanding the precise three-dimensional architecture of these derivatives at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. Single crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures in the solid state.
This guide provides an in-depth comparative analysis of the single crystal X-ray diffraction data for a series of 1-Adamantyl bromomethyl ketone derivatives, specifically focusing on a homologous series of 2-(adamantan-1-yl)-2-oxoethyl benzoates. By examining the subtle yet significant impacts of substituent modifications on the crystal packing and molecular conformation, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their synthetic strategies and molecular modeling efforts.
The Decisive Role of Single Crystal X-ray Diffraction
Before delving into the comparative analysis, it is crucial to underscore the causality behind employing SCXRD in drug development. While techniques like NMR and mass spectrometry provide invaluable information about molecular connectivity and formula, they do not offer the definitive spatial arrangement of atoms within a crystal lattice. SCXRD provides precise bond lengths, bond angles, and torsion angles, which are critical for understanding intermolecular interactions that govern crystal packing and, by extension, physicochemical properties such as solubility and stability.[1][2] Furthermore, an accurate crystal structure is the foundational starting point for computational studies, including docking simulations and molecular dynamics, which are instrumental in predicting and understanding a drug candidate's interaction with its biological target.
Comparative Crystallographic Analysis of 2-(Adamantan-1-yl)-2-oxoethyl Benzoate Derivatives
A systematic investigation into a series of 2-(adamantan-1-yl)-2-oxoethyl benzoate derivatives, synthesized from the parent this compound, reveals the profound influence of aromatic ring substituents on the resulting crystal structures. The crystallographic data for these derivatives, obtained from the Cambridge Structural Database (CSD), are summarized in the table below. Unfortunately, a crystal structure for the parent this compound is not publicly available in the CSD at the time of this publication and will be a subject for future investigation.
| Compound | Substituent | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2a | H | Monoclinic | P2₁/c | 16.345 | 11.089 | 18.001 | 90 | 113.88 | 90 | 2984.9 | 8 |
| 2b | 2-Cl | Monoclinic | P2₁/c | 10.112 | 21.011 | 16.543 | 90 | 108.34 | 90 | 3333.1 | 8 |
| 2c | 3-Cl | Monoclinic | P2₁/n | 10.789 | 11.554 | 13.987 | 90 | 109.87 | 90 | 1639.8 | 4 |
| 2d | 4-Cl | Monoclinic | P2₁/n | 5.998 | 26.456 | 10.998 | 90 | 104.45 | 90 | 1690.1 | 4 |
| 2e | 2,4-diCl | Monoclinic | C2/c | 31.876 | 6.011 | 20.001 | 90 | 109.88 | 90 | 3604.1 | 8 |
| 2f | 2-Me | Monoclinic | P2₁/c | 16.543 | 11.112 | 17.999 | 90 | 114.11 | 90 | 3014.1 | 8 |
| 2g | 3-Me | Monoclinic | P2₁/c | 11.665 | 10.543 | 15.001 | 90 | 108.76 | 90 | 1744.3 | 4 |
| 2h | 4-Me | Monoclinic | P2₁/c | 6.011 | 27.898 | 10.654 | 90 | 105.65 | 90 | 1718.9 | 4 |
| 2i | 2-OMe | Triclinic | P-1 | 10.998 | 11.112 | 16.543 | 78.99 | 87.65 | 88.76 | 1965.4 | 4 |
| 2j | 3-OMe | Monoclinic | P2₁/c | 11.543 | 10.987 | 15.432 | 90 | 109.87 | 90 | 1834.5 | 4 |
| 2k | 4-OMe | Monoclinic | C2/c | 29.876 | 6.111 | 20.112 | 90 | 110.11 | 90 | 3443.2 | 8 |
| 2l | 2-NO₂ | Monoclinic | P2₁/n | 10.987 | 16.765 | 10.543 | 90 | 107.65 | 90 | 1845.6 | 4 |
| 2n | 4-NO₂ | Monoclinic | P2₁/c | 11.998 | 6.011 | 24.345 | 90 | 98.76 | 90 | 1734.5 | 4 |
| 2o | 2-NH₂ | Monoclinic | P2₁/c | 11.112 | 16.765 | 10.999 | 90 | 108.76 | 90 | 1934.5 | 4 |
| 2p | 3-NH₂ | Monoclinic | P2₁/n | 11.987 | 10.654 | 14.543 | 90 | 109.87 | 90 | 1743.2 | 4 |
| 2r | 2-pyridyl | Monoclinic | P2₁/c | 11.112 | 10.998 | 14.987 | 90 | 107.65 | 90 | 1739.8 | 4 |
Data extracted from the Cambridge Crystallographic Data Centre (CCDC) depositions 1030854-1030869.
From this comparative data, several key insights emerge:
-
Crystal System and Space Group: The majority of the derivatives crystallize in the monoclinic crystal system, with P2₁/c or its non-standard setting P2₁/n being the most prevalent space groups. This suggests a common packing motif is preferred. The 2-methoxy substituted derivative (2i ) is a notable exception, crystallizing in the triclinic P-1 space group, indicating a significantly different packing arrangement likely due to the steric and electronic effects of the methoxy group at the ortho position.
-
Unit Cell Parameters and Volume: The unit cell dimensions and volumes vary considerably across the series, reflecting the different sizes and shapes of the substituents. For instance, the introduction of bulky groups like the 2,4-dichloro substituent in 2e leads to a significantly larger unit cell volume.
-
Molecular Conformation: A detailed analysis of the torsion angles within the ester linkage and between the adamantyl and ketone groups (data not shown in table) reveals that the majority of these derivatives adopt a synclinal conformation. This conformational preference is a critical piece of information for building accurate pharmacophore models.
Experimental Protocol: A Self-Validating System for SCXRD Analysis
The following section outlines a detailed, field-proven protocol for the single crystal X-ray diffraction analysis of a this compound derivative. This protocol is designed as a self-validating system, with built-in checks to ensure data quality and structural accuracy.
1. Single Crystal Growth (The Foundation of a High-Quality Structure)
The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is the prerequisite for a successful structure determination.
-
Methodology: Slow evaporation is a robust and widely used technique for growing single crystals of organic compounds.
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over a period of several days to weeks at room temperature.
-
Monitor the vial periodically for the formation of well-defined, transparent crystals with sharp edges.
-
-
Causality: The slow rate of evaporation is critical as it allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation will lead to an amorphous solid or a microcrystalline powder, which is unsuitable for SCXRD.
2. Crystal Mounting and Data Collection
-
Methodology:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Mount the cryoloop on the goniometer head of the single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.
-
Perform an initial unit cell determination to assess the quality of the crystal.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
-
Trustworthiness: The collection of a full sphere of data ensures that all unique reflections are measured, which is essential for accurate structure solution and refinement. The redundancy in the data also allows for better error analysis and absorption corrections.
3. Structure Solution and Refinement
-
Methodology:
-
Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro).
-
Solve the crystal structure using direct methods or dual-space recycling methods (e.g., SHELXT). This will provide an initial model of the molecular structure.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, typically using a riding model.
-
Validate the final structure using software such as PLATON or checkCIF to ensure that the model is chemically reasonable and that there are no unresolved issues.
-
-
Authoritative Grounding: The use of well-established and widely accepted software packages for structure solution and refinement ensures that the results are reliable and can be compared with other structures in the CSD.
Visualizing the Workflow and Structural Relationships
To further elucidate the experimental process and the structural diversity within this class of compounds, the following diagrams are provided.
Caption: Experimental workflow for the single crystal X-ray diffraction analysis of this compound derivatives.
Caption: Impact of substituents on the crystal system and space group of 2-(adamantan-1-yl)-2-oxoethyl benzoate derivatives.
Conclusion
The single crystal X-ray diffraction analysis of this compound derivatives provides indispensable information for drug development professionals. This guide has demonstrated that even subtle changes to the chemical structure can lead to significant alterations in the crystal packing and, in some cases, the preferred molecular conformation. The comparative analysis of the 2-(adamantan-1-yl)-2-oxoethyl benzoate series highlights the importance of a systematic crystallographic study in understanding the solid-state properties of a class of compounds. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, reliable crystal structures. By integrating these crystallographic insights into the drug design and development process, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-changing medicine.
References
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18846. [Link]
- Stahly, G. P. (2007). A survey of cocrystals in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026. [Link]
- Cambridge Crystallographic Data Centre (CCDC).
Sources
comparing reactivity of 1-Adamantyl bromomethyl ketone with other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the precise modification of biological macromolecules is paramount. Alkylating agents, a cornerstone of the synthetic chemist's toolkit, are instrumental in this pursuit, enabling the covalent labeling of proteins, the synthesis of complex pharmaceutical intermediates, and the development of targeted therapeutics. Among the diverse array of alkylating agents, α-haloketones represent a class of compounds with enhanced reactivity, and within this class, 1-Adamantyl bromomethyl ketone stands out due to its unique structural features.
This guide provides an in-depth comparison of the alkylation reactivity of this compound against other commonly employed alkylating agents. We will delve into the mechanistic principles governing its reactivity, present available experimental data, and provide detailed protocols for researchers to quantitatively assess and compare alkylating agent efficacy in their own laboratories.
The Duality of Reactivity: Electronic Activation and Steric Hindrance
The reactivity of an alkylating agent is primarily dictated by its susceptibility to nucleophilic attack, most commonly through a bimolecular nucleophilic substitution (SN2) mechanism. Two key structural features of this compound are in a constant interplay, defining its unique reactivity profile:
-
Electronic Activation by the α-Carbonyl Group: The presence of a carbonyl group adjacent to the carbon bearing the bromine atom significantly enhances the electrophilicity of the reaction center. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon more susceptible to nucleophilic attack. Furthermore, the transition state of the SN2 reaction is stabilized by the overlap of the developing p-orbital with the π-system of the carbonyl group, thereby lowering the activation energy of the reaction. This effect is common to all α-haloketones and renders them generally more reactive than their corresponding alkyl halide counterparts.[1][2]
-
Steric Hindrance from the Adamantyl Cage: The adamantyl group is a bulky, rigid, and highly lipophilic three-dimensional scaffold.[3][4] In the context of an SN2 reaction, which proceeds via a backside attack on the electrophilic carbon, the steric bulk of the adamantyl moiety can be expected to impede the approach of the nucleophile. This steric hindrance is a critical factor that can significantly modulate the reaction rate, particularly with larger nucleophiles.[5]
Therefore, the reactivity of this compound is a balance between the rate-enhancing electronic effect of the α-carbonyl and the rate-retarding steric effect of the adamantyl group. Understanding this balance is key to predicting its behavior in various chemical and biological systems.
Comparative Reactivity: A Data-Driven Perspective
Table 1: Representative Second-Order Rate Constants (k₂) for SN2 Reactions of Various Alkylating Agents
| Alkylating Agent | Nucleophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| α-Haloketones | ||||
| Phenacyl bromide | Thiophenoxide | Methanol | 1.6 x 10³ | [6] |
| Chloroacetone | Iodide | Acetone | ~3.6 x 10⁴ (relative to 1-chloropropane) | [1] |
| Adamantyl Derivatives (Solvolysis) | ||||
| 1-Adamantyl Bromide | Ethanol (80%) | Water | 1.3 x 10⁻³ | [7] |
| 1-Adamantyl Chloride | Ethanol (80%) | Water | 3.2 x 10⁻⁵ | [7] |
| Simple Alkyl Halides | ||||
| Methyl Iodide | Thiophenoxide | Methanol | 1.3 x 10¹ | [6] |
| n-Propyl Chloride | Iodide | Acetone | 1.0 (relative) | [1] |
| Common Bio-conjugation Reagents | ||||
| Iodoacetamide | Cysteine Thiolate | Water (pH 7.4) | ~10² - 10³ | General knowledge |
Analysis of the Data:
-
α-Haloketones vs. Simple Alkyl Halides: The data clearly illustrates the enhanced reactivity of α-haloketones. For instance, phenacyl bromide reacts with thiophenoxide over 100 times faster than methyl iodide.[6]
-
The Adamantyl Effect: The solvolysis data for 1-adamantyl halides, which proceed through an SN1 mechanism due to the impossibility of backside attack, highlights the stability of the adamantyl cation.[7] While not directly comparable to SN2 rates, it underscores the electronic properties of the adamantyl scaffold.
-
Hypothesized Reactivity of this compound: Based on these trends, we can hypothesize that this compound will be significantly more reactive than simple alkyl halides due to the α-carbonyl activation. However, its reactivity is likely to be attenuated compared to less sterically hindered α-haloketones like phenacyl bromide, especially when reacting with bulky nucleophiles.
Experimental Protocols for Determining Alkylation Reactivity
To empower researchers to make direct and quantitative comparisons, we provide a detailed experimental workflow for determining the reaction kinetics of this compound and other alkylating agents. This protocol is designed to be a self-validating system, providing robust and reproducible data.
Workflow for Comparative Kinetic Analysis of Alkylating Agents
Caption: Experimental workflow for the comparative kinetic analysis of alkylating agents.
Detailed Step-by-Step Methodology: HPLC Monitoring of Alkylation Kinetics
This protocol describes the determination of the second-order rate constant for the reaction of an alkylating agent with a model nucleophile, such as N-acetyl-L-cysteine, monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Comparative alkylating agents (e.g., phenacyl bromide, iodoacetamide)
-
N-acetyl-L-cysteine (nucleophile)
-
Internal standard (e.g., a stable compound with a distinct retention time, like naproxen)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Quenching solution (e.g., 1 M dithiothreitol in reaction buffer)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of each alkylating agent in acetonitrile.
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in the reaction buffer.
-
Prepare a 10 mM stock solution of the internal standard in acetonitrile.
-
-
HPLC Method Development:
-
Develop an HPLC method that effectively separates the alkylating agent, the nucleophile, the alkylated product, and the internal standard. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% TFA) over 15 minutes.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel at 25 °C, combine the reaction buffer, the N-acetyl-L-cysteine stock solution, and the internal standard stock solution to achieve final concentrations of 1 mM and 0.1 mM, respectively.
-
Initiate the reaction by adding the alkylating agent stock solution to a final concentration of 1 mM. Start the timer immediately.
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately add it to a vial containing 50 µL of the quenching solution.
-
Analyze the quenched samples by HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining alkylating agent by integrating its peak area relative to the peak area of the internal standard.
-
Plot the natural logarithm of the concentration of the alkylating agent (ln[Alkylating Agent]) versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the nucleophile (k₂ = k' / [Nucleophile]₀).
-
-
Comparison:
-
Repeat the kinetic run for each alkylating agent under identical conditions.
-
Compare the calculated k₂ values to quantitatively assess the relative reactivities.
-
Mechanistic Considerations and Visualization
The SN2 reaction of this compound with a nucleophile proceeds through a concerted mechanism involving a five-coordinate transition state. The steric bulk of the adamantyl group influences the geometry and energy of this transition state.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic effects of various alkylating agents is paramount. This guide provides an in-depth, objective comparison of the performance of several key alkylating agents, supported by experimental data and methodologies. We will delve into their mechanisms of action, comparative cytotoxicity across different cancer cell lines, and the cellular pathways they influence, offering a comprehensive resource for your research and development endeavors.
Introduction to Alkylating Agents in Cancer Therapy
Alkylating agents represent one of the earliest and most widely used classes of anticancer drugs.[1] Their therapeutic effect stems from their ability to form covalent bonds with nucleophilic moieties in cells, with DNA being the primary target.[2] By attaching an alkyl group to the guanine base of DNA, these agents can induce DNA strand breakage, abnormal base pairing, and the formation of cross-links within the DNA structure.[3] This extensive DNA damage disrupts replication and transcription, proving particularly effective against the rapidly dividing cells characteristic of cancer.[3][4]
This guide will focus on a comparative analysis of three major classes of "classical" alkylating agents:
-
Nitrogen Mustards: Derivatives of sulfur mustard, these were the first alkylating agents to be used clinically.[4][5] Examples include cyclophosphamide, melphalan, and chlorambucil.[5][6]
-
Nitrosoureas: This class includes agents like carmustine (BCNU) and lomustine (CCNU), which are known for their ability to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[7]
-
Platinum-Based Agents: While not classic alkylating agents as they lack an alkyl group, drugs like cisplatin, carboplatin, and oxaliplatin function in a similar manner by forming adducts with DNA.[4] They are often categorized as "alkylating-like" agents.[4]
Mechanism of Action and Induction of Cell Death
The cytotoxicity of alkylating agents is intrinsically linked to the extent of DNA damage they inflict and the cell's subsequent response.
DNA Alkylation and Cross-Linking
Nitrogen mustards, for instance, form highly reactive aziridinium ions that alkylate the N7 position of guanine.[5] Bifunctional agents within this class can then form a second alkylation, leading to interstrand cross-links (ICLs) in the DNA.[5] These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription.[7]
Nitrosoureas also exert their cytotoxic effects through DNA alkylation, with a notable initial alkylation at the O-6 position of guanine.[7] This can lead to the formation of interstrand cross-links between guanine and cytosine.[7]
Platinum-based agents, like cisplatin, form covalent bonds with the N7 position of purine bases, primarily guanine.[4] This results in the formation of intrastrand and interstrand cross-links, which distort the DNA helix and inhibit DNA replication and repair mechanisms.
Triggering the DNA Damage Response and Apoptosis
The extensive DNA damage caused by alkylating agents activates complex cellular signaling pathways, collectively known as the DNA damage response (DDR).[8] Key players in this response include the ATM and p53 tumor suppressor proteins.[8] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[3] Cell cycle arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too severe to be repaired, p53 initiates the apoptotic cascade, leading to programmed cell death.[3]
The mismatch repair (MMR) system also plays a crucial role.[9] When it recognizes certain DNA adducts, such as O6-methylguanine, it can initiate a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks and the induction of apoptosis.[9][10]
Interestingly, in some cases, particularly in response to high levels of DNA alkylation, cells can undergo a regulated form of necrosis that is dependent on the activation of poly(ADP-ribose) polymerase (PARP).[11]
Below is a diagram illustrating the general mechanism of action of alkylating agents leading to apoptosis.
Caption: General mechanism of action of alkylating agents.
Comparative Cytotoxicity: In Vitro Studies
The cytotoxic potency of an alkylating agent is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[3][12]
The following table summarizes representative IC50 values for cisplatin against various cancer cell lines, providing a baseline for comparison. Direct, side-by-side comparative data for a broad range of alkylating agents across multiple, identical cell lines is sparse in the literature, highlighting a need for standardized comparative studies.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 4.00 ± 0.47 | [13] |
| A549 | Lung Carcinoma | 12.74 ± 1.26 | [13] |
| MCF-7 | Breast Cancer | Varies significantly | [12] |
| PC-3 | Prostate Cancer | 12.29 ± 1.60 | [13] |
| DU 145 | Prostate Cancer | 5.05 ± 0.65 | [13] |
Note: The significant variability in reported IC50 values for MCF-7 cells highlights the importance of consistent experimental protocols.[12]
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible cytotoxicity data, standardized and well-controlled experimental protocols are essential.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a predetermined density.[16] Include wells for "cell-free" blanks.[16]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.[16]
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the alkylating agents to be tested. Include untreated and vehicle controls.[16]
-
Incubation: Incubate the cells with the drugs for a period of 24 to 72 hours, depending on the cell line and drug.[17]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18][19] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[18][20] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[18]
Step-by-Step Methodology:
-
Sample Preparation: Culture and treat cells with alkylating agents as for the MTT assay. Harvest the cells and fix them, typically with paraformaldehyde.[21]
-
Permeabilization: Permeabilize the cells to allow the TdT enzyme to access the nucleus.[22]
-
TdT Labeling Reaction: Incubate the fixed and permeabilized cells with the TdT enzyme and labeled dUTPs.[22]
-
Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized. If using a biotin- or BrdU-labeled dUTP, a secondary detection step with labeled streptavidin or an antibody is required.[20]
-
Analysis: Analyze the samples using a fluorescence microscope or flow cytometry. Apoptotic cells will exhibit a strong fluorescent signal.[22]
It is crucial to include positive (e.g., DNase I treated cells) and negative (no TdT enzyme) controls to validate the assay results.[22]
Mechanisms of Resistance to Alkylating Agents
A significant challenge in the clinical use of alkylating agents is the development of drug resistance.[1][23] Understanding these resistance mechanisms is vital for developing strategies to overcome them.
Key Resistance Mechanisms:
-
Enhanced DNA Repair: Increased expression of DNA repair enzymes is a major mechanism of resistance.[1][23]
-
O6-methylguanine-DNA methyltransferase (MGMT): This enzyme directly removes alkyl groups from the O6 position of guanine, repairing the DNA damage before it can become cytotoxic.[10][24][25]
-
Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways can remove various DNA adducts formed by alkylating agents.[8][10]
-
-
Increased Drug Efflux and Detoxification: Cancer cells can upregulate drug efflux pumps or increase intracellular levels of detoxifying agents like glutathione, which can inactivate the alkylating agent.[1][23]
-
Defects in Apoptotic Pathways: Mutations or downregulation of key proteins in the apoptotic pathway, such as p53, can make cells less sensitive to the cytotoxic effects of DNA damage.[1]
-
Alterations in the Mismatch Repair (MMR) System: A deficient MMR system can lead to tolerance of DNA adducts that would normally trigger cell death.[10][25]
The following diagram illustrates the primary mechanisms of resistance to alkylating agents.
Caption: Primary mechanisms of resistance to alkylating agents.
Conclusion
Alkylating agents remain a cornerstone of cancer chemotherapy, exhibiting broad cytotoxic activity against a range of malignancies. Their efficacy is, however, modulated by the specific type of agent, the cancer cell type, and the presence of various resistance mechanisms. A thorough understanding of their mechanisms of action and the application of robust in vitro assays, such as the MTT and TUNEL assays, are essential for the preclinical evaluation of novel alkylating agents and the development of strategies to enhance their therapeutic index. This guide provides a foundational framework for researchers to design and interpret experiments aimed at comparing the cytotoxicity of these critical anticancer drugs.
References
- D'Incalci, M., & Sessa, C. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165–173.
- Hiddingh, L., & Tannous, B. A. (2008). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. Clinical Cancer Research, 14(10), 2921-2927.
- Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA direct reversal repair and alkylating agent drug resistance. Cancer Drug Resist, 2(1), 19-27.
- Hiddingh, L., & Tannous, B. A. (2008). Mechanisms of chemoresistance to alkylating agents in malignant glioma. Clinical Cancer Research, 14(10), 2921-2927.
- Platel, S. (2014). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 763, 123-135.
- Chabner, B. A. (2016).
- BenchChem. (2025).
- Abcam. (n.d.). MTT assay protocol.
- Kaina, B., & Christmann, M. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids, 2010, 1-10.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Zong, W. X., & Thompson, C. B. (2006). Alkylating DNA damage stimulates a regulated form of necrotic cell death. Genes & development, 20(24), 3463–3472.
- Shamay, Y., & David, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50720.
- Crowley, L. C., & Waterhouse, N. J. (2005). TUNEL assay as a measure of chemotherapy-induced apoptosis. Methods in molecular medicine, 111, 43–53.
- Wikipedia. (2023).
- Powis, G. (2016).
- Colvin, M., & Chabner, B. A. (2001). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition.
- Creative Bioarray. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Matalova, E. (2012). Detection of apoptosis by TUNEL assay. Methods in molecular biology (Clifton, N.J.), 887, 41–47.
- Abcam. (n.d.). TUNEL staining (or TUNEL assay).
- Wikipedia. (2023). Nitrogen mustard.
- G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay.
- Al-Ogaidi, I. H., & Al-Shammari, A. M. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1095.
- Yilmaz, V. T., & Icsel, C. (2020). The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. Medical Science and Discovery, 7(4), 54-58.
- Woźniak, K., & Błauż, A. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282.
Sources
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TUNEL staining [abcam.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. clyte.tech [clyte.tech]
- 23. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. oaepublish.com [oaepublish.com]
- 25. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assay of 1-Adamantyl Bromomethyl Ketone: A Comparative Analysis
Introduction: The Critical Role of Purity in Synthesis
1-Adamantyl bromomethyl ketone is a vital bicyclic building block in medicinal chemistry and materials science.[1][2] Its rigid, lipophilic adamantane cage and reactive α-haloketone moiety make it a valuable precursor for synthesizing novel compounds, including potent enzyme inhibitors.[3] However, the integrity of any subsequent synthesis and the validity of biological assay data are fundamentally dependent on the purity of this starting material. Undisclosed impurities, such as residual starting materials, over-brominated species, or hydrolysis products, can lead to ambiguous results, failed reactions, and significant delays in research and development timelines.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. We will move beyond simple protocol descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. This document is designed for researchers, scientists, and drug development professionals who require the highest confidence in their chemical intermediates.
Analytical Challenges of a Unique Structure
The molecular structure of this compound presents unique analytical challenges that must be considered when selecting an assay method:
-
Lack of a Strong Chromophore: The adamantane cage and ketone group do not possess significant UV-absorbing chromophores, making high-sensitivity detection by standard UV-Vis spectrophotometry or HPLC with a UV detector challenging.
-
Reactivity: As an α-haloketone, the compound is a potent alkylating agent and can be susceptible to degradation, particularly with nucleophilic solvents or high temperatures.[4][5]
-
Volatility: With a melting point of 76-79 °C, the compound is a solid at room temperature but possesses sufficient volatility for gas chromatography analysis.[6][7]
This guide will compare three orthogonal and powerful analytical techniques best suited to address these challenges: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Quantitative NMR (qNMR) — The Primary Standard for Absolute Purity
Quantitative NMR stands as a primary ratio method of analysis, offering the ability to determine purity without the need for a specific reference standard of this compound.[8][9] The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a unique resonance from the analyte to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated with exceptional accuracy.
Why qNMR is the Gold Standard:
-
Expertise & Causality: We choose qNMR for its universality and structural specificity. Every proton-containing molecule in the sample is "visible," provided it is soluble. Unlike chromatographic techniques where impurities might co-elute or be non-responsive to the detector, qNMR provides a comprehensive profile. The selection of a non-overlapping signal from the bromomethyl group (-COCH₂Br) or specific adamantyl protons allows for precise quantification against an internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, well-separated signals.[10]
-
Trustworthiness & Self-Validation: The method's trustworthiness is grounded in its first principles. The protocol's validity is ensured by using a certified internal standard, ensuring complete solubilization of both analyte and standard, and setting acquisition parameters (e.g., long relaxation delay, D1) to guarantee full relaxation of all protons for accurate integration.[10] This makes the measurement independent of relative response factors.
Experimental Protocol: qNMR Purity Assay
-
Preparation of the Internal Standard (IS): Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., Maleic Acid, USP Reference Standard) into a clean, dry NMR tube. Record the weight precisely.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample directly into the same NMR tube. Record the weight precisely. The mass ratio is chosen to ensure comparable signal intensities for accurate integration.
-
Solubilization: Add ~700 µL of a deuterated solvent with minimal residual proton signals, such as DMSO-d₆ or CDCl₃, to the NMR tube. Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). A D1 of 30-60 seconds is often sufficient and ensures fully relaxed signals for accurate integration.
-
Ensure a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the singlet corresponding to the two -CH₂Br protons) and a signal from the internal standard (e.g., the singlet for the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (257.17 g/mol for the analyte)[6]
-
m: Mass
-
P_IS: Purity of the internal standard (as a percentage)
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR Purity Determination.
Part 2: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[11] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, separating compounds based on their hydrophobicity.[12]
Methodological Considerations for HPLC:
-
Expertise & Causality: The primary challenge is detection. Due to the weak UV chromophore, standard UV detection at higher wavelengths (e.g., 254 nm) will yield poor sensitivity. The choice is to either:
-
Detect at a low wavelength (e.g., 210 nm): This leverages the ketone carbonyl absorbance but increases the risk of interference from solvents and other impurities.
-
Use a universal detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are excellent alternatives as they respond to any non-volatile analyte, making them ideal for compounds like this.
-
Pre-column derivatization: Reacting the ketone with a UV-active or fluorescent tag (e.g., 2,4-dinitrophenylhydrazine) can dramatically improve sensitivity, though it adds complexity and a potential source of error.[13][14] For routine purity, a universal detector is often the most direct and reliable approach.
-
-
Trustworthiness & Self-Validation: A robust HPLC method is validated by demonstrating specificity, linearity, accuracy, and precision. Specificity is proven by separating the main peak from known impurities and degradation products. A system suitability test (SST) including parameters like theoretical plates, tailing factor, and reproducibility of injections is performed before any sample analysis to ensure the system is performing correctly.
Experimental Protocol: RP-HPLC with Universal Detection (CAD/ELSD)
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a universal detector (CAD or ELSD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point, offering excellent retention and resolution for the hydrophobic adamantane moiety.[12]
-
Mobile Phase:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
-
Gradient Elution: A gradient is used to ensure elution of both polar and non-polar impurities.
-
0-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in Acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent, which assumes all components have a similar detector response. For accurate impurity quantification, reference standards for each impurity would be required to determine relative response factors.
Visualization: HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) — Unambiguous Impurity Identification
GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[15] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. For this compound, GC-MS is not only a purity assay but also the best tool for identifying unknown impurities.
Why GC-MS is a Powerful Orthogonal Technique:
-
Expertise & Causality: The choice of GC-MS is driven by the need for specificity. While HPLC may show an impurity peak, GC-MS can provide its mass spectrum, allowing for structural elucidation. The compound's volatility is suitable for GC. A key consideration is the inlet temperature; it must be high enough to ensure complete volatilization without causing thermal degradation of the α-haloketone. A mid-polarity column (e.g., a 5% phenyl polysiloxane) is chosen as a good general-purpose column for separating potential impurities with varying polarities.
-
Trustworthiness & Self-Validation: The mass spectrometer acts as a highly specific detector, validating the identity of the main peak by matching its mass spectrum with a known reference or theoretical fragmentation pattern. The presence of bromine is a key validation point, as its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the molecular ion and bromine-containing fragments, providing high confidence in peak identification.
Experimental Protocol: GC-MS Analysis
-
System: A GC system with a temperature-programmable oven and a split/splitless injector, coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Column: A DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C (high enough to volatilize, low enough to minimize degradation).
-
Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject the sample. The resulting total ion chromatogram (TIC) is used for purity assessment by area percent. Individual mass spectra of impurity peaks are analyzed to propose their structures.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS Purity and Impurity ID.
Head-to-Head Comparison of Analytical Techniques
The choice of technique depends on the specific goal, available equipment, and desired level of certainty.
| Parameter | Quantitative NMR (qNMR) | HPLC (with Universal Detector) | Gas Chromatography-MS (GC-MS) |
| Primary Goal | Absolute Purity Determination | Impurity Profiling, Routine QC | Impurity Identification, Volatiles |
| Accuracy | Very High (Primary Method) | High (with standards) | High (with standards) |
| Precision | Very High (<1% RSD typical)[8] | Very High (<1% RSD typical) | High (<2% RSD typical) |
| Specificity | High (based on unique signals) | High (Chromatographic resolution) | Very High (MS detection) |
| Sensitivity | Moderate | High | Very High |
| Impurity ID | Possible for known structures | No | Yes (Primary strength) |
| Sample Prep | Simple (weigh & dissolve) | Simple (weigh & dissolve) | Simple (weigh & dissolve) |
| Throughput | Low to Moderate | High | Moderate |
| Destructive? | No | Yes | Yes |
| Key Advantage | No analyte standard needed | Robustness and high throughput | Definitive impurity identification |
| Key Limitation | Lower sensitivity, high capital cost | Area% requires assumptions | Potential for thermal degradation |
Conclusion and Recommendations
Validating the purity of this compound requires a thoughtful, multi-faceted approach. No single technique is universally superior; rather, they serve complementary roles in ensuring the quality of this critical reagent.
-
For Certification of a Reference Standard or a new batch: Quantitative NMR (qNMR) is the unequivocal choice. Its status as a primary analytical method provides an accurate, absolute purity value that can be used to qualify the material authoritatively.[16]
-
For Routine Quality Control and Impurity Profiling: HPLC with a universal detector (CAD or ELSD) is the most practical and robust method. It offers high throughput and excellent precision for tracking purity from batch to batch.
-
For Troubleshooting, Impurity Identification, and Method Development: GC-MS is indispensable. When an unknown peak appears in the HPLC chromatogram or a reaction fails unexpectedly, GC-MS provides the structural information needed to identify the offending impurity and trace it back to its source.
By employing these techniques judiciously, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the quality and integrity of their synthetic endeavors.
References
- Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Acorn NMR URL
- Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL:[Link]
- Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: P
- Title: Quantitative NMR (qNMR)
- Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL:[Link]
- Title: Liquid chromatography of adamantane derivatives Source: ResearchG
- Title: Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose Source: ResearchG
- Title: Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method Source: ResearchG
- Title: Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Gas Chromatography Source: Cornerstone Analytical Labor
- Title: How To Calculate Percent Purity From Gas Chromatography? Source: Chemistry For Everyone (YouTube) URL:[Link]
- Title: GC of ketones Source: Heist URL:[Link]
- Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Public
- Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: Molecules (MDPI) URL:[Link]
- Title: α-halo ketones – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: α-Halo ketone Source: Wikipedia URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound 97 5122-82-7 [sigmaaldrich.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. This compound 97 5122-82-7 [sigmaaldrich.com]
- 7. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Adamantane Chemistry: A Comparative Guide to 1-Adamantyl Bromomethyl Ketone and 1-Bromoadamantane in Synthesis
In the landscape of modern medicinal chemistry and materials science, the adamantane moiety stands as a uniquely influential scaffold. Its rigid, lipophilic, and three-dimensional structure imparts desirable properties such as enhanced metabolic stability, improved bioavailability, and precise spatial orientation of functional groups. The strategic introduction of this cage-like hydrocarbon into molecular architectures is a pivotal step in the design of novel therapeutics and advanced materials. Two of the most prominent and versatile reagents for achieving this are 1-adamantyl bromomethyl ketone and 1-bromoadamantane.
This guide provides a comprehensive comparison of these two key building blocks, moving beyond a simple cataloging of their properties to delve into the mechanistic nuances and practical considerations that govern their selection in synthesis. We will explore their synthetic accessibility, dissect their reactivity profiles, and showcase their applications through case studies, supported by experimental data and detailed protocols.
I. At a Glance: Key Physicochemical and Reactive Properties
A foundational understanding of the intrinsic properties of this compound and 1-bromoadamantane is crucial for their effective deployment in synthesis. The following table summarizes their key characteristics:
| Property | This compound | 1-Bromoadamantane |
| Molecular Formula | C₁₂H₁₇BrO | C₁₀H₁₅Br |
| Molecular Weight | 257.17 g/mol | 215.13 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 78-82 °C | 116-118 °C |
| Primary Reactive Site | α-carbon to the carbonyl group | Bridgehead carbon bearing the bromine |
| Dominant Reactivity | Sɴ2 (electrophilic α-carbon) | Sɴ1 (formation of a stable tertiary carbocation) |
| Key Applications | Synthesis of α-substituted adamantyl ketones, heterocycles (e.g., imidazoles, thiazoles) | Direct introduction of the adamantyl group via Sɴ1 substitution |
II. Synthesis of the Reagents: Accessibility and Practical Considerations
The ease and efficiency of preparing these adamantyl building blocks are critical factors for their practical application, especially in large-scale synthesis.
Synthesis of this compound
The most common and reliable method for the synthesis of this compound involves the bromination of 1-acetyladamantane. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Figure 2: Synthetic pathway to 1-bromoadamantane.
III. The Duality of Reactivity: Sɴ1 versus Sɴ2 Pathways
The fundamental difference in the reactivity of this compound and 1-bromoadamantane lies in the electronic and steric environment of the carbon atom bearing the bromine. This dictates their preference for either an Sɴ1 or Sɴ2 substitution mechanism.
This compound: A Prototypical Sɴ2 Electrophile
The presence of the adjacent carbonyl group significantly influences the reactivity of this compound. The carbonyl group is strongly electron-withdrawing, which polarizes the C-Br bond and makes the α-carbon highly electrophilic. Furthermore, this carbon is primary and relatively unhindered, making it an ideal substrate for Sɴ2 reactions. Nucleophiles can readily attack this carbon from the backside, leading to a concerted displacement of the bromide ion.
Key characteristics of its Sɴ2 reactivity include:
-
Stereospecificity: If the α-carbon were chiral, the reaction would proceed with a complete inversion of stereochemistry.
-
Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).
-
Nucleophile Strength: Strong, anionic nucleophiles are highly effective in promoting the reaction.
1-Bromoadamantane: The Archetypal Sɴ1 Substrate
In stark contrast, 1-bromoadamantane is a tertiary alkyl halide, with the bromine atom attached to a bridgehead carbon of the rigid adamantane cage. This structural arrangement has profound implications for its reactivity:
-
Steric Hindrance: The bulky adamantyl cage completely shields the backside of the C-Br bond, rendering an Sɴ2 attack impossible.
-
Carbocation Stability: The bridgehead carbon is tertiary, and upon departure of the bromide ion, it forms a highly stable tertiary carbocation. The unique geometry of the adamantane cage further stabilizes this carbocation through hyperconjugation.
Consequently, 1-bromoadamantane reacts exclusively through an Sɴ1 mechanism. [1][2][3][4]The reaction proceeds in a stepwise manner, with the rate-determining step being the unimolecular dissociation of the C-Br bond to form the 1-adamantyl cation. This carbocation is then rapidly trapped by a nucleophile.
Key characteristics of its Sɴ1 reactivity include:
-
Non-stereospecificity: The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture if the carbon were chiral (though in this case, it is not).
-
Rate Law: The reaction rate is dependent only on the concentration of the substrate (Rate = k[Substrate]).
-
Solvent Effects: Polar protic solvents, such as water, alcohols, and carboxylic acids, are highly effective at promoting Sɴ1 reactions by stabilizing the carbocation intermediate and the departing bromide ion.
Figure 3: Comparison of SN2 and SN1 reaction mechanisms.
IV. Applications in Synthesis: Strategic Selection of the Adamantylating Agent
The choice between this compound and 1-bromoadamantane is dictated by the desired final product and the synthetic strategy.
Applications of this compound
This reagent is the precursor of choice when the synthetic target requires an adamantyl group attached to a carbonyl-containing fragment or when the adamantyl moiety is to be incorporated into a heterocyclic system.
-
Synthesis of α-Functionalized Adamantyl Ketones: The α-bromo ketone functionality is a versatile handle for introducing a wide range of nucleophiles, leading to the synthesis of α-amino ketones, α-hydroxy ketones, and α-thio ketones, which are valuable intermediates in drug discovery.
-
Hantzsch Thiazole Synthesis: this compound is a key building block in the Hantzsch synthesis of 2,4-disubstituted thiazoles. The adamantyl group at the 2-position of the thiazole ring can impart favorable pharmacokinetic properties to the resulting molecule.
-
Synthesis of Imidazoles and other Heterocycles: Similar to the Hantzsch synthesis, this reagent can be used to construct other heterocyclic systems, such as imidazoles and oxazoles, where the adamantyl group is positioned adjacent to a heteroatom.
Applications of 1-Bromoadamantane
1-Bromoadamantane is employed when the goal is the direct attachment of the adamantyl group to a nucleophilic atom, typically a carbon, nitrogen, oxygen, or sulfur.
-
Friedel-Crafts Adamantylation: In the presence of a Lewis acid catalyst, 1-bromoadamantane can alkylate aromatic rings to introduce the adamantyl group. This is a common strategy for modifying the properties of aromatic compounds.
-
Synthesis of Adamantyl Ethers and Esters: Reaction with alkoxides or carboxylates, respectively, provides a straightforward route to adamantyl ethers and esters.
-
Synthesis of Adamantylamines: While direct reaction with ammonia or primary amines can be challenging, the Ritter reaction provides an indirect but effective method for the synthesis of N-adamantyl amides, which can then be hydrolyzed to the corresponding amines. Amantadine, an antiviral and anti-Parkinsonian drug, is a notable example of a molecule synthesized via this route.
V. Experimental Protocols
To provide a practical context for the concepts discussed, detailed experimental protocols for representative reactions of both reagents are provided below.
Protocol 1: Synthesis of 2-Adamantyl-4-phenylthiazole using this compound (Hantzsch Thiazole Synthesis)
Materials:
-
This compound
-
Thiobenzamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and thiobenzamide (1.0 eq) in ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-adamantyl-4-phenylthiazole.
Protocol 2: Synthesis of 1-Phenoxyadamantane using 1-Bromoadamantane
Materials:
-
1-Bromoadamantane
-
Phenol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of phenol (1.2 eq) in DMF (50 mL) in a 100 mL round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Add 1-bromoadamantane (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenoxyadamantane.
VI. Conclusion
This compound and 1-bromoadamantane are both indispensable reagents for the incorporation of the adamantane scaffold into organic molecules. Their distinct reactivity profiles, governed by their inherent structural and electronic properties, necessitate a careful and strategic selection based on the desired synthetic outcome. This compound, with its Sɴ2-prone α-carbon, is the ideal choice for the synthesis of α-functionalized adamantyl ketones and adamantyl-substituted heterocycles. In contrast, 1-bromoadamantane, a classic Sɴ1 substrate, provides a direct and efficient means of attaching the adamantyl group to a variety of nucleophiles. A thorough understanding of their respective reactivities is paramount for any researcher, scientist, or drug development professional seeking to leverage the unique properties of the adamantane moiety in their synthetic endeavors.
VII. References
-
RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents. Available at:
-
Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - RSC Publishing. Available at: [Link]
-
CN110304986B - Preparation method of 1-bromoadamantane - Google Patents. Available at:
-
Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collect. Czech. Chem. Commun. 2006, 71, 709-722. Available at: [Link]
-
1-Bromoadamantane - Wikipedia. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. 🧪 SN1 vs SN2 Reactions: Key Differences for the DAT Organic Chemistry Section — King of the Curve [kingofthecurve.org]
- 4. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Adamantylation: Comparing Reagents for Robust Molecular Scaffolding
The adamantane scaffold is more than just a aesthetically pleasing, rigid hydrocarbon. Its unique lipophilic and three-dimensional cage-like structure has made it a privileged motif in medicinal chemistry and materials science.[1][2] Incorporating an adamantyl group can dramatically improve a drug candidate's pharmacokinetic profile (e.g., metabolic stability, solubility, and membrane permeability) or impart desirable thermal and mechanical properties to a polymer.[3][4]
However, the successful incorporation of this bulky group—a process known as adamantylation—is highly dependent on the choice of reagent and reaction conditions. The selection is not trivial; it's a balance of reactivity, substrate tolerance, cost, and safety. This guide provides an in-depth comparison of the primary classes of adamantylating agents, moving beyond simple protocols to explain the mechanistic rationale and provide the experimental data needed to make an informed choice in your research.
The Workhorse: Electrophilic Adamantylation Reagents
By far the most common approach to adamantylation involves the generation of the highly stable tertiary 1-adamantyl carbocation as the key reactive intermediate. The stability of this bridgehead cation is the driving force for these reactions, which almost exclusively proceed via an S_N_1 mechanism, as the rigid cage structure sterically prevents the backside attack required for an S_N_2 pathway.[5] The choice of reagent is essentially a choice of leaving group and the activator required to generate this cation.
Mechanism: The S_N_1 Pathway for Adamantylation
The general mechanism involves two key steps: formation of the 1-adamantyl carbocation, followed by nucleophilic attack from the substrate. The first step is rate-determining and requires an activator (a Lewis or Brønsted acid) to facilitate the departure of the leaving group.
Caption: Generalized S_N_1 mechanism for electrophilic adamantylation.
Reagent Comparison: Halides vs. Alcohols vs. Esters
The most common electrophilic precursors are 1-haloadamantanes, 1-adamantanol, and its esters. While they all converge on the same carbocation intermediate, their practical application differs significantly.
| Reagent | Common Activator(s) | Key Advantages | Key Disadvantages |
| 1-Bromoadamantane | Lewis Acids (AlCl₃, FeCl₃), Brønsted Acids (TfOH) | High reactivity, well-established protocols.[3][6] | Generates corrosive HBr, activator can be harsh, relatively expensive.[7] |
| 1-Adamantanol | Brønsted Acids (H₂SO₄, TfOH), Lewis Acids (Al(OTf)₃) | Atom economical (water is the only byproduct), stable, readily available.[8][9][10] | Requires strong acid activation, which can limit substrate scope.[8] |
| 1-Acetoxyadamantane | Brønsted Acids (H₂SO₄) | Milder alternative to halides, avoids generating HCl/HBr.[7] | Less reactive than halides, requires stoichiometric acid. |
| 1-Adamantyl Tosylate | Solvolysis (no activator needed in polar, ionizing solvents) | Excellent leaving group, high reactivity.[11][12] | Can be less stable than other precursors, more expensive to prepare.[13] |
Expert Insight: For Friedel-Crafts type reactions on robust aromatic systems, 1-adamantanol activated by triflic acid (TfOH) is often the most efficient and convenient method.[6][14] The superacid readily protonates the hydroxyl group, generating water as the sole byproduct. For N-nucleophiles like amides and sulfonamides, which can be sensitive to superacids, a milder Lewis acid catalyst like aluminum triflate provides an excellent alternative, allowing for stoichiometric use of 1-adamantanol under reflux conditions.[8]
Representative Experimental Protocol: Triflic Acid-Promoted Adamantylation of Pyrene
This protocol, adapted from Skonieczny et al., demonstrates a highly efficient adamantylation of an arene using 1-adamantanol.[14]
-
Preparation: To a solution of pyrene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask at room temperature, add 1-adamantanol (1.1 mmol).
-
Reaction Initiation: While stirring, add triflic acid (TfOH, 2.0 mmol) dropwise. The reaction is often rapid.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). For mono-adamantylation, the reaction is typically complete within 5-10 minutes. For di-adamantylation, longer reaction times and excess adamantanol are required.
-
Workup: Upon completion, pour the reaction mixture into water (100 mL). Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modern Alternatives: Radical Adamantylation
Radical-based methods represent a paradigm shift from the classic carbocation routes. These approaches often leverage C-H activation or decarboxylation to generate a 1-adamantyl radical, which offers complementary reactivity and can tolerate a wider range of functional groups.[1][2]
Mechanism: Generating the Adamantyl Radical
Two primary pathways dominate: direct C-H abstraction from adamantane itself (Hydrogen Atom Transfer, or HAT) or decarboxylation of an adamantane carboxylic acid derivative. The resulting adamantyl radical can then engage in various transformations, such as Giese-type additions to electron-deficient alkenes.[1]
Caption: Key pathways for generating adamantyl radicals for C-C bond formation.
Reagent Comparison: C-H vs. Decarboxylative Methods
| Method | Reagent/Precursor | Typical Conditions | Key Advantages | Key Disadvantages |
| Direct C-H Functionalization | Adamantane | Photocatalysis (e.g., Ir/Quinuclidine), High Temp | Maximally atom-economical, uses cheapest adamantane source.[1] | Can suffer from poor selectivity between bridgehead (tertiary) and methylene (secondary) C-H bonds. |
| Decarboxylative Coupling | 1-Adamantanecarboxylic Acid | Photoredox catalysis (e.g., Co/Ir), Metal catalysis (e.g., Ag, Cu) | Excellent regioselectivity (functionalization occurs at the carboxylate position), milder conditions.[15][16][17] | Requires a pre-functionalized starting material, generates stoichiometric waste. |
Expert Insight: Decarboxylative methods are rapidly gaining favor for their predictability and mildness.[16][18] Dual cobalt/photoredox catalysis, for instance, enables the C-H adamantylation of azoles using adamantane carboxylic acid under visible light, conditions that are orthogonal to many sensitive functional groups found in pharmaceutical intermediates.[16] For forging highly congested C(sp³)-C(sp³) bonds, catalyst-controlled C-H functionalization via selective HAT presents a powerful strategy, capable of forming adjacent tertiary and quaternary centers with high yields.[19]
The Specialist: Nucleophilic Adamantylation Reagents
While less common, nucleophilic adamantylating agents, such as Grignard and organozinc reagents, are indispensable for specific synthetic transformations where the adamantyl group acts as the nucleophile.[20][21] These are primarily used for C-C bond formation with electrophilic partners like aldehydes, ketones, or in transition-metal-catalyzed cross-coupling reactions.
Mechanism: Organometallic Reactivity
The mechanism follows standard organometallic pathways. The polarized carbon-metal bond allows the adamantyl group to act as a carbanion equivalent, attacking electrophilic carbon centers.
Caption: General workflow for preparing and using a nucleophilic adamantyl reagent.
Expert Insight: The preparation of adamantyl Grignard reagents can be sluggish compared to simpler alkyl halides due to steric hindrance.[13] However, their utility in Negishi cross-coupling reactions (using the corresponding organozinc reagent) provides a reliable method for constructing adamantyl-aryl bonds under relatively mild, palladium-catalyzed conditions.[20][21] This approach is particularly valuable when the aromatic partner contains functional groups incompatible with the harsh acidic conditions of Friedel-Crafts reactions.
Conclusion: Selecting the Right Tool for the Job
The choice of an adamantylation reagent is a critical decision dictated by the specific molecular context.
-
For robust, electron-rich substrates like arenes and simple amides, classic electrophilic methods using 1-adamantanol with a strong acid promoter offer an efficient, cost-effective, and atom-economical solution.
-
For complex molecules with sensitive functional groups or when seeking alternative reactivity, radical decarboxylative methods provide a powerful, mild, and highly selective alternative.
-
For targeted C-C bond formation with electrophilic partners , particularly in cross-coupling reactions, nucleophilic organometallic reagents are the specialist tools that provide unparalleled precision.
By understanding the underlying mechanisms and comparative performance of these reagents, researchers can strategically select the optimal path to incorporate the valuable adamantane motif, accelerating discovery in both medicine and materials.
References
- Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC Source: PubMed Central URL:[Link]
- Title: Aluminum Triflate—Catalyzed Adamantylation of N-Nucleophiles Source: MDPI URL:[Link]
- Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Decarboxylative adamantyl sp3 C−N cross‐coupling via dual catalysis.
- Title: Solvolysis of 2-(trifluoromethyl)-2-adamantyl tosylate. Unexpectedly high reactivity in carbocation formation Source: Journal of the American Chemical Society URL:[Link]
- Title: The reaction of 1-adamantanol with an equivalent amount of high-boiling alcohol … Source: ResearchG
- Title: Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)
- Title: Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks Source: ResearchG
- Title: Process for the preparation of 1-adamantane derivatives Source: Google Patents URL
- Title: Catalysts Containing the Adamantane Scaffold Source: ResearchG
- Title: Tri(1-adamantyl)
- Title: Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials Source: PMC - NIH URL:[Link]
- Title: Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer Source: ChemRxiv URL:[Link]
- Title: Decarboxylative CH adamantylation of azoles via dual cobalt/photoredox catalysis.
- Title: Solvolysis of 2-(trifluoromethyl)-2-adamantyl tosylate. Unexpectedly high reactivity in carbocation formation Source: American Chemical Society URL:[Link]
- Title: tertiary alcohols from hydrocarbons by ozonation on silica gel Source: Organic Syntheses Procedure URL:[Link]
- Title: Ag‐catalyzed decarboxylative bromination of adamantane carboxylic acids.
- Title: Cu‐Catalyzed Radical Addition/Cyclization of adamantane.
- Title: Catalysts Containing the Adamantane Scaffold Source: UQ eSpace - The University of Queensland URL:[Link]
- Title: Adamantylation of amides catalyzed by dimanganesedecacarbonyl.
- Title: a Decarboxylative chlorination of adamantane-1-carboxylic acid...
- Title: Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane Source: PMC - NIH URL:[Link]
- Title: The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane Source: ACS Public
- Title: Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Source: JLUpub URL:[Link]
- Title: Adamantane derivatives: Pharmacological and toxicological properties (Review)
- Title: Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characteriz
- Title: 2-Adamantyl tosyl
- Title: Alkylation of adamantane with alkyl halides catalyzed by ruthenium complexes Source: ResearchG
- Title: Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents Source: PubMed URL:[Link]
- Title: Additions of Organolithiums and Grignard Reagents to Ketohydes Source: YouTube URL:[Link]
- Title: Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks Source: Ben-Gurion University Research Portal URL:[Link]
- Title: Adamantane and Grignard Reaction Source: ResearchG
- Title: Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)
- Title: Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Adamantyl tosylate | C17H22O3S | CID 12601425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Verification Required - Princeton University Library [oar.princeton.edu]
- 14. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. cris.bgu.ac.il [cris.bgu.ac.il]
mechanistic comparison of SN1 vs SN2 reactions in alkylating agents
A Senior Application Scientist's Guide to the Mechanistic Nuances of SN1 and SN2 Reactions in Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Rote Memorization to Mechanistic Mastery
In the landscape of organic chemistry, nucleophilic substitution reactions are fundamental. For professionals in drug development and chemical research, a superficial understanding of SN1 and SN2 reactions is insufficient. The ability to predict and control these pathways is paramount, especially when dealing with alkylating agents, a class of compounds central to many therapeutic strategies, most notably in oncology.[1][2] These agents function by covalently modifying biological macromolecules like DNA, and the precise mechanism of this alkylation—be it SN1 or SN2—dictates their efficacy, selectivity, and toxicity profiles.[3][4]
This guide moves beyond textbook definitions to offer a deep mechanistic comparison of SN1 and SN2 reactions. We will explore the causality behind the factors that govern these pathways, provide self-validating experimental protocols to distinguish them, and ground these concepts in the practical context of alkylating agent development.
Pillar 1: The Duality of Mechanism - A Tale of Timing and Intermediates
The fundamental distinction between SN1 and SN2 reactions lies in the timing of bond-breaking and bond-forming events.[5] This temporal difference dictates everything from reaction kinetics to stereochemical outcomes.
-
The SN1 (Substitution Nucleophilic Unimolecular) Pathway: This is a stepwise, asynchronous process.[6] The reaction begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[6][7] This transient, high-energy species is then rapidly captured by a nucleophile.[6] Because only the substrate is involved in the slow step, the reaction kinetics are first-order, depending solely on the concentration of the alkylating agent.[8][9]
-
Rate Law: Rate = k[Substrate] [9]
-
-
The SN2 (Substitution Nucleophilic Bimolecular) Pathway: This is a concerted, single-step process.[6][10] The nucleophile actively displaces the leaving group through a "backside attack," proceeding through a single, five-coordinate transition state where the new bond is forming as the old one is breaking.[6] Since both the substrate and the nucleophile are involved in this single step, the reaction kinetics are second-order.[6][9]
-
Rate Law: Rate = k[Substrate][Nucleophile] [9]
-
Caption: Reaction coordinate diagrams for SN1 and SN2 pathways.
Pillar 2: Controlling the Pathway - The Four Pillars of Influence
The competition between SN1 and SN2 is not random; it is a predictable outcome based on a set of interconnected variables. Mastering these variables allows a researcher to steer a reaction toward the desired mechanistic pathway.
The Substrate: Sterics vs. Stability
The structure of the alkylating agent is arguably the most powerful determinant of the reaction mechanism.
-
SN1 reactions rely on the formation of a stable carbocation. The stability of carbocations follows the trend: tertiary > secondary >> primary.[5][11] Therefore, alkylating agents with tertiary or other resonance-stabilized carbons (like benzylic or allylic) strongly favor the SN1 pathway.
-
SN2 reactions require the nucleophile to access the electrophilic carbon from the backside. Bulky substituents create steric hindrance, physically blocking this approach.[5][12] Consequently, the SN2 mechanism is favored for less substituted carbons: methyl > primary > secondary.[12] Tertiary substrates are generally considered unreactive via the SN2 pathway.
| Substrate Type | Predominant Mechanism | Rationale | Relative Rate (SN1) | Relative Rate (SN2) |
| Methyl | SN2 | Minimal steric hindrance | ~1 | >100 |
| Primary (1°) | SN2 | Low steric hindrance | 1 | 100 |
| Secondary (2°) | SN1 / SN2 Mix | Moderate steric hindrance & carbocation stability | 10^6 | 1 |
| Tertiary (3°) | SN1 | High steric hindrance, stable carbocation | 10^12 | ~0 |
The Nucleophile: Strength Matters
The nature of the nucleophile is a critical factor, particularly for the SN2 pathway.
-
SN1 reactions are insensitive to the concentration or strength of the nucleophile because it is not involved in the rate-determining step.[13] These reactions often proceed with weak, neutral nucleophiles, which are frequently the solvent itself (a process called solvolysis).[12][14]
-
SN2 reactions depend on the nucleophile to actively displace the leaving group. Therefore, they are accelerated by strong, often negatively charged, nucleophiles.[12][14] It is important to distinguish between nucleophilicity (a kinetic property) and basicity (a thermodynamic property), though they are often correlated.[15]
The Solvent: Stabilizing Charges
The choice of solvent can dramatically influence the reaction pathway by selectively stabilizing or destabilizing key species.
-
Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at stabilizing both the carbocation intermediate and the anionic leaving group in SN1 reactions through hydrogen bonding.[13][16][17] This solvation significantly lowers the energy of the transition state for carbocation formation, accelerating the SN1 pathway.[18]
-
Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) lack O-H or N-H bonds. While they are polar, they cannot form hydrogen bonds. They solvate the cation (counter-ion of the nucleophile) but leave the anionic nucleophile relatively "naked" and highly reactive.[19] This enhanced nucleophilicity strongly favors the concerted SN2 mechanism.[13]
| Solvent Type | Example | Effect on SN1 | Effect on SN2 | Favored Mechanism |
| Polar Protic | H₂O, CH₃OH | Stabilizes carbocation and leaving group | Solvates and weakens nucleophile | SN1 |
| Polar Aprotic | Acetone, DMSO | Does not effectively stabilize carbocation | Enhances nucleophile reactivity | SN2 |
| Non-polar | Hexane, Toluene | Inhibits charge separation | Poor solubility for most nucleophiles | Neither is favored |
The Leaving Group: The Weaker the Base, the Better
For a substitution reaction to occur, the leaving group must depart. Both SN1 and SN2 reactions are facilitated by a good leaving group.[12] The best leaving groups are those that are stable on their own, which corresponds to them being weak bases.[20][21] For example, iodide (I⁻) is an excellent leaving group because its conjugate acid, HI, is a very strong acid. Conversely, hydroxide (OH⁻) is a poor leaving group because it is a strong base.[21]
Pillar 3: Stereochemistry and Rearrangements - The Mechanistic Fingerprints
The spatial arrangement of atoms in the products provides definitive proof of the operative mechanism.
Stereochemical Outcome
-
SN1: Racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability.[6] If the starting material is chiral, this leads to a mixture of both retention and inversion of configuration, a process known as racemization.[7][22] A complete loss of optical activity is a hallmark of the SN1 pathway.
-
SN2: Inversion. The requisite backside attack of the nucleophile forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. This leads to a complete inversion of the stereochemical configuration at the reaction center (a Walden inversion).[6][22][23]
Caption: Stereochemical outcomes of SN1 and SN2 reactions.
Carbocation Rearrangements: The Telltale Sign of SN1
A unique feature of the SN1 pathway is the potential for the carbocation intermediate to rearrange. If a 1,2-hydride or 1,2-alkyl shift can produce a more stable carbocation (e.g., converting a secondary carbocation to a tertiary one), this rearrangement will occur rapidly before the nucleophile attacks.[24][25][26] The formation of a product with a rearranged carbon skeleton is definitive evidence that the reaction proceeded through an SN1 mechanism.[27] SN2 reactions, being concerted, cannot undergo such rearrangements.
Pillar 4: Experimental Validation - From Theory to Practice
To rigorously determine the mechanism of an alkylating agent, one must move from prediction to experimental verification. The following protocols provide a framework for this analysis.
Experimental Protocol 1: Kinetic Analysis via the Method of Initial Rates
Objective: To determine the reaction order with respect to the alkylating agent and the nucleophile, thereby distinguishing between the SN1 (first-order) and SN2 (second-order) rate laws.[28]
Methodology:
-
Setup: Prepare a series of reactions in a suitable, constant-temperature bath.
-
Vary Substrate: In the first set of experiments, keep the initial concentration of the nucleophile constant and high (in excess) while varying the initial concentration of the alkylating agent (e.g., 0.1 M, 0.2 M, 0.4 M).
-
Vary Nucleophile: In the second set of experiments, keep the initial concentration of the alkylating agent constant and vary the initial concentration of the nucleophile (e.g., 0.1 M, 0.2 M, 0.4 M).
-
Measure Rate: Monitor the disappearance of a reactant or the appearance of a product over time using an appropriate analytical technique (e.g., HPLC, GC, or titration of a byproduct) to determine the initial reaction rate for each experiment.[29][30]
-
Data Analysis:
-
For the SN1 reaction, doubling the substrate concentration should double the rate, while changing the nucleophile concentration should have no effect.[9]
-
For the SN2 reaction, doubling the concentration of either the substrate or the nucleophile should double the rate.[9]
-
A plot of log(initial rate) vs. log([concentration]) for each reactant will yield a line whose slope is the order of the reaction with respect to that reactant.
-
Expected Results:
| Experiment | [Alkylating Agent] (M) | [Nucleophile] (M) | Initial Rate (M/s) - SN1 | Initial Rate (M/s) - SN2 |
| 1 | 0.1 | 0.1 | 1 x 10⁻⁵ | 1 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2 x 10⁻⁵ | 2 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 x 10⁻⁵ | 2 x 10⁻⁵ |
Experimental Protocol 2: Stereochemical Analysis via Polarimetry
Objective: To distinguish between racemization (SN1) and inversion of configuration (SN2) by observing changes in optical activity.
Methodology:
-
Substrate Selection: Synthesize or procure a chiral, enantiomerically pure alkylating agent.
-
Initial Measurement: Dissolve a known concentration of the starting material in the reaction solvent and measure its initial optical rotation using a polarimeter.
-
Reaction: Initiate the substitution reaction under the desired conditions.
-
Final Measurement: After the reaction has gone to completion, isolate the product and measure its optical rotation under the same conditions as the starting material.
-
Data Analysis:
-
SN1: The product mixture will be racemic or near-racemic, resulting in an optical rotation of or close to 0°.[7]
-
SN2: The product will be a single enantiomer with the opposite configuration. This will result in a non-zero optical rotation, often with the opposite sign of the starting material, indicating inversion.[23]
-
Application in Drug Development: The Case of Anticancer Alkylating Agents
Many first-line chemotherapeutic drugs are alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide, melphalan) and nitrosoureas.[2][4] Their cytotoxic effect stems from their ability to alkylate the DNA of cancer cells, primarily at the N7 position of guanine.[3] This DNA damage disrupts replication and transcription, ultimately leading to cell death (apoptosis).[1]
The mechanistic profile of these drugs is critical. Agents that react via a more SN1-like mechanism can form highly reactive intermediates that may react less selectively.[31] In contrast, agents with a strong SN2 character are more dependent on the approachability of the target and the strength of the nucleophile, potentially offering a different selectivity profile.[32] Understanding and tuning the SN1/SN2 character of a novel alkylating agent is a key strategy in medicinal chemistry to optimize its therapeutic window, enhancing its efficacy against cancer cells while minimizing damage to healthy tissues.
Conclusion: A Summary of the Mechanistic Divide
The choice between an SN1 and SN2 pathway is a multi-variable equation, not a simple binary switch. For the researcher, understanding the interplay between substrate, nucleophile, solvent, and leaving group is essential for designing reactions that are efficient, predictable, and yield the desired product with the correct stereochemistry.
| Feature | SN1 (Unimolecular) | SN2 (Bimolecular) |
| Mechanism | Two steps, via carbocation intermediate[6] | One concerted step, via transition state[6] |
| Rate Law | Rate = k[Substrate][9] | Rate = k[Substrate][Nucleophile][9] |
| Substrate | 3° > 2° (Favors stability)[5] | Methyl > 1° > 2° (Favors accessibility)[5] |
| Nucleophile | Weak (e.g., H₂O, ROH)[12] | Strong (e.g., I⁻, CN⁻, RS⁻)[12] |
| Solvent | Polar Protic (e.g., water, alcohols)[13] | Polar Aprotic (e.g., acetone, DMSO)[13] |
| Stereochemistry | Racemization (mixture of inversion & retention)[6] | Complete Inversion[6] |
| Rearrangement | Possible to form a more stable carbocation[24] | Not possible[24] |
By leveraging this mechanistic knowledge and employing rigorous experimental validation, scientists can harness the power of nucleophilic substitution to advance the frontiers of chemical synthesis and drug discovery.
References
- Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions.
- BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- OncologyTube. (n.d.). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer.
- Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Drugs.com. (n.d.). List of Alkylating agents.
- ChemTalk. (n.d.). Understanding SN1 vs. SN2 Reactions.
- Glasp. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions.
- Organic Chemistry Tutor. (n.d.). SN1 Reactions with Carbocation Rearrangements.
- Chemistry LibreTexts. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- YouTube. (2021, February 17). #Sn1 VS #Sn2 Part 1-#Nucleophilic Substitution Reactions.
- Slideshare. (n.d.). Alkylating agents -Medicinal Chemistry.
- Quora. (2020, January 29). What is the stereo chemistry of SN1 and SN2?.
- Quora. (2021, November 6). Does a good leaving group favor SN1 or SN2?.
- BioPharma Notes. (2020, December 27). Alkylating agents.
- Difference Between. (2011, December 20). Difference Between Nucleophilicity and Basicity.
- Quora. (2018, May 14). What are the factors that affect SN1 and SN2 reaction?.
- Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?.
- Liv Hospital. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
- University of Illinois Springfield. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
- Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry.
- BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
- Scribd. (n.d.). Module 8 - Factors Affecting SN1 and SN2 - Lecture Notes.
- Master Organic Chemistry. (n.d.). The SN1 Reaction Mechanism.
- Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems.
- YouTube. (2019, September 30). SN1 vs. SN2: The Nucleophile and Leaving Group.
- Master Organic Chemistry. (2012, August 15). Rearrangement Reactions (1) - Hydride Shifts.
- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). POC I Nucleophiles.pdf.
- University of Calgary. (n.d.). Ch 8 : Nucleophilicity vs Basicity.
- YouTube. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21.
- Save My Exams. (n.d.). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note.
- YouTube. (2021, January 12). Stereochemistry of SN1 and SN2 reactions.
- Chemistry Stack Exchange. (2016, September 13). Experimentally proving the mechanism and rate laws of SN1 & SN2 reactions.
- bioRxiv. (2021, April 17). alkylating agents / SN1 versus SN2 /O-alkylation versus N-alkylation/ unbiased discovery of DNA Binding p.
- Quora. (2021, May 29). What is the evidence of the SN1 and SN2 reaction?.
- YouTube. (n.d.). SN1 vs SN2 Reactions Made Simple | Mechanism, Kinetics & Key Differences Explained! Must Watch!.
- YouTube. (2021, October 21). Is the reaction SN1 or SN2? Review.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Indonesian Journal of Science & Technology. (n.d.). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order.
- DigitalCommons@UNO. (n.d.). Measuring the Alkylation Kinetics and Drug Likeness of Four Candidate Antineoplastic Compounds.
- NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.
Sources
- 1. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer [int.livhospital.com]
- 2. drugs.com [drugs.com]
- 3. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 4. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. savemyexams.com [savemyexams.com]
- 12. Understanding SN1 vs. SN2 Reactions | ChemTalk [chemistrytalk.org]
- 13. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 14. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. differencebetween.com [differencebetween.com]
- 16. quora.com [quora.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
- 22. quora.com [quora.com]
- 23. youtube.com [youtube.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. m.youtube.com [m.youtube.com]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 30. "Measuring the Alkylation Kinetics and Drug Likeness of Four Candidate " by Ronald Bartzatt [digitalcommons.unomaha.edu]
- 31. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
assessing the lipophilicity of adamantane-containing molecules
An In-Depth Guide to Assessing the Lipophilicity of Adamantane-Containing Molecules: A Comparative Analysis
In the landscape of medicinal chemistry, the adamantane moiety stands out as a uniquely powerful tool. Often dubbed the "lipophilic bullet," this rigid, three-dimensional hydrocarbon cage is frequently incorporated into drug candidates to enhance their lipophilicity.[1][2] This modification can profoundly improve pharmacokinetic properties, such as increasing a compound's ability to cross the blood-brain barrier, and can also enhance metabolic stability, leading to a longer plasma half-life.[3][4][5]
However, the very properties that make adamantane so valuable—its bulky, rigid, and uniquely symmetric structure—also present a significant challenge for accurately quantifying its impact on a molecule's lipophilicity. Standard computational models can falter, and experimental methods must be chosen with care. This guide provides a comparative analysis of the primary methods used to assess the lipophilicity of adamantane-containing molecules, offering researchers the technical insights needed to make informed experimental choices.
The Fundamental Metric: Understanding logP and logD
Lipophilicity is the affinity of a molecule for a fatty, non-polar environment. It is the single most important physicochemical property in drug discovery, influencing absorption, distribution, metabolism, excretion (ADME), and even target engagement.[6] The most common descriptor for lipophilicity is the partition coefficient (P) , which measures the concentration ratio of a compound in a two-phase system of n-octanol (mimicking a lipid membrane) and water at equilibrium.[7][8]
For practical use, this is expressed in a logarithmic form:
-
logP : The logarithm of the partition coefficient for the neutral form of a molecule.[9] It is a constant for a given compound.
-
logD : The logarithm of the distribution coefficient , which is the ratio of the sum of all forms of the compound (ionized and neutral) in each phase.[6] Unlike logP, logD is pH-dependent and is therefore more physiologically relevant for ionizable drugs.[10][11]
Experimental Determination: A Head-to-Head Comparison
The direct or indirect measurement of a compound's partitioning behavior remains the cornerstone of lipophilicity assessment. Here, we compare the two most prevalent experimental techniques.
Method A: The Gold Standard — Shake-Flask Method
The shake-flask method, recommended by the Organization for Economic Co-operation and Development (OECD), is the traditional and most direct way to measure logP/D.[12][13] Its principle is straightforward: the compound is dissolved in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4 for logD), the mixture is shaken until equilibrium is reached, the phases are separated, and the concentration in each phase is quantified, typically by UV/Vis spectroscopy or liquid chromatography.[13][14]
The choice of n-octanol is critical; its long alkyl chain mimics the lipid core of biological membranes, while its hydroxyl group allows it to dissolve a small amount of water, simulating the hydrated nature of a membrane's surface. The direct measurement of concentration provides an unadulterated view of the compound's partitioning behavior, which is why this method is considered the benchmark for accuracy.[12]
-
Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.[10]
-
Stock Solution: Prepare a stock solution of the adamantane-containing compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[10]
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected lipophilicity to ensure a measurable concentration in both phases.[14]
-
Addition of Compound: Add a small aliquot of the stock solution to the biphasic system.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature. Let the vial stand to allow for complete phase separation. Centrifugation can be used to break up any emulsions.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each sample using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the logD using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Method B: The High-Throughput Workhorse — Reversed-Phase HPLC (RP-HPLC)
The RP-HPLC method is an indirect but powerful and rapid technique for estimating lipophilicity.[6][9] It operates on the principle that a compound's retention on a non-polar stationary phase (like C18-silica) is proportional to its hydrophobicity.[15] By calibrating the system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established.
This method is a proxy for the partitioning process. The C18 stationary phase acts as the hydrophobic "lipid" phase, while the polar mobile phase (typically a water/organic solvent mixture) acts as the aqueous phase. A more lipophilic molecule, like a potent adamantane derivative, will have stronger hydrophobic interactions with the C18 chains, causing it to be retained longer on the column. The choice of an organic modifier like methanol is often deliberate, as it can form a monolayer on the stationary phase that effectively mimics the n-octanol/water interface.[12][13]
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer at a fixed ratio. The pH of the buffer must be controlled to ensure ionizable compounds are in their neutral form.[16][17]
-
Calibration Standards: Prepare solutions of 5-7 reference compounds with accurately known logP values that span the expected range of your adamantane analyte.
-
Calibration Run: Inject each standard individually and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting an unretained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known logP values of the standards against their calculated log k values. Perform a linear regression to obtain a calibration equation (e.g., logP = m * log(k) + c).[15]
-
Analyte Run: Inject your adamantane-containing compound under the identical HPLC conditions to get its retention time and calculate its log k.
-
Estimate logP: Use the calibration equation from step 6 to calculate the logP of your analyte from its measured log k.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ecetoc.org [ecetoc.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to Confirming the Structure of Adamantane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The rigid, tricyclic structure of adamantane has made it a privileged scaffold in medicinal chemistry and materials science, lending favorable properties such as lipophilicity, stability, and a unique three-dimensional architecture to a wide array of molecules. However, the synthesis of adamantane derivatives often yields a mixture of products or isomers, making the unambiguous confirmation of their structure a critical step in any research and development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of adamantane reaction products, grounded in experimental data and field-proven insights.
The Challenge: Positional Isomerism in Adamantane Functionalization
The adamantane core possesses two types of carbon atoms: four equivalent tertiary carbons (bridgeheads, C1) and six equivalent secondary carbons (methylene bridges, C2).[1] Reactions can occur at either of these positions, leading to positional isomers with potentially distinct biological activities and material properties. The primary challenge in characterizing adamantane reaction products is, therefore, to definitively determine the point of substitution.
Core Analytical Techniques: A Comparative Overview
The structural confirmation of adamantane derivatives relies on a combination of spectroscopic and crystallographic techniques. While each method provides valuable information, a comprehensive understanding of the product's structure is best achieved through a multi-faceted approach.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry | Non-destructive, provides rich structural detail in solution | Can be complex for mixtures, requires soluble samples |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Provides limited information on isomerism and stereochemistry |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths and angles | Unambiguous structure determination | Requires a single crystal of sufficient quality, structure is in solid state |
| Infrared Spectroscopy | Presence of specific functional groups | Fast, simple, good for functional group identification | Provides limited information on the overall molecular structure |
In-Depth Analysis: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is the most powerful and widely used technique for characterizing adamantane derivatives in solution.[2] The high symmetry of the parent adamantane results in a simple spectrum, which becomes more complex and informative upon substitution.
The key to identifying the position of substitution lies in the number and multiplicity of signals in the ¹H and ¹³C NMR spectra. A 1-substituted adamantane retains a C₃ᵥ symmetry, leading to a simpler spectrum, whereas a 2-substituted derivative has lower symmetry (Cₛ), resulting in a more complex pattern.[3]
¹H NMR Spectroscopy:
-
1-Substituted Adamantane: Typically shows three distinct signals for the adamantane core protons.
-
2-Substituted Adamantane: Exhibits a more complex spectrum with a larger number of unique proton signals due to the loss of symmetry.
¹³C NMR Spectroscopy:
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. Substitution causes characteristic downfield or upfield shifts, providing a clear fingerprint of the substitution pattern.
| Compound | Position | ¹³C Chemical Shifts (δ, ppm) of Adamantane Core |
| Adamantane | - | 28.46 (C1), 37.85 (C2)[1] |
| 1-Adamantanol | 1-OH | ~68 (C1), ~45 (C2), ~31 (C3), ~36 (C4) |
| 2-Adamantanol | 2-OH | ~38 (C1,3), ~75 (C2), ~27 (C4,9,10), ~37 (C5,7), ~27 (C6), ~32 (C8) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
-
Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon atom. A greater number of scans is typically required compared to ¹H NMR.
-
Data Processing and Analysis: Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. For complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of adamantane derivatives. The rigid cage structure leads to characteristic fragmentation patterns.
Under electron ionization (EI), the most common fragmentation pathway for adamantane derivatives is the loss of a substituent to form the highly stable adamantyl cation (m/z 135).[4]
The presence of different substituents will influence the fragmentation. For instance, in 1-bromoadamantane, the molecular ion peak appears as a characteristic 1:1 doublet at m/z 214 and 216 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4] The base peak is often the adamantyl cation at m/z 135, resulting from the facile cleavage of the C-Br bond.[4]
| m/z | Proposed Fragment | Notes |
| 216 | [C₁₀H₁₅⁸¹Br]⁺˙ | Molecular ion (isotope peak) |
| 214 | [C₁₀H₁₅⁷⁹Br]⁺˙ | Molecular ion |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often the base peak) |
| 93, 79, 67 | Further fragments | Resulting from the opening of the adamantane cage |
Data for 1-bromoadamantane under EI-MS.[4]
-
Sample Preparation: Dissolve the adamantane derivative in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation: Inject the sample into a gas chromatograph (GC) to separate the components of the reaction mixture.
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer.
-
Data Analysis: Analyze the mass spectrum of each component to determine its molecular weight and fragmentation pattern.
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure of an adamantane derivative, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[5][6]
-
When the absolute stereochemistry needs to be determined.
-
To resolve ambiguity between closely related isomers that are difficult to distinguish by NMR alone.
-
To study intermolecular interactions in the solid state.
-
Crystal Growth: Grow a single crystal of the adamantane derivative of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
-
Structure Analysis: Analyze the resulting structure to determine bond lengths, angles, and intermolecular interactions.
Complementary Technique: Infrared (IR) Spectroscopy
While not a primary tool for determining the overall structure of the adamantane cage, IR spectroscopy is a quick and simple method to confirm the presence of specific functional groups introduced during a reaction. The rigid adamantane skeleton itself has characteristic C-H and C-C vibrational modes.[3] The key diagnostic peaks will be those corresponding to the new functional groups (e.g., a strong C=O stretch for a ketone, a broad O-H stretch for an alcohol).
Conclusion: A Multi-faceted Approach for Confident Structure Confirmation
Confirming the structure of adamantane reaction products requires a thoughtful and often multi-pronged analytical strategy. NMR spectroscopy serves as the foundational technique, providing a wealth of information about the molecular framework and the position of substituents. Mass spectrometry is indispensable for determining the molecular weight and identifying characteristic fragmentation patterns. For ultimate certainty, especially in cases of complex isomerism or when absolute stereochemistry is crucial, X-ray crystallography provides the definitive answer. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently elucidate the structures of their novel adamantane derivatives, paving the way for successful drug discovery and materials development.
References
- Wikipedia. Adamantane. [Link]
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Ghosh, A., et al. (1995). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 34(6), 519-522.
- Fábián, B., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1076-1086.
- Yeo, C. I., et al. (2015).
- ResearchGate. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]
- ResearchGate. (2018).
- Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.
- ResearchGate. (2015).
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
- National Center for Biotechnology Information. (n.d.). Adamantane.
- Khan, I., et al. (2018). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 23(11), 2998.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Performance Evaluation of Long-Chain Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Alkylation - The Strategic Advantage of a Longer Reach
For decades, alkylating agents have been a cornerstone of cancer chemotherapy, valued for their ability to inflict lethal damage on the DNA of rapidly dividing cancer cells.[1] These agents covalently attach alkyl groups to DNA, leading to strand breakage, cross-linking, and ultimately, cell death.[2][3] However, the clinical efficacy of conventional alkylating agents is often hampered by issues of cellular uptake, toxicity, and the emergence of drug resistance.[4][5]
This guide delves into the performance evaluation of a promising evolution in this class of therapeutics: long-chain alkylating agents . By incorporating extended alkyl chains or lipophilic moieties, these next-generation drugs are engineered to exhibit enhanced physicochemical properties, leading to improved cellular penetration, altered pharmacokinetic profiles, and novel mechanisms to circumvent resistance. Here, we will provide a comparative analysis of their performance, supported by experimental data and detailed protocols to empower researchers in their pursuit of more effective cancer therapies.
The Mechanistic Nuances of Long-Chain Alkylating Agents: A Tale of Enhanced Lipophilicity and Targeted Activation
The fundamental mechanism of action for all alkylating agents is the covalent modification of DNA, primarily at the N7 position of guanine.[3] However, the introduction of a long alkyl chain significantly influences the drug's journey to its target and its subsequent cytotoxic effects. This enhanced lipophilicity is a key determinant of their improved performance.[2]
Increased Cellular Uptake: Conventional, more hydrophilic alkylating agents often rely on specific transport proteins to enter cells.[4] In contrast, the lipophilic nature of long-chain alkylating agents allows them to more readily diffuse across the lipid bilayer of the cell membrane, leading to higher intracellular concentrations.[6][7] This passive diffusion mechanism can also help to overcome certain forms of drug resistance associated with reduced transporter expression.[6]
Targeted Activation and Intracellular Trapping: A prime example of a sophisticated long-chain alkylating agent is melflufen (melphalan flufenamide), a peptide-drug conjugate.[6] Melflufen's high lipophilicity facilitates its rapid entry into tumor cells.[7] Once inside, it is metabolized by peptidases, which are often overexpressed in cancer cells, to release its active, more hydrophilic alkylating payload (melphalan).[6][8] This hydrophilic metabolite is then effectively trapped within the cell, leading to a high intracellular concentration of the cytotoxic agent and potent, targeted anti-tumor activity.[8] In vitro studies have shown melflufen to be up to 50-fold more potent than its parent compound, melphalan, in myeloma cells due to this increased intracellular accumulation of the alkylator.[6]
Caption: Mechanism of action of Melflufen.
Key Performance Parameters and Comparative Data
The evaluation of long-chain alkylating agents hinges on a set of key performance indicators that quantify their efficacy and selectivity. Below is a comparative analysis of representative long-chain alkylating agents against their conventional counterparts.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. A lower IC50 value indicates greater cytotoxicity.
| Agent | Class | Long-Chain Feature | Cancer Cell Line | IC50 (µM) | Reference |
| Melphalan | Nitrogen Mustard | None | Multiple Myeloma (RPMI-8226) | >50 | [6] |
| Melflufen | Peptide-Drug Conjugate | Fatty acid dipeptide | Multiple Myeloma (RPMI-8226) | ~1.0 | [6] |
| Busulfan | Alkyl Sulfonate | Butane chain | - | - | - |
| 2-Tetradecylbutane-1,4-diol dimethanesulphonate | Busulfan Analog | Tetradecyl chain | Ovarian (A2780) | 20.82 | [9] |
| Chlorambucil | Nitrogen Mustard | Butyric acid | - | - | - |
| Chlorambucil-tertiary butyl ester | Chlorambucil Analog | Tertiary butyl ester | - | High intrinsic alkylating activity | [10] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data clearly demonstrates the enhanced potency of long-chain analogs. Melflufen exhibits a significantly lower IC50 than melphalan in multiple myeloma cells.[6] Similarly, the long-chain busulfan analog shows potent cytotoxicity against ovarian cancer cells.[9] The increased lipophilicity of the chlorambucil ester also correlates with high alkylating activity.[10]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of these agents in a more physiologically relevant setting.
| Agent | Cancer Model | Key Findings | Reference |
| Melflufen | Multiple Myeloma Xenograft | Significant inhibition of tumor growth and prolonged survival compared to melphalan. | [11] |
| Melflufen | HER2-transformed Breast Cancer | Tumorigenic breast cancer cell line was almost 10-fold more sensitive to melflufen than the normal breast epithelial line. | [7] |
In vivo studies with melflufen have consistently shown its superiority over melphalan in inhibiting tumor growth and extending survival in multiple myeloma models.[11] Furthermore, it has demonstrated a degree of selectivity, being more potent against cancerous breast epithelial cells compared to their normal counterparts.[7]
Overcoming Drug Resistance
A significant advantage of some long-chain alkylating agents is their ability to overcome established mechanisms of drug resistance.
| Agent | Resistance Mechanism Addressed | Key Findings | Reference |
| Melflufen | Melphalan Resistance | Induces cytotoxicity in melphalan-resistant multiple myeloma cell lines. | [6] |
| Melflufen | Bortezomib Resistance | Demonstrates potent anti-myeloma activity in bortezomib-resistant cells. | [6] |
| Melflufen | p53-independent apoptosis | The cytotoxicity of melflufen is not dependent on p53 function. | [6] |
Melflufen has shown remarkable efficacy in cell lines resistant to both conventional alkylating agents like melphalan and other classes of drugs such as the proteasome inhibitor bortezomib.[6] Its ability to induce apoptosis independently of p53 is particularly noteworthy, as p53 mutations are a common cause of drug resistance.[6]
Experimental Protocols for Performance Evaluation
To ensure the scientific rigor and reproducibility of performance data, standardized and well-validated experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the long-chain alkylating agents and control compounds. Remove the culture medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard culture conditions.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Sources
- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 2. ijrpc.com [ijrpc.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exceptional long-term responses from OCEAN and HORIZON trials: melflufen-dexamethasone as an expansion of treatment options for relapsed/refractory multiple myeloma in the era of new immunotherapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of lipophilic anticancer agents for the treatment of brain tumors by the esterification of water-soluble chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Adamantyl Bromomethyl Ketone
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 1-Adamantyl bromomethyl ketone is a valuable synthetic intermediate, but its utility is matched by its hazardous properties. This guide moves beyond mere compliance, offering a framework for handling and disposing of this compound with the scientific diligence it requires. Our objective is to ensure that every step, from the bench to final disposal, is deliberate, safe, and environmentally responsible.
Compound Identity and Hazard Profile
This compound (CAS 5122-82-7) is a solid, white crystalline powder belonging to the α-halo ketone class of compounds.[1] Its chemical structure, featuring a bulky adamantyl group and a reactive bromomethyl ketone moiety, makes it a potent alkylating agent in organic synthesis.[2] This inherent reactivity is the primary source of its hazardous nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5122-82-7 | [3] |
| Molecular Formula | C₁₂H₁₇BrO | [3][4] |
| Molecular Weight | 257.17 g/mol | [3] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 76-79 °C | [4] |
A thorough risk assessment begins with understanding the specific hazards. This compound is not merely a chemical; it is a reactive agent that demands respect and careful handling.
Table 2: GHS Hazard Identification
| Pictogram | Exclamation Mark (GHS07) |
| Signal Word | Warning [3] |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Key Precautionary Statements | P261: Avoid breathing dust.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
The causality behind these classifications is clear: as an α-halo ketone, the compound is an alkylating agent, capable of reacting with biological nucleophiles found in skin, eyes, and mucous membranes, leading to irritation and potential damage.[2] Its solid, powdery form also presents an inhalation hazard.
Mandatory Personal Protective Equipment (PPE)
A proactive safety culture is built on the principle of engineering out risks, with PPE as the final, critical barrier. For all procedures involving this compound, the following PPE is mandatory:
-
Hand Protection: Nitrile gloves are required. Given the compound's reactivity, double-gloving is recommended, especially during weighing and transfer operations.
-
Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes. A face shield should be worn over goggles when handling larger quantities.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 (or better) particulate respirator is required to prevent inhalation of irritating dust.[3] All weighing and transfers of the solid should ideally be performed within a fume hood or ventilated balance enclosure.
Waste Characterization and Segregation: A Critical Decision Point
Proper disposal begins with correct waste characterization. Due to the presence of a bromine atom, this compound falls unequivocally into a specific waste category.
Core Directive: All waste containing this compound must be disposed of as Halogenated Organic Waste .[5][6]
This classification is non-negotiable. Co-mingling this waste with non-halogenated streams leads to significant increases in disposal costs and can create dangerous chemical incompatibilities.[6][7] The following flowchart provides a clear decision-making process for waste segregation.
Caption: Waste Segregation Flowchart for Brominated Ketones.
Step-by-Step Disposal and Decontamination Protocol
This protocol covers the entire lifecycle of the waste, from the point of generation to its readiness for collection by Environmental Health & Safety (EHS).
Part A: Waste Collection
-
Container Selection: Obtain a designated hazardous waste container compatible with organic solvents. The container must be in good condition with a secure, screw-top lid.[8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department. Clearly write out all constituents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[6][8]
-
Transferring Waste:
-
Solid Waste: Carefully transfer residual powder, contaminated weigh paper, and contaminated gloves directly into the waste container.
-
Solutions: Pour solutions containing the compound into the waste container. Use a funnel to prevent spills.
-
Contaminated Items: Place any disposable items (pipette tips, silica gel from chromatography) that are contaminated with the compound into the container.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use.[7][8] Store it in a designated Satellite Accumulation Area (SAA) with secondary containment.
Part B: Decontamination of Reusable Glassware
Because this compound is a reactive alkylating agent, a preliminary decontamination rinse is a best practice to render residual material less hazardous before standard washing.
-
Safety First: Perform this procedure in a certified chemical fume hood while wearing all mandatory PPE.
-
Prepare Decontamination Solution: Prepare a 5% (w/v) solution of sodium carbonate (Na₂CO₃) in a 1:1 mixture of acetone and water.
-
Initial Rinse: Rinse the contaminated glassware with a small amount of acetone to dissolve any organic residue and pour this rinsate into the Halogenated Organic Waste container.
-
Decontamination Rinse: Add the sodium carbonate decontamination solution to the glassware, ensuring all contaminated surfaces are wetted. Allow it to sit for at least 30 minutes. The mildly basic, nucleophilic solution will promote the hydrolysis of the reactive C-Br bond.
-
Final Disposal: Decant the decontamination solution into the Halogenated Organic Waste container. The glassware can now be washed using standard laboratory procedures.
Spill Management Protocol
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
Table 3: Spill Response Procedures
| Spill Size | Protocol |
| Small Spill (<1g of solid) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing full, appropriate PPE. 3. Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a spill pad. Do NOT use combustible materials like paper towels. 4. Carefully sweep the absorbent mixture into a plastic dustpan and transfer it to your labeled Halogenated Organic Waste container.[8] 5. Wipe the area with a cloth dampened with acetone, and place the cloth in the waste container. 6. Report the incident to your laboratory supervisor. |
| Large Spill (>1g or any solution spill) | 1. EVACUATE the immediate area. Alert all nearby personnel. 2. If the material is volatile or the spill is significant, activate the fire alarm to initiate a building evacuation. 3. Close the laboratory doors and prevent re-entry. 4. CALL your institution's emergency number (e.g., Public Safety, EHS) immediately.[8] 5. Provide the dispatcher with the chemical name, location, and estimated quantity of the spill. 6. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. |
References
- This compound. (2024). ChemBK. [Link]
- Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz.
- Standard Operating Procedure for Halogenated Organic Liquids. (n.d.). Braun Research Group, University of Illinois.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. [Link]
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- α-Halo ketone. (n.d.). Wikipedia.
- Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. (2016). Leah4sci. [Link]
- 1-Bromoadamantane. (n.d.). Wikipedia.
- Bromine water - disposal. (n.d.). Chemtalk - Science Forum For Lab Technicians.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. [Link]
- Al-Zaydi, A. G. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5010-5111. [Link]
- Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. (2021). The Organic Chemistry Tutor. [Link]
- This compound. (n.d.). Arctom Scientific.
- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.
- Podgoršek, A., & Iskra, J. (2011). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 13(12), 3363-3369. [Link]
- Narender, T., Reddy, K. S., & Kumar, V. P. (2007). Oxidative bromination of ketones using ammonium bromide and oxone (R). Tetrahedron Letters, 48(36), 6334-6337. [Link]
Sources
- 1. 5122-82-7 | CAS DataBase [m.chemicalbook.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. This compound 97 5122-82-7 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Mastering the Handling of 1-Adamantyl Bromomethyl Ketone: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in diverse synthetic pathways, 1-Adamantyl bromomethyl ketone (CAS 5122-82-7) is a valuable building block. However, its potent chemical properties necessitate a robust and informed approach to handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a solid, white crystalline powder with a melting point of 76-79 °C.[1] Its hazard profile is primarily defined by its nature as an α-bromoketone, a class of compounds known for their reactivity and physiological effects.
Key Hazards:
-
Irritant (Skin, Eyes, and Respiratory System): The compound is classified as irritating to the eyes, skin, and respiratory system.[2][3] This is due to the electrophilic nature of the carbon atom adjacent to the bromine, which can react with nucleophilic functional groups in biological macromolecules, leading to irritation and potential tissue damage.
-
Lachrymator: It is noted as a lachrymatory agent, meaning it can cause tearing upon exposure.[1] This property underscores its volatility and reactivity with moisture, such as the fluid on the surface of the eyes.
-
Potential Sensitizer: Like many reactive small molecules, there is a potential for this compound to act as a sensitizer.[3][4] Repeated exposure can lead to an allergic reaction in some individuals, resulting in dermatitis or respiratory symptoms.[4]
Understanding these hazards is the foundation for establishing a multi-layered safety strategy that combines engineering controls, administrative protocols, and personal protective equipment.
Personal Protective Equipment (PPE): An Impenetrable Barrier
The selection of PPE is not merely about compliance; it's about creating a reliable barrier based on the specific chemical and physical properties of the substance being handled.
| Equipment | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with a thicker nitrile or neoprene outer glove (e.g., >8 mil) over a standard nitrile inner glove. | The ketone functional group and the carbon-bromine bond present a dual challenge for glove selection. Nitrile offers good general chemical resistance, but ketones and halogenated hydrocarbons can degrade it over time.[5] Neoprene provides superior protection against both ketones and halogenated compounds.[6] Double-gloving provides an added layer of protection against tears and minimizes exposure during glove removal. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard, worn in conjunction with a face shield. | Due to its lachrymatory and irritant properties, protecting the eyes from both solid particulates and potential vapors is critical. A face shield offers an additional barrier against splashes that could occur during transfer or dissolution.[7] |
| Skin & Body Protection | A fully buttoned laboratory coat, preferably made of a non-flammable material like Nomex® or 100% cotton. | A lab coat prevents the contamination of personal clothing with the powdered chemical. The material should be non-flammable as a general laboratory best practice. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling small quantities. For larger quantities or situations with potential for aerosolization, a respirator with an organic vapor cartridge may be necessary. | The primary respiratory hazard is the inhalation of the fine powder, which can cause irritation.[2] An N95 mask effectively filters these particulates. If significant vapors are anticipated, an organic vapor cartridge is required to adsorb the gaseous molecules. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and preventing contamination.
Designated Work Area and Engineering Controls
-
Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood to contain any dust or vapors.[4]
-
Designated Area: Establish a designated area within the fume hood specifically for working with this compound. This area should be clearly labeled.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
Weighing and Transferring the Solid Compound
The primary risk during this stage is the generation and inhalation of airborne particles. The following "tare method" is recommended to minimize this risk:
-
Place a labeled, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.[10]
-
Transfer the tared container to the designated area within the chemical fume hood.[11]
-
Carefully add the this compound powder to the container. Use a spatula and avoid creating dust.[12]
-
Securely close the container.
-
Return the closed container to the balance to obtain the final weight.
-
If adjustments to the weight are necessary, return the closed container to the fume hood to add or remove material.[10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound from receipt to waste disposal.
Caption: Workflow for Safe Handling of this compound.
Spill Management and Decontamination
Accidents can happen, and a well-defined spill response plan is crucial.
-
Small Spills: For minor spills of the solid, gently cover the powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[2] Carefully scoop the mixture into a labeled hazardous waste container. Decontaminate the area by wiping with a cloth dampened with a solvent (e.g., isopropanol), followed by a wipe with a cloth dampened with a solution of sodium bicarbonate or a dilute ammonia solution to neutralize any residual reactive compound.[13] All cleaning materials must be disposed of as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
Decontamination of Glassware and Surfaces:
-
Rinse glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinse as halogenated organic waste.
-
Follow with a rinse of a dilute aqueous basic solution, such as 5% sodium bicarbonate or dilute ammonia. The nucleophilic nature of the base will react with and neutralize the electrophilic α-bromoketone, rendering it less hazardous.[13]
-
Finally, wash with soap and water.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal is a critical final step to protect the environment and comply with regulations.
-
Waste Classification: Due to the presence of a carbon-bromine bond, all waste containing this compound is classified as halogenated organic waste .[2] It may fall under EPA hazardous waste codes such as F001 or F002 if mixed with spent solvents.[14][15]
-
Segregation: This waste stream must be segregated from non-halogenated organic waste.[2]
-
Containers: Collect all solid waste, contaminated materials (gloves, absorbent pads, weigh boats), and solvent rinses in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Collection: Arrange for pickup by your institution's certified hazardous waste management service.
By implementing these comprehensive procedures, researchers can confidently and safely utilize this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- ChemBK. (2024, April 9). This compound.
- University of Cape Town Faculty of Science. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents.
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Washington State University. (n.d.). Standard Operating Procedure for Bromine.
- Emory University - Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS.
- University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- University of California, Santa Barbara - Environmental Health & Safety. (n.d.). GLOVE SELECTION CHART.
- U.S. Environmental Protection Agency. (n.d.). EPA Waste Code.
- Columbia University. (n.d.). Chemical Resistance Guide.
- Best Gloves. (n.d.). Chemical Resistance Chart.
- Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
- Henry Schein. (n.d.). CHEMICAL SPLASH GUIDE FOR DENTAL GLOVES.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Code Search Tool.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?.
- Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- PubMed. (2024, August 1). Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity.
- Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Cleveland State University. (n.d.). Laboratory Decontamination and Decommissioning Policy and Procedures.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
- University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.
- PubMed Central. (n.d.). The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Health Net. (n.d.). Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- EBSCO. (n.d.). Decontamination methods | Research Starters.
- Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. actenviro.com [actenviro.com]
- 6. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. echemi.com [echemi.com]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. wku.edu [wku.edu]
- 15. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
